(+)-Epicatechin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316979 | |
| Record name | (+)-Epicatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35323-91-2 | |
| Record name | (+)-Epicatechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35323-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Epicatechin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035323912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Epicatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXEPICATECHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD6B6TT8Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-Epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 237 °C | |
| Record name | (+)-Epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Mechanisms of (+)-Epicatechin in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Epicatechin, a naturally occurring flavanol found in sources such as cocoa and green tea, has garnered significant attention for its potential therapeutic applications in skeletal muscle health. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on skeletal muscle. It details the compound's impact on key signaling pathways involved in myogenesis, mitochondrial biogenesis, and the regulation of muscle mass. This document summarizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and provides visual representations of the described signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound's influence on skeletal muscle is multifactorial, primarily revolving around the modulation of signaling pathways that govern muscle growth, differentiation, and metabolism. The core mechanisms include the regulation of myostatin/follistatin signaling, activation of myogenic regulatory factors, and enhancement of mitochondrial biogenesis.
Regulation of Myostatin and Follistatin
Myostatin is a key negative regulator of muscle growth, while follistatin acts as its antagonist.[1] this compound has been shown to shift the balance in favor of muscle growth by decreasing myostatin expression and increasing follistatin levels.[1] This results in an increased follistatin/myostatin ratio, which is conducive to muscle hypertrophy.[1][2] Studies in both mice and humans have demonstrated that supplementation with epicatechin leads to a significant reduction in myostatin and an increase in follistatin, correlating with improvements in muscle strength.[2][3][4]
Stimulation of Myogenic Regulatory Factors (MRFs)
This compound promotes the differentiation of myoblasts and the conversion of fibroblasts into muscle cells by upregulating key myogenic regulatory factors (MRFs).[5] These include MyoD, Myf5, and myogenin, which are crucial for the development and regeneration of muscle tissue.[6][7] The activation of these factors is mediated, in part, through the stimulation of the p38 MAPK and Akt signaling pathways.[5][8]
Enhancement of Mitochondrial Biogenesis
Mitochondrial function is critical for skeletal muscle health and performance. This compound has been demonstrated to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[9][10] This effect is largely attributed to the activation of the PGC-1α signaling pathway.[11][12] Increased mitochondrial content and improved function contribute to enhanced endurance and resistance to fatigue.[9] In aged skeletal muscle, this compound has been shown to increase the NAD+/NADH ratio, leading to the activation of sirtuin-1 and subsequent deacetylation of PGC-1α, promoting mitochondrial protein synthesis.[11]
Modulation of Protein Synthesis and Degradation Pathways
This compound has been shown to stimulate the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis.[6][7] Simultaneously, it can inhibit the expression of atrogenes such as MAFbx, FOXO, and MuRF1, which are involved in muscle protein degradation.[6][7] This dual action of promoting protein synthesis while inhibiting protein breakdown contributes to a net anabolic effect in skeletal muscle.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular and functional endpoints in skeletal muscle from various preclinical and clinical studies.
Table 1: Effects of this compound on Myostatin and Follistatin
| Species/Population | Dosage | Duration | Change in Myostatin | Change in Follistatin | Change in Follistatin/Myostatin Ratio | Reference |
| Old Mice | 1 mg/kg BID | 2 weeks | ↓ 18% | ↑ 30% | Not Reported | [13] |
| Young Mice | 1 mg/kg BID | 2 weeks | ↓ 15% | No significant change | Not Reported | [13] |
| Middle-Aged Humans | ~150 mg/day (1 mg/kg BID) | 7 days | ↓ 16.6% | Not directly reported, but ratio increased | ↑ 49.2% | [13] |
| Sarcopenic Older Adults (with Resistance Training) | Not specified | 8 weeks | Significant decrease | Significant increase | Significant increase | [1][4] |
| Humans | 7 days | Not specified | Not directly reported, but ratio increased | Not directly reported, but ratio increased | Increased | [3] |
Table 2: Effects of this compound on Muscle Strength and Function
| Species/Population | Dosage | Duration | Outcome Measure | Improvement | Reference |
| Humans | Not specified | 7 days | Hand Grip Strength | ↑ ~7% | [2] |
| Sarcopenic Older Adults (with Resistance Training) | Not specified | 8 weeks | Leg Press and Chest Press Strength | Significantly greater increase compared to placebo | [4] |
| Mice | 1 mg/kg | 8 weeks | Walking Performance | Enhanced | [6] |
| Mice | 0.25% of diet | 37 weeks | Physical Activity | Improved | [6] |
Table 3: Effects of this compound on Myogenic and Mitochondrial Markers
| Model | Dosage | Duration | Marker | Change | Reference |
| Old Mice | Not specified | Not specified | Myf5 | ↓ 30% (with aging, reversed by Epi) | [2] |
| Humans | Not specified | Not specified | MyoD, Myogenin | Decreased with aging, effect of Epi noted | [2] |
| C2C12 Myoblasts | Dose-dependent | 2 days | MHC, MyoD, Myogenin | Increased expression | [8] |
| Aged Rats | Not specified | 8 weeks | PGC-1α, TFAM, NRF1 mRNA | Increased | [11] |
| Rats with low running capacity | 1.0 mg/kg BID | 30 days | PGC-1α, PGC-1β, Tfam protein | Increased | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in skeletal muscle.
Caption: Myostatin/Follistatin Signaling Pathway Modulation by this compound.
Caption: Stimulation of Myogenic Regulatory Factors by this compound.
Caption: this compound-Induced Mitochondrial Biogenesis Signaling.
Detailed Experimental Protocols
Western Blotting for Protein Expression Analysis
Objective: To quantify the protein levels of myostatin, follistatin, MyoD, myogenin, PGC-1α, and other relevant signaling proteins in skeletal muscle tissue lysates.
Protocol:
-
Tissue Homogenization: Skeletal muscle tissue samples are homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-myostatin, anti-follistatin, etc.) diluted in the blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control protein such as GAPDH or β-actin.[2]
Hand Grip Dynamometry for Muscle Strength Assessment
Objective: To measure forearm and hand muscle strength as a functional outcome of this compound supplementation in human subjects.
Protocol:
-
Subject Positioning: The subject is seated comfortably with their elbow flexed at a 90-degree angle, and the forearm supported.
-
Dynamometer Adjustment: The hand grip dynamometer is adjusted to fit the subject's hand size.
-
Measurement: The subject is instructed to squeeze the dynamometer with maximum effort for 3-5 seconds.
-
Repetitions and Rest: The measurement is typically repeated three times for each hand, with a rest period of at least 30-60 seconds between attempts to prevent fatigue.[2]
-
Data Recording: The maximum force generated in kilograms or pounds is recorded for each attempt. The highest value achieved is often used for analysis.
C2C12 Myoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes in vitro.
Protocol:
-
Cell Culture: C2C12 myoblasts are cultured in growth medium (DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Induction of Differentiation: Once the cells reach 80-90% confluency, the growth medium is replaced with differentiation medium (DMEM supplemented with 2% horse serum).
-
Treatment: The differentiation medium is supplemented with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for 2-5 days to allow for myotube formation.
-
Assessment of Differentiation:
Conclusion
This compound demonstrates significant potential as a therapeutic agent for enhancing skeletal muscle mass, strength, and function. Its multifaceted mechanism of action, involving the favorable modulation of myostatin/follistatin signaling, stimulation of myogenic regulatory factors, and enhancement of mitochondrial biogenesis, provides a strong rationale for its further investigation in the context of sarcopenia, muscle wasting disorders, and sports performance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of this promising natural compound.
References
- 1. droracle.ai [droracle.ai]
- 2. scispace.com [scispace.com]
- 3. Effects of (-)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in Skeletal Muscle Strength and Plasma Levels of Follistatin and Myostatin Induced by an 8-Week Resistance Training and Epicatechin Supplementation in Sarcopenic Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Epicatechin elicits MyoD-dependent myoblast differentiation and myogenic conversion of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transparentlabs.com [transparentlabs.com]
- 10. Epicatechin and Mitochondria Muscle Growth & Cell Health [epicatelean.com]
- 11. ovid.com [ovid.com]
- 12. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. examine.com [examine.com]
(+)-Epicatechin: A Deep Dive into Its Cardioprotective Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Epicatechin, a naturally occurring flavanol abundant in cocoa, green tea, and various fruits, has garnered significant attention for its potential cardiovascular benefits.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in the cardiovascular system. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of its mechanisms of action. This document summarizes key quantitative data, details experimental protocols from seminal studies, and presents visual representations of the intricate signaling cascades and experimental workflows. The evidence strongly suggests that this compound exerts its cardioprotective effects through the activation of endothelial nitric oxide synthase (eNOS), modulation of the Nrf2-mediated antioxidant response, enhancement of mitochondrial biogenesis, and attenuation of pro-inflammatory pathways.[3][4][5][6][7]
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of global mortality.[8] The quest for novel therapeutic and preventative strategies has led to the investigation of natural compounds with vasculoprotective properties. This compound has emerged as a promising candidate due to its demonstrated ability to improve endothelial function, reduce blood pressure, and mitigate oxidative stress and inflammation, key pathological processes in CVD.[1][2] This guide synthesizes the current understanding of the molecular signaling pathways that underpin these beneficial effects, providing a foundation for future research and drug development endeavors.
Core Signaling Pathways
Endothelial Nitric Oxide Synthase (eNOS) Activation
One of the most well-documented effects of this compound is its ability to stimulate the production of nitric oxide (NO), a critical signaling molecule in the vasculature that promotes vasodilation and inhibits platelet aggregation and inflammation.[5][8][9] this compound activates eNOS through a multi-faceted mechanism involving both calcium-dependent and -independent pathways.
Key Molecular Events:
-
Phosphorylation: this compound induces the phosphorylation of eNOS at activating sites, specifically Serine 633 and Serine 1177, while promoting the dephosphorylation of the inhibitory site Threonine 495.[10][11]
-
PI3K/Akt Pathway: The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for eNOS phosphorylation.[10][11]
-
Calcium Signaling: this compound can trigger an increase in intracellular calcium, leading to the activation of calmodulin-dependent kinase II (CaMKII), which in turn phosphorylates eNOS.[10][11][12]
-
HSP90 and Caveolin-1: In a calcium-independent manner, this compound can promote the association of eNOS with heat shock protein 90 (HSP90) and its dissociation from the inhibitory protein caveolin-1, leading to its activation.[10][13]
Quantitative Effects on eNOS Activation:
| Parameter | Treatment | Effect | Reference |
| eNOS Phosphorylation (Ser1177) | 1 µmol/L (-)-Epicatechin | ~115% increase | [13] |
| eNOS Phosphorylation (Ser633) | 1 µmol/L (-)-Epicatechin | Significant increase | [10] |
| eNOS Phosphorylation (Ser615) | 1 µmol/L (-)-Epicatechin | Significant increase | [13] |
| eNOS Dephosphorylation (Thr495) | 1 µmol/L (-)-Epicatechin | Significant decrease | [10] |
| NO Production | 1 µmol/L (-)-Epicatechin (10 min) | Peak effect | [10][11] |
| NO Production (Ca2+-free) | (-)-Epicatechin | Partial stimulation (~27%) | [12] |
Signaling Pathway Diagram:
Caption: this compound-induced eNOS activation pathway.
Nrf2-Mediated Antioxidant Response
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes, thereby protecting cardiovascular cells from oxidative stress.[6][7][14][15]
Key Molecular Events:
-
Nrf2 Activation: this compound promotes the nuclear translocation of Nrf2.[14][15]
-
ARE Binding: In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes.
-
Gene Expression: This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).[7]
Quantitative Effects on Nrf2 Pathway:
| Parameter | Cell/Animal Model | Treatment | Effect | Reference |
| Nrf2 mRNA Expression | Human Vascular Endothelial Cells | 5 µM & 10 µM (-)-Epicatechin (48h) | 1.5-fold & 1.6-fold increase, respectively | [16] |
| Neuronal Survival | Nrf2 knockout mice cortical neurons | Epicatechin pretreatment | Neuroprotection abolished | [6] |
| HO-1, SOD, GSH Expression | Aging rats with MCAO/R | Epicatechin | Increased expression | [7] |
Signaling Pathway Diagram:
Caption: Nrf2-mediated antioxidant response activated by this compound.
Mitochondrial Biogenesis and Function
Mitochondrial dysfunction is a key contributor to endothelial dysfunction and cardiovascular disease.[3] this compound has been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria, thereby enhancing cellular energy production and reducing oxidative stress.[17]
Key Molecular Events:
-
PGC-1α Activation: this compound activates peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[17]
-
Upstream Kinases: This activation is mediated through upstream kinases such as AMP-activated protein kinase (AMPK).[18]
-
Increased Mitochondrial Proteins: The activation of this pathway leads to increased expression of mitochondrial proteins, including those involved in the electron transport chain (Complex I and II) and structural components like porin and mitofilin.[3]
Quantitative Effects on Mitochondrial Parameters:
| Parameter | Animal Model | Treatment | Effect | Reference |
| PGC-1β Protein Expression | Mice | (-)-Epicatechin + Endurance Training (8 weeks) | Significant increase vs. control | [19] |
| TFAM Protein Expression | Mice | (-)-Epicatechin + Endurance Training (8 weeks) | Significant increase vs. control | [19] |
| Citrate Synthase Activity | Bovine Coronary Artery Endothelial Cells | (-)-Epicatechin | Stimulation | [3] |
| Capillarity & Oxidative Capacity | Mice | (-)-Epicatechin + Endurance Training (8 weeks) | Increased | [19] |
Signaling Pathway Diagram:
Caption: this compound-induced mitochondrial biogenesis pathway.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of atherosclerosis and other cardiovascular diseases. This compound exhibits anti-inflammatory properties, in part by inhibiting the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][20]
Key Molecular Events:
-
NF-κB Inhibition: this compound has been shown to inhibit the activity of NF-κB.[4]
-
Reduced Pro-inflammatory Cytokines: This leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[20]
-
Decreased Inflammatory Markers: Treatment with epicatechin has been associated with reduced levels of circulating inflammatory markers like C-reactive protein (CRP) and serum amyloid A (SAA).[4]
Quantitative Effects on Inflammatory Markers:
| Parameter | Animal Model | Treatment | Effect | Reference |
| Atherosclerotic Lesion Area | ApoE3-Leiden mice | 0.1% w/w Epicatechin (20 weeks) | 27% reduction | [4][21] |
| Plasma SAA & human-CRP | ApoE3-Leiden & hCRP transgenic mice | Epicatechin | Mitigated diet-induced increases | [4][21] |
| NF-κB, TNF-α, IL-1β, IL-6 Gene Expression | Isoproterenol-induced MI rats | 20 mg/kg Epicatechin (3 weeks) | Significant decrease | [20] |
| IL-10 Gene Expression | Isoproterenol-induced MI rats | 20 mg/kg Epicatechin (3 weeks) | Significant increase | [20] |
Signaling Pathway Diagram:
References
- 1. Effects of epicatechin on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. EFFECTS OF (−)-EPICATECHIN AND DERIVATIVES ON NITRIC OXIDE MEDIATED INDUCTION OF MITOCHONDRIAL PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicatechin's cardiovascular protective effects are mediated via opioid receptors and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epicatechin: endothelial function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. (-)-epicatechin activation of endothelial cell endothelial nitric oxide synthase, nitric oxide, and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (–)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One moment, please... [epicatelean.com]
- 18. Epicatechin appears to be of short-term benefit in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 19. (–)–Epicatechin combined with 8 weeks of treadmill exercise is associated with increased angiogenic and mitochondrial signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preventive effects of (-) epicatechin on tachycardia, cardiac hypertrophy, and nuclear factor- κB inflammatory signaling pathway in isoproterenol-induced myocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
A Technical Guide to the Stereoselective Biological Activities of Epicatechin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a flavan-3-ol found in various foods like cocoa, tea, and fruits, has garnered significant attention for its potential health benefits. This technical guide provides an in-depth analysis of the distinct biological activities of its two main enantiomers: (+)-epicatechin and (-)-epicatechin. While structurally similar, their stereochemistry dictates profound differences in their pharmacokinetics, bioavailability, and interactions with cellular targets. This document summarizes the current scientific understanding of their comparative antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. This guide aims to be a valuable resource for researchers and professionals in drug development seeking to harness the therapeutic potential of these stereoisomers.
Introduction
Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their antioxidant and health-promoting properties. Among them, epicatechin stands out for its notable biological effects. Epicatechin exists as two stereoisomers, this compound and (-)-epicatechin, which are mirror images of each other. While (-)-epicatechin is the more abundant form in nature, particularly in cocoa and green tea, the biological significance of this compound is an emerging area of research. Understanding the stereoselective activities of these enantiomers is crucial for the development of targeted therapeutic strategies.
Comparative Biological Activities: Quantitative Data
The stereochemical difference between this compound and (-)-epicatechin significantly influences their biological potency. The following tables summarize the available quantitative data comparing their activities across various biological domains.
Antioxidant Activity
The antioxidant capacity of epicatechin enantiomers is a key aspect of their biological function. Different assays are used to measure this activity, and the results can vary depending on the specific mechanism of antioxidant action being assessed.
| Assay | This compound | (-)-Epicatechin | Reference |
| DPPH Radical Scavenging Activity (IC50) | Not consistently reported | ~1.5 µg/mL (~5.17 µM)[1] | [1] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Higher TEAC value reported in some studies | Lower TEAC value compared to (+) enantiomer in some studies | [2] |
Note: Direct comparative studies using standardized antioxidant assays are limited, and reported values can vary based on experimental conditions.
Neuroprotective Effects
Both enantiomers have demonstrated neuroprotective properties, with some studies suggesting stereospecific advantages.
| Assay/Model | This compound | (-)-Epicatechin | Key Findings | Reference |
| MPP+ induced cytotoxicity in SH-SY5Y cells | Similar protective effect | Similar protective effect | Both enantiomers showed comparable potency in protecting against neurotoxin-induced cell death. | [3] |
| Neurogenesis Markers in Mouse Frontal Cortex | More effective at upregulating neurogenesis markers | Effective, but less so than (+) enantiomer | This compound showed greater efficacy in stimulating capillary formation and NO-triggered neurogenesis. | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of epicatechin enantiomers are often attributed to their ability to modulate key inflammatory pathways. However, direct comparative quantitative data on their inhibitory concentrations (IC50) for inflammatory mediators is scarce.
| Target/Assay | This compound | (-)-Epicatechin | Key Findings | Reference |
| COX-1 and COX-2 Inhibition (IC50) | Data not available | Data not available | Direct comparative IC50 values are not readily available in the reviewed literature. | |
| LPS-induced Nitric Oxide (NO) Production | Data not available | Inhibits NO production | (-)-Epicatechin has been shown to inhibit LPS-induced NO production in macrophages. | [5] |
Cardiovascular Effects
(-)-Epicatechin is well-documented for its beneficial cardiovascular effects, particularly in promoting vasodilation. Comparative data for this compound is limited.
| Parameter | This compound | (-)-Epicatechin | Key Findings | Reference |
| Endothelium-Dependent Vasorelaxation (EC50) | Data not available | Induces vasorelaxation | (-)-Epicatechin promotes endothelium-dependent vasorelaxation, primarily through a nitric oxide-mediated mechanism. | [6][7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH stock solution (0.2 mM in methanol or ethanol), test compounds (dissolved in methanol or ethanol at various concentrations), and a positive control (e.g., ascorbic acid).
-
Procedure (Microplate Method):
-
Add 100 µL of various concentrations of the test compound solutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.[9]
This assay measures the antioxidant capacity of a substance by comparing it to the standard antioxidant, Trolox.
-
Reagents: ABTS radical cation (ABTS•+) solution, Trolox standard solutions, and test compounds.
-
Procedure:
-
Generate the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Add the test compound to the ABTS•+ solution.
-
The antioxidant in the sample reduces the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.
-
-
Calculation: The antioxidant capacity is expressed as Trolox equivalents (TE), determined from a Trolox standard curve.[4][10][11][12][13]
Neuroprotective Effect Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.
-
Treatment:
-
Expose the cells to a neurotoxin (e.g., MPP+ or 6-OHDA) to induce cell death.
-
Concurrently or pre-treat the cells with various concentrations of this compound or (-)-epicatechin.
-
-
Assay Procedure:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Analysis: Higher absorbance indicates greater cell viability.[6][12][13][14][15]
Anti-inflammatory Activity Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment:
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The nitrite in the supernatant reacts with the Griess reagent to form a colored azo dye.
-
Measure the absorbance at 540 nm.
-
-
Analysis: A decrease in absorbance indicates inhibition of NO production.[16][17][18][19]
Cardiovascular Effect Assay
This ex vivo method assesses the ability of a compound to induce vasodilation in isolated arterial rings.
-
Tissue Preparation:
-
Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in width).
-
Suspend the rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O2 and 5% CO2 at 37°C.
-
-
Procedure:
-
Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or prostaglandin F2α).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound.
-
Record the changes in isometric tension using a force transducer.
-
-
Analysis: Relaxation is expressed as a percentage of the pre-contraction tension. EC50 values (the concentration causing 50% of the maximal relaxation) can be calculated to compare the potency of different compounds. To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded rings.[16][18][19][20][21][22][23]
Signaling Pathways and Mechanisms of Action
The biological activities of epicatechin enantiomers are mediated through their interaction with various intracellular signaling pathways.
Signaling Pathways Modulated by (-)-Epicatechin
(-)-Epicatechin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival.
(-)-Epicatechin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.[17][24]
(-)-Epicatechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes.[9][10][24][25][26][27][28][29]
(-)-Epicatechin has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival, proliferation, and differentiation.[9][10][11][17][20][25][26][27][30][31][32][33][34]
Signaling Pathways Modulated by this compound
Research on the specific signaling pathways modulated by this compound is still in its early stages. However, some studies suggest that it may also influence pathways related to neurogenesis and cell survival. More research is needed to fully elucidate the mechanisms of action of this compound and to draw a comprehensive comparison with its (-) enantiomer.
Bioavailability and Metabolism
The bioavailability and metabolic fate of epicatechin enantiomers are critical determinants of their in vivo activity. Studies have shown that (-)-epicatechin is absorbed in the small intestine and undergoes extensive phase II metabolism, forming glucuronide and sulfate conjugates.[9][35] The stereochemistry of the epicatechin molecule influences its recognition by metabolic enzymes, leading to potential differences in the absorption, distribution, metabolism, and excretion (ADME) profiles of the two enantiomers. Human studies have indicated that a significant portion of ingested (-)-epicatechin is absorbed and circulates as various metabolites.[9][14][25][35][36] Comparative pharmacokinetic studies are essential to fully understand the in vivo behavior of both (+)- and (-)-epicatechin.
Conclusion and Future Directions
The available evidence clearly indicates that the biological activities of this compound and (-)-epicatechin are stereoselective. While (-)-epicatechin has been more extensively studied, emerging research on this compound suggests it may possess unique and potent biological effects, particularly in the context of neurogenesis.
For researchers and drug development professionals, these findings highlight the importance of considering the stereochemistry of epicatechin in designing new therapeutic agents. Future research should focus on:
-
Conducting direct, quantitative comparative studies of the biological activities of (+)- and (-)-epicatechin using standardized assays.
-
Elucidating the specific signaling pathways modulated by this compound.
-
Performing comprehensive comparative pharmacokinetic and metabolism studies in humans to understand the in vivo fate of both enantiomers.
A deeper understanding of the stereoselective properties of epicatechin will undoubtedly pave the way for the development of more effective and targeted flavonoid-based therapies.
References
- 1. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. scispace.com [scispace.com]
- 6. (-)epicatechin induces and modulates endothelium-dependent relaxation in isolated rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of endothelium/nitric oxide in vasorelaxation induced by purified green tea (-)epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. 2.4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]
- 11. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Neurite Outgrowth Application Note :: Phase Focus [phasefocus.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. reprocell.com [reprocell.com]
- 19. 4.5. Organ Bath Experiments to Study Relaxation of Aortic Rings [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. interchim.fr [interchim.fr]
- 22. scispace.com [scispace.com]
- 23. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 26. researchgate.net [researchgate.net]
- 27. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. mdpi.com [mdpi.com]
- 33. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Epicatechin: From Dietary Sources to Human Bioavailability and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Epicatechin, a naturally occurring flavan-3-ol, has garnered significant scientific attention for its potential therapeutic applications. Found in a variety of plant-based foods, this bioactive compound is noted for its antioxidant properties and its influence on crucial cellular signaling pathways. This technical guide provides a comprehensive overview of the primary dietary sources of this compound, a detailed analysis of its bioavailability and pharmacokinetics in humans, and an exploration of its mechanisms of action at the cellular level. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for quantification and bioavailability assessment are provided, alongside visual representations of key signaling pathways to facilitate a deeper understanding for research and development professionals.
Dietary Sources of this compound
This compound is widely distributed in the plant kingdom, with notable concentrations found in cocoa, green tea, and various fruits. The levels of this flavanol can vary significantly based on the food item, its origin, processing methods, and preparation. For instance, dark chocolate with a higher percentage of cacao generally contains more epicatechin.[1][2] Minimally processed green tea also serves as a potent source.[1]
Table 1: this compound Content in Selected Food Sources
| Food Source | This compound Content (mg/100g or mg/100mL) |
| Cocoa Beans (Sulawesi) | 1235 |
| Cocoa Beans (Malaysian) | >270 |
| Cocoa Beans (Ghanaian) | >270 |
| Cocoa Beans (Cote d'Ivoirian) | 270 |
| Cacao Nibs | 200-300 |
| Dark Chocolate (90% cacao) | 12-15 |
| Dark Chocolate (85% cacao) | 10-13 |
| Dark Chocolate (70% cacao) | 7-9 |
| Chinese Hawthorn Berries | 140 |
| Ginger | 56 |
| Fava Beans (Broad Beans) | 22.51 |
| Blackberries | 11.48 |
| Apples | 0.1-8.33 |
| Apple Cider | 9.03 |
| Green Tea (brewed) | ~4 |
| Black Tea (brewed) | <4 |
| Blueberries | ~0.5 |
| Red Wine | 3.78 |
Note: Values are compiled from multiple sources and can vary based on specific product and analytical methodology.[1][3][4]
Bioavailability and Pharmacokinetics in Humans
The biological effects of this compound are contingent upon its absorption, metabolism, distribution, and excretion (ADME). Following oral ingestion, this compound is absorbed in the small intestine.[5][6] It undergoes extensive phase II metabolism in the enterocytes and hepatocytes, resulting in the formation of various conjugated metabolites, including glucuronides, sulfates, and O-methylated forms.[5][7][8][9] These metabolites are the primary forms found circulating in the plasma.[5][7][8]
Peak plasma concentrations (Cmax) of total epicatechin metabolites are typically reached within 1 to 2.5 hours (Tmax) after consumption.[7][8][10] The bioavailability of epicatechin can be influenced by the food matrix and the ingested dose, with higher doses leading to a more than proportional increase in plasma concentrations.[11] For example, the bioavailability from an apple flavanol-rich extract has been shown to be greater than from a whole apple puree.[11]
Unabsorbed epicatechin passes to the colon, where it is catabolized by the gut microbiota into smaller phenolic acids and valerolactones.[5][8][10] These microbial metabolites are also absorbed and contribute to the overall bioactivity. The total urinary excretion of epicatechin and its metabolites can be substantial, indicating a high degree of absorption of the parent compound and its colonic catabolites.[5][8]
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Humans After Oral Administration
| Study Population & Intervention | Dose of this compound | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Key Metabolites Identified |
| Healthy Male Volunteers (Chocolate or Cocoa) | Not specified | Reached at 2 hours | 2 hours | Sulfate, glucuronide, and sulfoglucuronide conjugates of nonmethylated epicatechin |
| Healthy Volunteers (Purified (-)-epicatechin) | 50 mg | Sub-μmol/L | ~1 hour | (-)-epicatechin-3'-O-glucuronide, 3'-O-methyl-(-)-epicatechin-5-sulfate, (-)-epicatechin-3'-sulfate |
| Healthy Subjects (Grape Seed Extract) | 1g GSE | 172 ng/mL | ~2 hours | Epicatechin |
| Healthy Subjects (Apple extract drink) | 70 mg and 140 mg | Dose-dependent increase | Later for puree vs. drinks | Not specified |
Note: Data compiled from multiple human clinical trials.[7][11][12][13]
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to antioxidant defense and mitochondrial function.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[14][15] This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[14][15] Evidence suggests that this compound's activation of Nrf2 may be mediated through the PI3K/Akt and ERK signaling pathways.[16]
Mitochondrial Biogenesis Signaling Pathway
This compound has been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[17][18] This is a critical process for cellular energy homeostasis and is particularly relevant in tissues with high energy demands, such as skeletal muscle. The pathway involves the activation of key regulators like Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[19][20] PGC-1α, in turn, activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[19][21] Some evidence suggests that these effects may be mediated, at least in part, through the G-protein coupled estrogen receptor (GPER).[21]
Experimental Protocols
Quantification of this compound in Food Matrices
A common and reliable method for the quantification of this compound in food samples is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV-detector.[22]
Experimental Workflow:
Protocol Details:
-
Sample Preparation: Food samples (e.g., cocoa beans, apple peels) are lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.[23]
-
Extraction: The powdered sample is extracted with a suitable solvent, typically a mixture of methanol, acetone, or ethanol and water, often with the addition of a small amount of acid to improve stability. Ultrasonic-assisted extraction can be employed to enhance efficiency.[23]
-
Purification: The crude extract is centrifuged, and the supernatant is collected. For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering compounds.
-
HPLC-UV/MS Analysis: The purified extract is injected into an HPLC system.
-
Column: A reversed-phase C18 column is commonly used for separation.[22]
-
Mobile Phase: A gradient elution with two solvents is typical, for example, (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: A flow rate of around 1.0 mL/minute is often used.[22]
-
Detection: A UV detector set at 280 nm provides good sensitivity for flavan-3-ols.[22] For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used, monitoring specific precursor-to-product ion transitions.
-
-
Quantification: A calibration curve is generated using certified standards of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Assessment of Bioavailability in Humans
Human bioavailability studies are essential to understand the ADME of this compound. These typically involve a randomized, crossover clinical trial design.
Experimental Workflow:
Protocol Details:
-
Study Design: A randomized, placebo-controlled, crossover design is often employed to minimize inter-individual variability.[11]
-
Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.
-
Washout Period: Prior to the intervention, subjects undergo a washout period (e.g., 48-72 hours) where they consume a diet low in flavonoids to ensure a baseline of zero.
-
Intervention: Subjects consume a standardized dose of this compound, either as a pure compound, an extract, or a food product.[11]
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) post-ingestion. Urine is typically collected over a 24-hour period.[7][11]
-
Sample Processing and Analysis:
-
Blood is centrifuged to obtain plasma, which is then stabilized and stored at -80°C.
-
To measure total epicatechin (parent compound plus conjugated metabolites), plasma and urine samples are treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.[7]
-
The concentration of this compound and its metabolites is then quantified using a validated LC-MS/MS method, which offers high sensitivity and specificity for biological matrices.
-
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC), which reflects the total systemic exposure to the compound.
In Vitro Digestion Models for Bioaccessibility
In vitro digestion models are valuable tools for screening the bioaccessibility of polyphenols before conducting human trials. These models simulate the physiological conditions of the gastrointestinal tract.[24][25][26][27][28]
Protocol Outline:
-
Oral Phase: The food sample is mixed with simulated salivary fluid containing α-amylase at a neutral pH.
-
Gastric Phase: The pH is lowered to ~2.0 with HCl, and pepsin is added. The mixture is incubated at 37°C with gentle agitation to simulate stomach churning.[26]
-
Intestinal Phase: The pH is raised to ~7.0, and a mixture of pancreatin and bile salts is added. The incubation continues at 37°C.[24][26]
-
Analysis: After the simulated digestion, the sample is centrifuged. The supernatant represents the "bioaccessible" fraction, which is then analyzed for this compound content using HPLC or other methods.
Conclusion
This compound is a promising bioactive compound with well-documented dietary sources and significant potential for health applications. A thorough understanding of its bioavailability, metabolism, and mechanisms of action is crucial for the development of functional foods and pharmaceutical agents. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in this field, enabling further exploration and innovation. Future research should continue to focus on the bioactivity of individual epicatechin metabolites and the influence of the gut microbiome on its overall health effects.
References
- 1. Highest Epicatechin Foods: Natural Sources for Health [epicatelean.com]
- 2. codeage.com [codeage.com]
- 3. Epicatechin - The Epic Force Behind Dark Chocolate [blog.priceplow.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioavailability of (-)-epicatechin upon intake of chocolate and cocoa in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human studies on the absorption, distribution, metabolism, and excretion of tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. askthescientists.com [askthescientists.com]
- 14. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One moment, please... [epicatelean.com]
- 18. researchgate.net [researchgate.net]
- 19. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Applicability of an In-Vitro Digestion Model to Assess the Bioaccessibility of Phenolic Compounds from Olive-Related Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Theobroma Cacao: A Technical Guide to the Discovery and Isolation of (+)-Epicatechin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and quantification of the bioactive flavan-3-ol, (+)-epicatechin, from cocoa (Theobroma cacao). It details the experimental protocols for its extraction and analysis and summarizes key quantitative data. Furthermore, this guide illustrates the significant signaling pathways modulated by this compound, offering valuable insights for drug development and therapeutic applications.
Introduction: The Significance of this compound from Cocoa
Cocoa beans are a rich source of polyphenols, particularly flavan-3-ols, with this compound (often referred to as (-)-epicatechin in literature, its more common isomer) being a primary component, constituting approximately 35% of the total phenolic content in unfermented beans. Recognized for its potent antioxidant properties and potential cardiovascular benefits, this compound has garnered significant interest within the scientific community.[1][2][3] Its ability to modulate various cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. This guide serves as a comprehensive resource for researchers aiming to isolate and study this promising natural product.
Experimental Protocols for Isolation and Quantification
The isolation and quantification of this compound from cocoa involves a multi-step process encompassing sample preparation (defatting), extraction, and subsequent analysis by chromatographic or spectrophotometric methods.
Sample Preparation: Defatting
Prior to extraction, it is crucial to remove the high fat content from cocoa samples to improve the efficiency of polyphenol extraction.
Protocol:
-
Weigh 1 gram of the cocoa sample (e.g., pulverized raw cocoa seeds, cocoa powder).
-
Add 3.5 mL of hexane to the sample in a suitable centrifuge tube.
-
Vortex the mixture thoroughly to ensure homogenous distribution.
-
Centrifuge the mixture at 1,350 x g for 15 minutes.
-
Carefully discard the supernatant containing the dissolved fats.
-
Repeat the extraction with hexane two more times.
-
After the final extraction, evaporate any residual hexane from the pellet under a stream of nitrogen gas.
-
The resulting defatted pellet is then used for polyphenol extraction.[1]
Extraction of this compound
Several solvent systems can be employed for the extraction of polyphenols from defatted cocoa. The choice of solvent can influence the yield and profile of the extracted compounds.
Method 1: Acetone-Based Extraction
-
Extraction Solvent: A mixture of acetone, water, and acetic acid in a 70:29.5:0.5 ratio.[1]
-
Protocol:
-
To 50 mg of the defatted cocoa sample, add 0.5 mL of the extraction solvent.
-
Vortex the mixture until the sample is homogeneously distributed.
-
Incubate the sample at 37°C for 30 minutes with continuous stirring.
-
Centrifuge the sample at 3,600 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet one more time.
-
Combine the supernatants from both extractions.
-
Evaporate the solvents to a final volume of approximately 50 µL.[1]
-
Method 2: Methanol-Based Extraction
-
Extraction Solvent: Methanol.
-
Protocol for Cocoa Powder:
-
Transfer 50 mg of the defatted cocoa powder into a 100 mL volumetric flask containing 75 mL of methanol.
-
Sonicate for 10 minutes.
-
Dilute to 100 mL with methanol.
-
Filter the extract through a 0.45 µm membrane filter before analysis.[4]
-
-
Protocol for Chocolates:
-
Extract approximately 10 g of the chocolate sample with methanol on a hot water bath until the methanolic extract is colorless.
-
Combine all the methanolic fractions and filter using Whatman No. 1 filter paper.
-
Evaporate the combined filtrate to 100 mL using a rotary evaporator.
-
Filter this solution through a 0.45 µm membrane filter.[4]
-
Method 3: Ethanol-Based Extraction
-
Extraction Solvent: 70% v/v ethanol solution.
-
Protocol:
-
Mix cocoa powder with the 70% ethanol solution in a 1:10 ratio (cocoa:ethanol).
-
Heat the mixture at 60°C for 60 minutes.
-
Remove the solvent using a rotary evaporator at 50°C.[5]
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of this compound. Spectrophotometric methods can also be used for a more rapid estimation.
2.3.1. High-Performance Liquid Chromatography (HPLC)
A sensitive reversed-phase HPLC method can be used for the determination of catechin and epicatechin in cocoa products.[4]
-
Column: Reversed-phase C18 column (e.g., TARGA, 5 µm particle size, 250 mm length, 4.6 mm i.d.).[4]
-
Mobile Phase: A gradient system consisting of:
-
Gradient Elution:
-
0.01 min: 11% B
-
30 min: 25% B
-
35-39 min: 100% B
-
40-50 min: 11% B[4]
-
-
Flow Rate: 1.0 mL/minute.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV-Visible detector at 280 nm.[4]
-
Quantification: Based on a calibration curve generated with an authentic this compound standard.
2.3.2. Fluorometric Method
A simple and rapid fluorometric method can provide a reliable quantification of the total catechin/epicatechin content.[1]
-
Protocol:
-
Dilute 1 µL of the defatted sample extract, standards, or blanks to 600 µL with distilled water.
-
Measure the fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 320 nm using a spectrofluorometer.[1]
-
-
Standard: Use (-)-epicatechin to construct the standard curve for more accurate quantification compared to gallic acid.[1]
Quantitative Data Summary
The content of this compound in cocoa beans and products can vary significantly depending on the geographical origin, bean variety, and processing methods such as fermentation and roasting.[6][7]
| Sample Type | Country of Origin | This compound Content (mg/100g) | Reference |
| Raw Cocoa Beans | Sulawesi | 1235 | [8] |
| Raw Cocoa Beans | Malaysia | 1187 (unfermented) | |
| Raw Cocoa Beans | Ghana | Not specified | [8] |
| Raw Cocoa Beans | Cote d'Ivoire | 270 | [8] |
| Fermented Malaysian Cocoa Beans | Malaysia | 985 | |
| Unfermented and Dried Cocoa Beans | Ecuador | 345 - 1316 | [5] |
| Unfermented and Dried Cocoa Beans | Not specified | 1026 - 1671 | [5] |
| Roasted Beans | Not specified | 66 | [5] |
| Product | Polyphenol Content (µM) - FC Method (EPI standard) | Catechin/Epicatechin Content (µM) - Fluorometric Method | Reference |
| Cacao Seeds | 132 | 47 | [1] |
| Natural Cocoa Powder | 124 | 44 | [1] |
| Dark Chocolate (85% cacao) | 97 | Not specified | [1] |
| Milk Chocolate (40% cacao) | 30 | Not specified | [1] |
Experimental and Logical Workflows
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate a variety of signaling pathways, which are critical for cellular function and are often implicated in disease.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Studies have shown that this compound can inhibit the activation of the NF-κB signaling cascade.[9][10] This is significant as chronic inflammation is a hallmark of many diseases. In the presence of inflammatory stimuli like TNFα, this compound can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[10]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes ERK1/2, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[10][11] this compound has been demonstrated to modulate MAPK signaling. For instance, it can decrease the phosphorylation of JNK, ERK1/2, and p38 in response to inflammatory triggers, suggesting a role in controlling cellular stress responses.[10]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound can stimulate the Nrf2 signaling pathway, leading to an enhanced antioxidant defense system within cells.[9][11] This mechanism contributes to its protective effects against oxidative stress.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is crucial for angiogenesis, the formation of new blood vessels. Research indicates that this compound can modulate VEGF signaling, which may contribute to its beneficial effects on cardiovascular health.[12][13] For example, it has been associated with increased protein expression of VEGF-A.[13]
Conclusion
This compound stands out as a highly promising natural compound from Theobroma cacao with significant therapeutic potential. This guide provides the foundational knowledge and detailed methodologies for its successful isolation and quantification. The elucidation of its interactions with key cellular signaling pathways offers a solid basis for further research into its mechanisms of action and the development of novel therapeutic strategies for a range of diseases. The provided protocols and data serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.
References
- 1. Fluorescent detection of (-)-epicatechin in microsamples from cacao seeds and cocoa products: Comparison with Folin-Ciocalteu method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. codeage.com [codeage.com]
- 3. Antioxidents Found In Chocolate - Chocolate Trading Co [chocolatetradingco.com]
- 4. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocoa extract with high content of flavan 3-ols, procyanidins and methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structurally related (-)-epicatechin metabolites and gut microbiota derived metabolites exert genomic modifications via VEGF signaling pathways in brain microvascular endothelial cells under lipotoxic conditions: Integrated multi-omic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-Epicatechin in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a naturally occurring flavanol found in various foods such as cocoa and green tea, has garnered significant scientific interest for its potential therapeutic effects, particularly in the realm of metabolic and age-related diseases. A growing body of evidence suggests that this compound plays a crucial role in promoting mitochondrial biogenesis, the process of generating new mitochondria. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound on mitochondrial biogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While much of the available research has focused on the more common isomer, (-)-epicatechin, this guide will focus on the data available for this compound, noting where data from other isomers is used for illustrative purposes due to a lack of isomer-specific information.
Core Signaling Pathways
This compound orchestrates a complex network of signaling pathways to stimulate mitochondrial biogenesis. The primary pathways implicated are the Sirtuin-1/PGC-1α axis, the Nrf2-mediated antioxidant response, and the AMPK energy-sensing pathway.
Sirtuin-1 (SIRT1) and PGC-1α Pathway
The activation of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase, is a key event in this compound-induced mitochondrial biogenesis. This compound has been shown to increase the intracellular NAD+/NADH ratio, which in turn activates SIRT1.[1] Activated SIRT1 then deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1] Deacetylated PGC-1α translocates to the nucleus and co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondrial components.
SIRT1/PGC-1α signaling pathway activated by this compound.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
This compound is also a potent activator of the Nrf2 pathway, a critical defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD), which help to mitigate mitochondrial reactive oxygen species (ROS) production and protect mitochondrial integrity. By reducing oxidative stress, the Nrf2 pathway creates a favorable environment for mitochondrial biogenesis and function.
Nrf2-mediated antioxidant response pathway.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK, a key cellular energy sensor, is another target of this compound. Activation of AMPK, typically in response to a high AMP/ATP ratio, initiates a cascade of events aimed at restoring cellular energy homeostasis. While direct activation of AMPK by this compound is still under investigation, some studies suggest that epicatechin treatment leads to increased AMPK phosphorylation (activation). Activated AMPK can directly phosphorylate and activate PGC-1α, thereby promoting mitochondrial biogenesis. Furthermore, AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation within the mitochondria.
AMPK signaling pathway and its downstream effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of epicatechin on key markers of mitochondrial biogenesis. It is important to note that much of the existing literature does not specify the isomer of epicatechin used or focuses on (-)-epicatechin. The data presented below is for (-)-epicatechin and should be interpreted with caution as the effects of this compound may differ.
Table 1: Effects of (-)-Epicatechin on Protein and mRNA Expression
| Target | Model System | Treatment | Fold Change (vs. Control) | Reference |
| PGC-1α Protein | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | Significant Increase | [2] |
| PGC-1β Protein | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | Significant Increase | [2] |
| TFAM Protein | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | Significant Increase | [2] |
| NRF-2 Protein | C2C12 Myotubes | 10 µM for 48h | ~1.8-fold increase | [3] |
| Porin Protein | C2C12 Myotubes | 10 µM for 48h | ~1.9-fold increase | [3] |
| TFAM Protein | C2C12 Myotubes | 10 µM for 48h | ~1.7-fold increase | [3] |
| Nrf2 Nuclear Accumulation | Mouse Brain | 15 mg/kg | ~1.8-fold increase | [4] |
| SOD1 mRNA | Mouse Brain | 15 mg/kg at 72h | ~1.7-fold increase | [4] |
| NQO1 mRNA | Mouse Brain | 15 mg/kg at 6h | ~1.2-fold increase | [4] |
| PGC-1α mRNA | HepG2 cells | 10 µmol/L for 24h | 2.0-fold increase | [3] |
| PGC-1α mRNA | 3T3-L1 adipocytes | 10 µmol/L for 24h | 2.84-fold increase | [3] |
Table 2: Effects of (-)-Epicatechin on Mitochondrial Function
| Parameter | Model System | Treatment | Change (vs. Control) | Reference |
| Citrate Synthase Activity | C2C12 Myotubes | 10 µM for 48h | ~1.2-fold increase | [3] |
| Cristae Abundance | Rat Plantaris Muscle | 1.0 mg/kg/day for 30 days | ~34% increase | [2] |
| LKB1 Protein | Human Biceps Brachii | 50 mg twice daily for 8 weeks | Significant Increase | [5] |
| AMPK Protein | Human Biceps Brachii | 50 mg twice daily for 8 weeks | Significant Increase | [5] |
| Mitofilin Protein | Human Biceps Brachii | 50 mg twice daily for 8 weeks | Significant Increase | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial biogenesis.
Western Blotting for PGC-1α, Nrf2, and TFAM
This protocol allows for the quantification of key proteins involved in mitochondrial biogenesis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Green Tea (−)-Epigallotocatechin-3-Gallate Induces PGC-1α Gene Expression in HepG2 Cells and 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MtDNA copy number [protocols.io]
- 5. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antioxidant Properties of (+)-Epicatechin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a naturally occurring flavanol found in foods such as cocoa, tea, and berries, has garnered significant scientific interest for its potent antioxidant properties.[1][2] Extensive in vivo research has demonstrated its ability to mitigate oxidative stress, a key pathological factor in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.[1][2][3] This technical guide provides a comprehensive overview of the in vivo antioxidant effects of this compound, detailing its mechanisms of action, summarizing key quantitative data from animal and human studies, and outlining common experimental protocols.
Bioavailability and Metabolism
Upon oral ingestion, this compound is absorbed in the small intestine and extensively metabolized by phase II enzymes in the enterocytes and hepatocytes.[4] The parent compound and its metabolites, primarily in the form of glucuronide and sulfate conjugates, can be detected in systemic circulation within 15 minutes of consumption.[4] Notably, the bioavailability of epicatechin can be influenced by the food matrix and the ingested dose.[5] Studies have shown that a higher dose of epicatechin leads to a more than two-fold increase in its oral bioavailability.[5] The major metabolites identified in plasma and urine include 3'-O-methyl epicatechin, epicatechin glucuronide, and 3'-O-methyl epicatechin glucuronide.[6][7] It is important to consider that these metabolites may also possess biological activity and contribute to the overall antioxidant effects observed in vivo.[8][9][10]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and, more significantly, through the modulation of key intracellular signaling pathways that regulate endogenous antioxidant defenses.
Modulation of Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Studies have demonstrated that this compound can activate the Nrf2/HO-1 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).[11][12] This activation has been shown to be neuroprotective in models of cerebral ischemic/reperfusion injury.[11][12]
References
- 1. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of epicatechin on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of (-)-epicatechin metabolites and their metabolic fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, protect human fibroblasts from oxidative-stress-induced cell death involving caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, protect human fibroblasts from oxidative-stress-induced cell death involving caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of (+)-Epicatechin on Myostatin and Follistatin Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Epicatechin, a naturally occurring flavanol abundant in cocoa, has garnered significant scientific interest for its potential role in skeletal muscle regulation. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates myostatin and follistatin, two critical proteins governing muscle mass. Preclinical and clinical evidence suggests that this compound administration can lead to a favorable shift in the myostatin/follistatin ratio, promoting an anabolic environment conducive to muscle growth and differentiation. This document consolidates quantitative data from key studies, details the experimental protocols for the quantification of myostatin and follistatin, and visually represents the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in conditions associated with muscle wasting and atrophy.
Introduction
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass.[1] Conversely, follistatin is a glycoprotein that acts as a myostatin antagonist, binding to and inhibiting its activity, thereby promoting muscle growth.[2][3] The balance between myostatin and follistatin is a critical determinant of muscle homeostasis. An elevated myostatin-to-follistatin ratio is often associated with muscle atrophy and conditions such as sarcopenia.[4]
This compound has emerged as a promising natural compound that can modulate this crucial balance.[5] Research indicates that this compound can decrease myostatin expression while simultaneously increasing follistatin levels, creating a pro-myogenic environment.[4] This dual action makes this compound a compelling candidate for further investigation as a therapeutic agent for muscle-related disorders.
Mechanism of Action: The Myostatin-Follistatin Signaling Axis
This compound exerts its effects on muscle growth primarily by influencing the myostatin-follistatin signaling pathway. The binding of myostatin to its receptor, Activin Receptor Type IIB (ActRIIB), initiates a signaling cascade that ultimately leads to the inhibition of myogenesis. Follistatin directly sequesters myostatin, preventing its interaction with ActRIIB and thereby promoting muscle development.
Studies suggest that this compound administration leads to an increase in circulating follistatin levels and a decrease in myostatin.[4] This shift in the follistatin-to-myostatin ratio is a key mechanism underlying the observed pro-myogenic effects. Furthermore, this compound has been shown to stimulate the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are essential for muscle cell differentiation and repair.[4][5]
Figure 1: Simplified signaling pathway of this compound's effect on myostatin and follistatin.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and clinical studies investigating the effects of this compound on myostatin and follistatin levels.
Table 1: Human Clinical Trials
| Study Population | Dosage of this compound | Duration | Change in Myostatin | Change in Follistatin | Follistatin/Myostatin Ratio | Reference |
| Middle-aged males (avg. age 40) | 2 mg/kg/day (~170mg/day) | 7 days | -16.6% | Not reported | +49.2% | [5] |
| Middle-aged individuals | 1 mg/kg, twice daily (~150mg/day) | 7 days | Not reported | Not reported | Increased | [6] |
| Sarcopenic older adults | Not specified | 8 weeks (with resistance training) | Decreased | Increased | Improved | [2][4] |
| Becker muscular dystrophy patients | 50 mg, twice daily (100mg/day) | 8 weeks | Decreased | Increased | Not specified |
Table 2: Animal Studies
| Animal Model | Dosage of this compound | Duration | Change in Myostatin | Change in Follistatin | Reference |
| Young mice | 1 mg/kg, twice daily | 2 weeks | -15% | No significant change | [6] |
| Older mice | 1 mg/kg, twice daily | 2 weeks | -18% | +30% | [6] |
| Aged rats | 1 mg/kg/day | 8 weeks | Decreased | Increased | [7] |
Experimental Protocols
Accurate quantification of myostatin and follistatin is crucial for evaluating the efficacy of this compound. The following sections detail common methodologies employed in the cited research.
Quantification of Myostatin and Follistatin in Plasma/Serum
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying circulating levels of myostatin and follistatin.
5.1.1 Sample Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30-120 minutes or overnight at 4°C. Centrifuge at 1,000 x g for 15-20 minutes. Aspirate the serum and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma supernatant and store in aliquots at -80°C.
5.1.2 ELISA Protocol (General)
Commercially available ELISA kits (e.g., from R&D Systems, Abcam) are typically used. The following is a general sandwich ELISA protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Coating: A microplate is pre-coated with a capture antibody specific for either myostatin or follistatin.
-
Sample Addition: Add standards and samples to the appropriate wells. Incubate for the time specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).
-
Detection: Wash the plate to remove unbound substances. Add a biotinylated detection antibody specific for the target protein. Incubate as directed.
-
Conjugate Addition: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of myostatin or follistatin in the samples.
Quantification of Myostatin and Follistatin in Skeletal Muscle Tissue
Western blotting is the standard technique for determining the protein expression levels of myostatin and follistatin in skeletal muscle tissue.
5.2.1 Sample Preparation (Tissue Lysate)
-
Homogenization: Excise skeletal muscle tissue and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
5.2.2 Western Blot Protocol (General)
-
Sample Preparation for Electrophoresis: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for myostatin or follistatin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 2: General experimental workflow for a clinical trial investigating this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a modulator of the myostatin-follistatin pathway, promoting a more anabolic state in skeletal muscle. The consistent findings across both preclinical and clinical studies, demonstrating a decrease in myostatin and an increase in follistatin, underscore the potential of this compound as a therapeutic agent for muscle wasting conditions.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on dose-response studies to determine the optimal therapeutic window, as well as long-term safety and efficacy trials in various patient populations. Furthermore, a deeper understanding of the precise molecular interactions between this compound and the components of the myostatin signaling pathway could facilitate the development of more potent and specific synthetic analogs. The detailed experimental protocols provided in this guide offer a robust framework for conducting such future investigations.
References
- 1. Human MSTN(Myostatin) ELISA Kit - Elabscience® [elabscience.com]
- 2. rndsystems.com [rndsystems.com]
- 3. raybiotech.com [raybiotech.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. ELISA sample preparation | Abcam [abcam.com]
- 7. Effects of (-)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of (+)-Epicatechin: A Technical Guide for Preclinical Research
An In-depth Examination of the Mechanisms and Efficacy of (+)-Epicatechin in Animal Models of Neurological Disease
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the promising natural compounds, this compound, a flavanol found in sources like cocoa and green tea, has garnered significant attention for its potential to mitigate neuronal damage in various models of neurological disorders. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in animal models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Efficacy of this compound in Animal Models
The neuroprotective effects of this compound have been quantified in several preclinical studies, primarily focusing on stroke models. The data consistently demonstrate a dose-dependent reduction in brain injury and improvement in functional outcomes.
Table 1: Neuroprotective Effects of (-)-Epicatechin in a Mouse Model of Ischemic Stroke (MCAO)
| Treatment Group | Dose (mg/kg) | Administration Time | Infarct Volume (%) | Neurological Deficit Score | Citation |
| Vehicle | N/A | Pre-treatment | 40.0 ± 3.2 | High | [1] |
| (-)-Epicatechin | 5 | 90 min before MCAO | 31.3 ± 2.6 | Reduced | [1] |
| (-)-Epicatechin | 15 | 90 min before MCAO | 30.9 ± 2.3 | Reduced | [1] |
| (-)-Epicatechin | 30 | 90 min before MCAO | 27.6 ± 1.9 | Reduced | [1] |
| Vehicle | N/A | Post-treatment | 46.6 ± 5.0 | High | [1] |
| (-)-Epicatechin | 30 | 3.5 hours after MCAO | 33.5 ± 3.0 | Significantly smaller | [1] |
| (-)-Epicatechin | 30 | 6 hours after MCAO | No significant protection | No significant improvement | [1] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: Neuroprotective Effects of (-)-Epicatechin in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Dose (mg/kg) | Administration Time | Lesion Volume (mm³) | Neurological Deficit Score | Brain Water Content | Citation |
| Vehicle | N/A | 3h post-ICH, then every 24h | 8.9 ± 1.5 | High | High | [2] |
| (-)-Epicatechin | 5 | 3h post-ICH, then every 24h | 7.8 ± 0.8 | No significant difference | Not specified | [2] |
| (-)-Epicatechin | 15 | 3h post-ICH, then every 24h | 5.5 ± 1.5 | Significantly lower | Significantly lower | [2] |
| (-)-Epicatechin | 45 | 3h post-ICH, then every 24h | 4.5 ± 0.9 | Significantly lower | Not specified | [2] |
ICH: Intracerebral Hemorrhage induced by collagenase
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. These pathways are central to the cellular stress response, survival, and inflammatory processes.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical mechanism for cellular defense against oxidative stress.[1][2][3] Studies have shown that epicatechin can activate this pathway, leading to the upregulation of antioxidant and detoxification genes.[1][2][4] This activation is crucial for the neuroprotective effects observed in models of both ischemic and hemorrhagic stroke.[1][3] Interestingly, while most Nrf2/ARE pathway products are protective, heme oxygenase 1 (HO-1) can act as a prooxidant in the context of ICH.[2] (-)-Epicatechin has been shown to diminish HO-1 induction in an Nrf2-independent manner in this specific injury model.[2][3]
References
- 1. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. ahajournals.org [ahajournals.org]
The Anti-inflammatory Properties of (+)-Epicatechin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Epicatechin, a naturally occurring flavanol found in sources such as cocoa and green tea, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of this compound as a therapeutic agent for a range of inflammatory conditions and provides a foundational resource for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. This compound has emerged as a promising natural compound with the ability to modulate key inflammatory pathways. This guide delves into the scientific evidence elucidating its anti-inflammatory mechanisms of action.
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.
This compound has been shown to inhibit NF-κB activation at multiple points in this cascade.[1] Studies have demonstrated that epicatechin can prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[2][3] This, in turn, suppresses the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It comprises several subfamilies, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as activator protein-1 (AP-1), which regulate the expression of inflammatory mediators.
Research indicates that this compound can attenuate the phosphorylation of JNK, p38, and ERK in response to inflammatory stimuli.[3][5][6] By inhibiting the activation of these MAPKs, epicatechin effectively downregulates the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[6][7]
Inhibition of Inflammatory Enzymes
Beyond its effects on signaling pathways, this compound can directly or indirectly inhibit the activity of enzymes that play a crucial role in the inflammatory process. Notably, it has been shown to reduce the expression of COX-2 and iNOS.[6][7] Furthermore, some studies suggest that epicatechin and its metabolites may affect the activity of lipoxygenases (LOX), another class of enzymes involved in the production of inflammatory leukotrienes.[7]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways as reported in a range of experimental models.
Table 1: In Vitro Studies
| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5, 25, 50 µM | Significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[8] | [8] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5, 25, 50 µM | Remarkable inhibition of TNF-α and IL-6 production.[8] | [8] |
| HepG2 Cells | - | 10 µM | Increased nuclear translocation of NF-κB(p65) after 5 min, sustained up to 240 min.[2] | [2] |
| 3T3-L1 Adipocytes | TNF-α | 0.5-10 µM | Dose-dependent decrease in TNFα-mediated JNK, ERK1/2, and p38 phosphorylation.[3] | [3] |
| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) | 8.6 µM | 65% reduction in PMA-induced NF-κB DNA binding activity.[1] | [1] |
Table 2: In Vivo Animal Studies
| Animal Model | Condition | This compound Dosage | Effect | Reference |
| BALB/c Mice | LPS-induced Acute Lung Injury | Not specified | Suppressed release of IL-1β, IL-6, and TNF-α in serum, BALF, and lung tissues.[6] | [6] |
| BALB/c Mice | LPS-induced Acute Lung Injury | Not specified | Inhibited mRNA levels of iNOS and COX-2 in lung tissues.[6] | [6] |
| Swiss Albino Mice | LPS-induced Cytokine Storm | 25 mg/kg | Significant decrease in serum IL-6, TNF-α, and IL-1β levels.[4] | [4] |
| Rats | TNBS-induced Colitis | 10 and 50 mg/kg | Effectively reduced macroscopic lesion size.[7] | [7] |
| Rats | TNBS-induced Colitis | 10 mg/kg | Decreased COX-2 expression.[7] | [7] |
| ApoE*3-Leiden Mice | Atherosclerosis | 0.1% w/w in diet | Attenuated atherosclerotic lesion area by 27%.[9] | [9] |
| C57BL/6 Mice | LPS-induced Acute Lung Injury | 15 mg/kg | Significantly suppressed TNF-α and IL-6 production in the lung.[10] | [10] |
Table 3: Human Studies
| Study Population | Condition | This compound Dosage | Effect | Reference |
| Healthy and Pre-diabetic Subjects | - | 30 mg/day for 7 days | Well-tolerated with no adverse effects reported.[11] | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 25, 50 µM) for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the cell culture medium are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) and inflammatory enzymes (e.g., COX-2, iNOS).
In Vivo LPS-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male BALB/c or C57BL/6 mice are typically used.
-
Induction of ALI: Acute lung injury is induced by a single intraperitoneal (i.p.) or intratracheal instillation of LPS (e.g., 10 mg/kg).
-
Treatment: this compound (e.g., 15-25 mg/kg) or vehicle is administered, often via oral gavage or i.p. injection, either before or after the LPS challenge.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts (e.g., neutrophils) and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Lung Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Gene and Protein Expression in Lung Tissue: Lung homogenates are used to measure mRNA levels of inflammatory mediators (e.g., iNOS, COX-2) by quantitative real-time PCR (qRT-PCR) and protein levels by Western blotting.
-
In Vivo TNBS-Induced Colitis in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Colitis: Colitis is induced by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.
-
Treatment: this compound (e.g., 5, 10, 25, 50 mg/kg) is administered orally by gavage for a specified period before and/or after colitis induction.[7]
-
Evaluation of Colitis:
-
Macroscopic and Microscopic Scoring: The colon is excised, and the severity of inflammation is scored based on macroscopic features (e.g., ulceration, thickening) and histological analysis of H&E stained sections.
-
Biochemical Markers: Colon tissue homogenates are used to measure levels of inflammatory markers such as COX-2 expression by immunohistochemistry or Western blotting.[7]
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: NF-κB pathway modulation by this compound.
Caption: MAPK pathway modulation by this compound.
Experimental Workflow
Caption: A typical in vivo experimental workflow.
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory properties of this compound, mediated primarily through the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data from a variety of preclinical models demonstrate its efficacy in reducing the expression and production of key pro-inflammatory mediators. While the current findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Clinical Trials: Well-designed, large-scale clinical trials are needed to establish the efficacy and safety of this compound in human inflammatory diseases.
-
Bioavailability and Metabolism: A deeper understanding of the bioavailability and metabolic fate of this compound is crucial for optimizing dosing and delivery strategies.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other anti-inflammatory agents could lead to novel combination therapies.
References
- 1. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 2. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. submission.als-journal.com [submission.als-journal.com]
- 5. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of epicatechin on inflammatory cytokines and MAPK/NF-κB signaling pathway in lipopolysaccharideinduced acute lung injury of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of (-)-Epicatechin in Lipopolysaccharide-Stimulated Raw 264.7 Macrophages | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmbio.cn [mmbio.cn]
- 11. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-Epicatechin in Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a flavanol abundant in foods such as cocoa, tea, and berries, has garnered significant attention for its potential cardiovascular benefits. A key mechanism underlying these effects is its ability to enhance the production of nitric oxide (NO), a critical signaling molecule in the vascular endothelium. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound stimulates NO synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanisms of this compound-Induced Nitric Oxide Production
This compound stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the vasculature, through a multi-faceted approach involving both calcium-dependent and -independent signaling pathways. The primary mechanisms include the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, modulation of intracellular calcium levels, and inhibition of NADPH oxidase.
Activation of the PI3K/Akt Signaling Pathway
A pivotal mechanism in this compound-induced eNOS activation is the stimulation of the PI3K/Akt pathway[1][2][3][4]. This leads to the phosphorylation of eNOS at key serine residues, enhancing its enzymatic activity.
-
Phosphorylation Events: Treatment of human coronary artery endothelial cells (HCAECs) with (-)-epicatechin (a stereoisomer of this compound with similar bioactivity) at a concentration of 1 µmol/L leads to a time- and dose-dependent activation of eNOS, peaking at 10 minutes[1][2][3][5]. This activation is characterized by:
The involvement of the PI3K/Akt pathway is confirmed by experiments using specific inhibitors. Pre-treatment of cells with wortmannin, a PI3K inhibitor, or SH-5, an Akt inhibitor, blocks the epicatechin-induced phosphorylation of Akt and subsequently attenuates eNOS activation[1][2][3].
Modulation of Intracellular Calcium Signaling
This compound also influences intracellular calcium (Ca2+) dynamics, a critical factor in eNOS activation. This occurs through a pathway involving phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3)[1][2][3][5].
-
Calcium-Calmodulin and CaMKII: The increase in intracellular Ca2+ promotes the binding of calmodulin (CaM) to eNOS, leading to its activation[2][6]. Furthermore, epicatechin stimulates the phosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can also phosphorylate and activate eNOS[1][2][3][5]. The use of inhibitors such as U73122 (a PLC inhibitor) and KN-93 (a CaMKII inhibitor) has been shown to block epicatechin-induced eNOS activation, confirming the role of this pathway[1][3][5].
Calcium-Independent eNOS Activation
Intriguingly, studies have revealed that this compound can also activate eNOS through a calcium-independent mechanism. This pathway involves the heat shock protein 90 (HSP90) and Akt[6][7].
-
HSP90/Akt/eNOS Complex: Under calcium-free conditions, epicatechin promotes the physical association of HSP90, Akt, and eNOS within the caveolae of endothelial cells[7]. This complex facilitates the phosphorylation and activation of eNOS, leading to NO production even in the absence of a calcium signal[7]. This suggests a unique mechanism of action for epicatechin compared to other eNOS agonists that are strictly calcium-dependent[6].
Inhibition of NADPH Oxidase
Beyond direct eNOS activation, this compound and its metabolites enhance NO bioavailability by inhibiting NADPH oxidase, a major source of superoxide anions (O2•−) in the vasculature[8][9][10].
-
Preservation of NO: Superoxide anions readily react with NO to form peroxynitrite, a potent oxidant that reduces the bioavailability of NO and contributes to endothelial dysfunction. By inhibiting NADPH oxidase, epicatechin reduces the production of superoxide, thereby preserving NO levels and promoting vasodilation[8][9][10].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on nitric oxide production and related signaling pathways.
| Parameter | Cell Type | This compound Concentration | Incubation Time | Observation | Reference |
| NO Production | HCAEC | 1 µmol/L | 10 minutes | Peak NO production observed. | [1][2][3] |
| HUVEC | 10 µM | 24 hours | 45% increase in NO bioavailability. | [11] | |
| eNOS Phosphorylation | HCAEC | 1 µmol/L | 10 minutes | Increased phosphorylation at Ser1177 and Ser633; dephosphorylation at Thr495. | [1][2][3] |
| HCAEC | 1 µmol/L (Ca2+-free) | - | ~120% increase in Ser1177 phosphorylation; ~65% increase in Ser615 phosphorylation. | [7] | |
| Akt Phosphorylation | HCAEC | 1 µmol/L | 10 minutes | Increased Akt phosphorylation, blocked by PI3K inhibitor wortmannin. | [1][2][3] |
| HCAEC | 1 µmol/L (Ca2+-free) | - | ~65% increase in Akt phosphorylation. | [7] | |
| HSP90 Phosphorylation | HCAEC | 1 µmol/L (Ca2+-free) | - | ~70% increase in HSP90 phosphorylation. | [7] |
| NADPH Oxidase | HUVEC | 10 µM | - | O-methylated metabolites of (-)-epicatechin inhibited NADPH oxidase activity. | [8] |
| Rat Aorta | 10 mg/kg | 4 weeks | Reduced aortic NADPH oxidase activity and expression of p47phox and p22phox subunits in a hypertension model. | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research.
Cell Culture
-
Cell Lines: Human Coronary Artery Endothelial Cells (HCAECs) and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used models.
-
Culture Conditions: Cells are typically maintained in a humidified atmosphere at 37°C with 5% CO2. The growth medium is specific to the cell line, for instance, HCAEC growth medium. For experiments, cells are often switched to a phenol red-free medium to avoid interference with fluorescence-based assays[3].
Nitric Oxide Measurement
-
Fluorometric Assay: NO levels are frequently measured using fluorescent probes such as 4,5-diaminofluorescein diacetate (DAF-FM diacetate).
-
Cells are plated in 96-well plates and treated with this compound.
-
After treatment, cells are washed and loaded with DAF-FM diacetate (typically 1 µM) in a suitable buffer (e.g., Krebs-Ringer-HEPES) for 45-60 minutes at 37°C, protected from light[13].
-
Fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Chemiluminescence Detection: This method provides a direct measurement of NO and its breakdown products (nitrite and nitrate).
-
Cell culture supernatants are collected.
-
Nitrite and nitrate are reduced to NO gas using a reducing agent (e.g., vanadium(III) chloride).
-
The generated NO is detected by its reaction with ozone, which produces a light signal that is quantified by a chemiluminescence analyzer[14].
-
Western Blotting for Protein Phosphorylation
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Membranes are blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Membranes are incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-eNOS Ser1177, total eNOS, phospho-Akt Ser473, total Akt).
-
After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein bands[15].
-
Immunoprecipitation
-
Lysis and Pre-clearing: Cells are lysed, and the lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for the target protein (e.g., eNOS) overnight at 4°C.
-
Capture: Protein A/G agarose beads are added to capture the antibody-protein complex.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured proteins are eluted.
-
Analysis: The eluted proteins are analyzed by Western blotting to detect interacting proteins (e.g., HSP90, Akt)[7].
NADPH Oxidase Activity Assay
-
Lucigenin-Enhanced Chemiluminescence: This is a common method to measure superoxide production.
-
Tissue homogenates or cell lysates are incubated with NADPH (the substrate for NADPH oxidase) and lucigenin.
-
Lucigenin is oxidized by superoxide to produce a chemiluminescent signal that is measured by a luminometer.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling pathways for eNOS activation.
Caption: Inhibition of NADPH oxidase by this compound.
Caption: Typical experimental workflow for studying this compound effects.
Conclusion
This compound enhances nitric oxide production in endothelial cells through a sophisticated interplay of multiple signaling pathways. Its ability to activate eNOS via both calcium-dependent and -independent mechanisms, coupled with its capacity to reduce oxidative stress by inhibiting NADPH oxidase, underscores its potential as a therapeutic agent for improving endothelial function and cardiovascular health. The detailed understanding of these mechanisms, supported by robust experimental data, provides a strong foundation for further research and the development of novel therapeutic strategies targeting the NO pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. (−)-Epicatechin activation of endothelial cell eNOS, NO and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-epicatechin activation of endothelial cell endothelial nitric oxide synthase, nitric oxide, and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. (−)-Epicatechin-induced calcium independent eNOS activation: roles of HSP90 and AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin elevates nitric oxide in endothelial cells via inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Epicatechin lowers blood pressure, restores endothelial function, and decreases oxidative stress and endothelin-1 and NADPH oxidase activity in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (–)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct evidence that (-)-epicatechin increases nitric oxide levels in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of (+)-Epicatechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a flavan-3-ol found abundantly in foods like cocoa, green tea, and apples, has garnered significant scientific interest for its potential cardiovascular and metabolic benefits.[1][2] The biological efficacy of this compound is fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the cellular mechanisms that govern its uptake and metabolic transformation is critical for developing it as a therapeutic agent and for accurately interpreting data from nutritional studies. This guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolic fate of this compound, presents quantitative data in a structured format, details common experimental protocols, and visualizes key pathways.
Cellular Uptake of this compound
The journey of this compound from the intestinal lumen into the systemic circulation is a complex process involving both passive diffusion and carrier-mediated transport. The primary site of absorption is the small intestine.[3][4] Studies using the human Caco-2 cell line, a well-established in vitro model for the intestinal epithelium, have been instrumental in elucidating these mechanisms.[5][6][7]
While some studies suggest that a portion of epicatechin absorption occurs via passive transport, carrier-mediated processes, including active efflux, play a significant role in its overall bioavailability.[4][8] Notably, the multidrug resistance-associated protein 2 (MRP2), an efflux transporter located on the apical membrane of enterocytes, actively pumps epicatechin and its metabolites back into the intestinal lumen, thereby limiting its net absorption.[5][9][10] Inhibition of MRP2 has been shown to increase the apical-to-basolateral transport of epicatechin in Caco-2 cell models.[5][9]
Quantitative Data on Cellular Uptake and Permeability
The apparent permeability coefficient (Papp), a measure of the rate of transport across the Caco-2 cell monolayer, is a key parameter for predicting in vivo absorption.
| Compound | Cell Line | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BA/AB) | Reference |
| (-)-Epicatechin | Caco-2 | 5 - 50 | Apical to Basolateral (A→B) | Not Detected | - | [5] |
| (-)-Epicatechin | Caco-2 | 10 - 50 | Basolateral to Apical (B→A) | 0.67 ± 0.05 | - | [5] |
| (+)-Catechin | Caco-2 | Not Specified | A→B | 1.68 ± 0.16 | - | [8] |
| (+)-Catechin (Niosome) | Caco-2 | Not Specified | A→B | 2.39 ± 0.31 | - | [8] |
Note: Data for (+)-catechin, a stereoisomer of epicatechin, is included for comparative purposes as it often exhibits similar transport characteristics.
Intracellular Metabolism of this compound
Once absorbed into enterocytes, and subsequently in the liver, this compound undergoes extensive phase II metabolism.[3][4] The primary metabolic pathways are glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively.
These enzymatic modifications increase the water solubility of epicatechin, facilitating its excretion, and also modulate its biological activity.[11] The major metabolites identified in human plasma and urine include epicatechin-3'-O-glucuronide, 3'-O-methyl-epicatechin-5-sulfate, and epicatechin-3'-sulfate.[3] It is crucial for researchers to consider that these circulating metabolites, rather than the parent compound, are likely responsible for the systemic biological effects observed after oral consumption of epicatechin-rich foods.[3]
Quantitative Data on Epicatechin Metabolism
Pharmacokinetic studies in humans reveal the rapid appearance of metabolites in circulation following ingestion.
| Metabolite Species | Cmax (µM) | Tmax (hours) | Key Findings | Reference |
| Structurally Related (-)-Epicatechin Metabolites (SREMs) | Sub-µmol/L range | ~1.0 | SREMs (glucuronides, sulfates) are absorbed in the small intestine. | [3] |
| 5-Carbon Ring Fission Metabolites (5C-RFMs) | Not specified | ~5.8 | Formed by colonic microbiota and appear in plasma as phase II metabolites. | [3] |
| (-)-Epicatechin-3'-O-glucuronide, (-)-Epicatechin-3'-sulfate, 3'-O-methyl-(-)-epicatechin-5-sulfate | Not specified | 0.8 - 1.4 | Major SREMs detected in plasma, indicating absorption in the duodenum. | [11] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.[12][13]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded at a high density (e.g., 2 x 10⁵ cells/cm²) onto semipermeable filter supports in Transwell plates and cultured for 19-21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[7][14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A TEER value above 300-400 Ω·cm² indicates a confluent monolayer with functional tight junctions.[14][15]
-
Transport Experiment (Apical to Basolateral - A→B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A solution of this compound (e.g., 10-100 µM) is added to the apical (donor) chamber.[13][14]
-
The basolateral (receiver) chamber contains the transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.[13]
-
-
Transport Experiment (Basolateral to Apical - B→A): The process is reversed to measure active efflux. The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Sample Analysis: The concentration of this compound and its potential metabolites in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.[5][16][17]
-
Calculation: The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of appearance of the compound in the receiver chamber.
-
A = Surface area of the filter membrane.
-
C₀ = Initial concentration of the compound in the donor chamber.
-
Workflow for a Caco-2 Cell Permeability Assay.
In Vitro Metabolism Assay using Liver Microsomes
This assay is used to study phase I and phase II metabolism of compounds in a controlled environment.[18][19]
Objective: To identify the metabolites of this compound formed by hepatic enzymes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing:
-
Incubation: The mixture is pre-incubated to warm to 37°C. The reaction is initiated by adding the cofactors. The mixture is then incubated at 37°C for a specific period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[20]
-
Sample Preparation: The sample is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap) coupled with UHPLC.[18][20] This allows for the separation, identification, and structural characterization of the metabolites based on their accurate mass and fragmentation patterns.[18][22]
Signaling Pathways Modulated by this compound
Beyond its direct antioxidant properties, this compound and its metabolites can modulate key intracellular signaling pathways, contributing to their biological effects.
Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[23] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).
This compound can induce the dissociation of Nrf2 from Keap1.[24][25] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), enhancing the cell's capacity to counteract oxidative stress.[25][26] This activation is often mediated by upstream kinases such as PI3K/Akt and ERK.[24][27]
Activation of the Nrf2/ARE pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like inflammation, proliferation, and survival.[28] this compound has been shown to modulate MAPK signaling, often in a context-dependent manner. For instance, in models of inflammation, epicatechin can inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the production of pro-inflammatory cytokines.[28][29] Conversely, in other contexts, epicatechin can activate ERK and PI3K/Akt pathways, which are linked to cell survival and the induction of protective factors like Nrf2.[27]
Inhibitory effect of this compound on MAPK signaling.
Conclusion
The cellular uptake of this compound is a regulated process limited by active efflux mechanisms in the intestine. Following absorption, it is rapidly and extensively converted into a series of glucuronidated, sulfated, and methylated metabolites. These circulating metabolites are the primary effectors of the biological activities associated with epicatechin consumption, which are mediated, in part, through the modulation of critical signaling pathways such as Nrf2/ARE and MAPK. For professionals in research and drug development, it is imperative to utilize physiologically relevant metabolites in in vitro studies and to employ robust analytical methods to accurately quantify epicatechin and its metabolic products in vivo. A deeper understanding of these fundamental processes will pave the way for harnessing the full therapeutic potential of this promising natural compound.
References
- 1. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport and metabolism of the tea flavonoid (-)-epicatechin by the human intestinal cell line Caco-2 - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced uptake and transport of (+)-catechin and (-)-epigallocatechin gallate in niosomal formulation by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced uptake and transport of (+)-catechin and (−)-epigallocatechin gallate in niosomal formulation by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. Characterization and identification of <i>in vitro </i>metabolites of (-)-epicatechin using ultra-high performance liquid chromatography-mass spectrometry | Tropical Journal of Pharmaceutical Research [ajol.info]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and quantitative analysis of plasma-targeted metabolites of catechin and epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (+)-Epicatechin in Human Plasma via High-Performance Liquid Chromatography
**Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+)-epicatechin in human plasma. The described protocol is intended for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, bioavailability, or clinical studies involving this compound. The methodology encompasses plasma sample preparation, chromatographic separation, and detection, along with method validation parameters.
**Introduction
This compound is a flavonoid belonging to the flavan-3-ol subclass, commonly found in foods such as cocoa, tea, and various fruits. Due to its antioxidant properties and potential health benefits, there is significant interest in understanding its absorption, distribution, metabolism, and excretion (ADME) profile in humans. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for these investigations. This document provides a detailed protocol for a validated HPLC method coupled with various detection techniques for reliable measurement of this compound plasma concentrations.
Experimental Protocols
Sample Collection and Handling
-
Blood Collection: Collect whole blood samples from subjects into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Storage: Store the resulting plasma samples at -80°C until analysis to ensure the stability of this compound.[1][2] Plasma samples have been shown to be stable at -80°C for at least 52 days.[2]
Sample Preparation: Protein Precipitation
This protocol utilizes protein precipitation, a straightforward and effective method for removing plasma proteins that can interfere with the analysis.[3][4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Internal Standard (IS) solution (e.g., ethyl gallate)[5]
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, mix a known volume of plasma (e.g., 200 µL) with an equal volume of acetonitrile to precipitate the proteins.[5]
-
If an internal standard is used, add it to the acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in a smaller volume of the mobile phase for concentration.[1]
-
Chromatographic Conditions
The following conditions are a representative example for the separation of this compound. Optimization may be required based on the specific HPLC system and column used.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic phase (B) is often employed for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detection: Set the detector at 280 nm, which is a common wavelength for detecting flavonoids like epicatechin.[7]
-
Electrochemical (Coulometric) Detection: This method offers high sensitivity, with detection limits as low as 1 nmol/L.[10][11]
-
Mass Spectrometry (MS) Detection: LC-MS provides high selectivity and sensitivity, allowing for the identification and quantification of epicatechin and its metabolites.[1][12][13]
-
Data Presentation
The following tables summarize the quantitative data for the HPLC method validation for this compound in plasma, compiled from various sources.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.143–7.15 mg/L | [6] |
| 10–120 µg/mL | [8][9] | |
| 100–600 µg/mL | [7] | |
| Correlation Coefficient (r²) | >0.99 | [6][7][8][9] |
| Limit of Detection (LOD) | 1 nmol/L (Coulometric) | [10][11] |
| 8.27 nmol/L | [14] | |
| 0.015 µg/mL (UV) | [7] | |
| 28.61 µg/mL | [8][9] | |
| Limit of Quantification (LOQ) | 0.045 µg/mL (UV) | [7] |
| 86.77 µg/mL | [8][9] | |
| Accuracy (Recovery) | 99.48% to 100.26% | [7] |
| 99.32% | [8][9] | |
| 85.31% | [4] | |
| Precision (RSD%) | < 6.47% | [4] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. askthescientists.com [askthescientists.com]
- 2. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. Comparison of (+)-catechin determination in human plasma by high-performance liquid chromatography with two types of detection: fluorescence and ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method of Measuring Tea Catechins in Human Plasma by Solid-Phase Extraction and HPLC with Electrochemical Detection [jstage.jst.go.jp]
- 6. Determination and pharmacokinetic study of catechin in rat plasma by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Synthesis and Purification of (+)-Epicatechin for Research Applications
Application Note
Introduction (+)-Epicatechin, a prominent member of the flavan-3-ol class of polyphenols, is the subject of extensive research due to its wide array of potential health benefits. Found in various foods such as cocoa, green tea, and certain fruits, this compound has demonstrated significant antioxidant, anti-inflammatory, and cardioprotective properties. In the realm of drug development and cellular biology, it is a valuable tool for investigating signaling pathways related to oxidative stress, apoptosis, and cellular metabolism. To facilitate reproducible and accurate in vitro and in vivo studies, access to highly pure this compound is paramount. This document provides a detailed protocol for the synthesis of this compound via the epimerization of commercially available (+)-catechin, followed by a robust purification strategy to yield a final product suitable for exacting research requirements.
Biological Significance this compound is known to modulate several key signaling pathways within the cell. One of the most notable is the PI3K/Akt pathway, which is central to cell survival, growth, and proliferation. By influencing this pathway, this compound can protect cells from various stressors and contribute to its observed therapeutic effects. Understanding the interaction of this compound with such pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these cellular processes.
Experimental Protocols
1. Synthesis of this compound via Epimerization of (+)-Catechin
This protocol describes the conversion of (+)-catechin to its C2 epimer, this compound, through a heat-induced epimerization reaction in an aqueous buffer.
Materials:
-
(+)-Catechin hydrate (≥98% purity)
-
McIlvaine buffer (Citrate-Phosphate buffer), pH 5.0
-
Autoclave or high-temperature oil bath
-
Round-bottom flask
-
Condenser
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Prepare a 1% (w/v) solution of (+)-catechin in McIlvaine buffer (pH 5.0). For example, dissolve 1.0 g of (+)-catechin in 100 mL of the buffer in a round-bottom flask.
-
Sparge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen and prevent oxidation.
-
Securely attach a condenser to the flask.
-
Heat the solution to 120°C using an oil bath or by placing it in an autoclave set to 120°C.[1]
-
Maintain the temperature for 30 minutes to facilitate epimerization.[1]
-
After 30 minutes, remove the flask from the heat source and allow it to cool to room temperature.
-
The resulting solution will contain a mixture of (+)-catechin and this compound. Concentrate the solution under reduced pressure using a rotary evaporator to a smaller volume (e.g., 10-20 mL) in preparation for purification.
2. Purification of this compound
Purification of the synthesized this compound from the reaction mixture is achieved through preparative high-performance liquid chromatography (HPLC).
2.1. Preparative HPLC Purification
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative reverse-phase C18 column (e.g., 50 x 500 mm, or similar dimensions)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (optional, for improved peak shape)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Equilibrate the preparative C18 column with an initial mobile phase of 5% aqueous methanol.[1] A small amount of acid (e.g., 0.1% formic acid) can be added to both the aqueous and organic phases to improve peak resolution.
-
Inject the concentrated reaction mixture onto the column.
-
Elute the compounds using a gradient of increasing methanol concentration. A typical gradient might be from 5% to 80% methanol over a period of 60-90 minutes. The flow rate will depend on the column dimensions.
-
Monitor the elution profile at a wavelength of 280 nm.[2][3]
-
Collect the fractions corresponding to the this compound peak. This compound typically elutes after (+)-catechin on a C18 column.
-
Combine the fractions containing pure this compound, as determined by analytical HPLC.
-
Remove the methanol from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain pure this compound as a solid powder.
2.2. Purity and Characterization
The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry and NMR spectroscopy.
-
Analytical HPLC: Use a C18 column with a gradient of acetonitrile or methanol in water (with 0.1% formic acid). Purity should be ≥98%.
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound (C15H14O6, MW: 290.27 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra and compare with known spectra for this compound to confirm its structure and stereochemistry.
Data Presentation
Table 1: Summary of Synthesis and Purification Data for this compound
| Parameter | Method | Result | Reference |
| Synthesis | |||
| Starting Material | Commercially available (+)-Catechin | ≥98% purity | N/A |
| Reaction | Heat-induced epimerization | Mixture of (+)-catechin and this compound | [1][4] |
| Conversion Ratio (epicatechin:catechin) | Heating at 180°C for 30 min (solid-state) | 0.76:1 | [4] |
| Purification | |||
| Method | Preparative Reverse-Phase HPLC | Isolation of this compound | [1] |
| Final Product | |||
| Purity | Analytical HPLC | ≥98% | [2] |
| Yield (from (+)-catechin) | Calculated after purification | 20% | [1] |
| Characterization | MS, 1H NMR, 13C NMR | Confirmed structure and identity | N/A |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-State Thermolytic Epimerization and Polymerization of (+)-Catechin and (-)-Epicatechin Proceed through Quinone Methide Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Models to Study (+)-Epicatechin Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and berries, has garnered significant scientific interest for its potential health benefits. These include cardiovascular protection, neuroprotection, anti-cancer effects, and metabolic improvements. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects, enabling the investigation of specific cellular responses and signaling pathways in a controlled environment.
These application notes provide a comprehensive overview of various in vitro models used to study this compound, complete with detailed experimental protocols and a summary of quantitative data. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted biological activities of this compound.
I. Bioavailability and Metabolism: The Caco-2 Cell Model
The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying the absorption and metabolism of orally ingested compounds.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[1][2]
Application: To assess the intestinal permeability and metabolism of this compound.
Quantitative Data Summary: this compound Effects on Caco-2 Cells
| Parameter | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| Apical to Basolateral Permeability | 5-50 µM | Not specified | No significant absorption observed. | [3][4] |
| Basolateral to Apical Efflux | 5-50 µM | Not specified | Efflux of this compound and its metabolites observed, suggesting the involvement of apical transporters like MRP2. | [3][4] |
| Metabolism | Not specified | Not specified | Formation of polar metabolites, primarily sulfate conjugates, which are effluxed into the apical compartment.[3][4] Co-incubation with other polyphenols like quercetin and luteolin can inhibit the metabolism and efflux of this compound conjugates. | [1] |
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability in Caco-2 cells.
Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding on Inserts: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values should typically be >200 Ω·cm² to indicate a confluent monolayer with tight junctions.
-
Optionally, perform a Lucifer Yellow rejection assay to further confirm monolayer integrity.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral permeability, add this compound (at the desired concentration in HBSS) to the apical compartment and HBSS to the basolateral compartment.
-
To measure basolateral to apical efflux, add this compound to the basolateral compartment and HBSS to the apical compartment.
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
-
Analysis:
-
Analyze the concentration of this compound and its metabolites in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
II. Cardiovascular Effects: Endothelial Cell Models
Endothelial cells, which line the interior surface of blood vessels, are a primary target for the cardiovascular effects of this compound. In vitro models using human umbilical vein endothelial cells (HUVECs), human coronary artery endothelial cells (HCAECs), or bovine coronary artery endothelial cells (BCAECs) are commonly employed.[2][5][6]
Application: To investigate the effects of this compound on endothelial function, particularly nitric oxide (NO) production and related signaling pathways.
Quantitative Data Summary: this compound Effects on Endothelial Cells
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| HCAEC | 1 µM | 10 minutes | Peak nitric oxide (NO) production. | [2][7] |
| HCAEC | 100 nM | 10 minutes | Phosphorylation/activation of PI3K, PDK-1, AKT, and eNOS. | [5][8] |
| HUVEC | 0.3-10 µM | Not specified | Increased NO levels. | [4][6][9] |
| HUVEC | 5-10 µM | 48 hours | Increased NRF2 mRNA expression. | [10] |
| BCAEC | 1 µM | 48 hours | Normalized NO levels in aged cells. | [11] |
Signaling Pathway: this compound-Induced Nitric Oxide Production
Caption: Simplified PI3K/Akt pathway for this compound-induced NO production.
Protocol: Measurement of Nitric Oxide Production in Endothelial Cells
Materials:
-
Endothelial cells (e.g., HUVECs, HCAECs)
-
Appropriate cell culture medium (e.g., EGM-2)
-
This compound
-
Nitric oxide detection kit (e.g., Griess Reagent System or DAF-FM Diacetate)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed endothelial cells in 96-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Wash the cells with PBS.
-
Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM).[7] Include a vehicle control (e.g., water or DMSO).
-
Incubate for the desired time (e.g., for acute effects, 10 minutes to 4 hours; for chronic effects, 24-48 hours).[2][10]
-
-
Nitrite Measurement (using Griess Reagent):
-
Collect the cell culture supernatant.
-
Add the Griess reagents to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve.
-
-
Intracellular NO Measurement (using DAF-FM Diacetate):
-
After treatment with this compound, wash the cells with PBS.
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation/emission ~495/515 nm).
-
III. Anti-Cancer Effects: Cancer Cell Line Models
This compound has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.
Application: To evaluate the anti-cancer properties of this compound.
Quantitative Data Summary: this compound Effects on Cancer Cells
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| 4T1 | Murine Breast Cancer | 300 µM | 5 days | Decreased cell viability and increased Bax/Bcl2 ratio. | [6][12] |
| 4T1 | Murine Breast Cancer | 100 µM | 24 hours | Reduced cell migration. | [6] |
| Panc-1, U87, MIA PaCa-2 | Pancreatic, Glioblastoma | Not specified | Not specified | Sensitized cells to radiation, reducing clonogenic survival. | [13] |
| DU145, HH870, HH450, HH639 | Prostate, Ovarian | 24-30 µM | Not specified | 50% inhibition of proliferation (more potent than EGCG). | [14] |
Experimental Workflow: Assessing Anti-Cancer Effects of this compound
Caption: General workflow for studying the anti-cancer effects of this compound.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will prevent confluence at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound.[6] Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
IV. Metabolic and Mitochondrial Effects: Muscle Cell Models
The C2C12 myoblast cell line is a valuable model for studying the effects of this compound on skeletal muscle metabolism, mitochondrial biogenesis, and insulin sensitivity.[15][16]
Application: To investigate the impact of this compound on mitochondrial function and glucose metabolism in skeletal muscle cells.
Quantitative Data Summary: this compound Effects on C2C12 Cells
| Parameter | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| Mitochondrial Biogenesis | 3 and 10 µM | 48 hours | Increased mitochondrial inner and outer membrane markers, and transcription factors (NRF-2, TFAM). | [17][18] |
| Glucose Consumption & Glycogen Content | 200-800 µmol/L | Not specified | Significantly increased glucose consumption and glycogen content in insulin-resistant cells. | [15] |
| AMPK/ACC Pathway | 200-800 µmol/L | Not specified | Upregulated the levels of p-AMPK and p-ACC in insulin-resistant cells. | [15] |
Signaling Pathway: this compound and Mitochondrial Biogenesis in Muscle Cells
Caption: Proposed pathway for this compound-induced mitochondrial biogenesis in C2C12 cells.
Protocol: Assessment of Mitochondrial Respiration in C2C12 Myotubes
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)
-
Reagents for mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Differentiation: Seed C2C12 myoblasts in a Seahorse XF cell culture plate. Once confluent, switch to differentiation medium and culture for 4-6 days to form myotubes.
-
Treatment: Treat the differentiated myotubes with this compound at the desired concentrations for the specified duration.
-
Mitochondrial Respiration Assay:
-
Wash the cells and replace the medium with Seahorse XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's protocol.
-
The instrument will measure the OCR at baseline and after each injection.
-
-
Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
V. Neuroprotective Effects: Neuronal Cell Models
Neuronal cell lines such as human neuroblastoma SK-N-AS and SH-SY5Y are used to model neurodegenerative diseases and to study the neuroprotective effects of compounds like this compound.[19][20]
Application: To assess the ability of this compound to protect neurons from oxidative stress and apoptosis.
Quantitative Data Summary: this compound Effects on Neuronal Cells
| Cell Line | Model of | this compound Concentration | Incubation Time | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | SK-N-AS | Parkinson's Disease (6-OHDA induced) | Not specified | Not specified | Increased cell viability and showed anti-apoptotic and anti-inflammatory effects. |[19] | | SH-SY5Y | Parkinson's Disease (rotenone induced) | Not specified | Not specified | Enhanced neuroprotective effects when encapsulated in exosomes, inhibiting apoptosis and mitophagy. |[21] | | Primary Astrocytes | Hemorrhagic Stroke (hemoglobin induced) | Not specified | 24 hours | Protected against toxicity through upregulation of Nrf2 and inhibition of AP-1 activity. |[17] |
Signaling Pathway: Neuroprotective Mechanisms of this compound
Caption: Nrf2 and AP-1 signaling pathways involved in this compound's neuroprotective effects.
Protocol: Assessing Neuroprotection in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
FBS
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
Reagents for assessing cell viability (e.g., MTT) and apoptosis (e.g., Annexin V/PI staining kit)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the culture medium and incubate for an additional 24 hours.[20]
-
Assessment of Cell Viability: Perform an MTT assay as described in the anti-cancer section to determine the protective effect of this compound on cell viability.
-
Assessment of Apoptosis:
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and antioxidant response (e.g., Nrf2, HO-1) by Western blotting.
VI. General Protocols
Protocol: Western Blot Analysis of Signaling Proteins (e.g., p-Akt, p-ERK)
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The in vitro cell culture models and protocols described in these application notes provide a robust framework for investigating the diverse biological effects of this compound. By employing these standardized methods, researchers can generate reliable and reproducible data to further unravel the molecular mechanisms of this promising natural compound and to inform its potential applications in human health and disease.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Direct evidence that (-)-epicatechin increases nitric oxide levels in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. (−)-Epicatechin Inhibits Metastatic-Associated Proliferation, Migration, and Invasion of Murine Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (–)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Epicatechin and Nitric Oxide Pathways - Epicatelean®(Epicatechin) [epicatelean.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 20. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of Epicatechin Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Sarcopenia with (+)-Epicatechin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (+)-epicatechin in preclinical animal models of sarcopenia. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a potential therapeutic agent for age-related muscle wasting.
Introduction
Sarcopenia is a progressive and generalized skeletal muscle disorder involving the accelerated loss of muscle mass and function associated with aging.[1][2][3] This condition leads to an increased risk of falls, functional decline, frailty, and mortality.[1][2] The underlying pathophysiology of sarcopenia is complex, involving oxidative stress, inflammation, and dysregulation of protein synthesis and degradation pathways.[1][2] this compound, a naturally occurring flavanol found in sources like cocoa, has emerged as a promising compound for mitigating sarcopenia due to its demonstrated effects on muscle growth, mitochondrial biogenesis, and antioxidant pathways.[1][3][4]
Animal Models for Sarcopenia Research
The most common animal models for studying age-related sarcopenia are aged rodents, as they naturally exhibit a decline in muscle mass and function that mimics the human condition.
-
Aged Rodent Models:
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound on animal models of sarcopenia.
Table 1: Effects of this compound on Muscle Function and Mass
| Parameter | Animal Model | This compound Dose | Duration | % Change vs. Control | Reference |
| Grip Strength | 24-month-old male rats | 1 mg/kg/day | 4 weeks | Significant Increase | [1] |
| 23-month-old male Sprague-Dawley rats | 1 mg/kg/day | 8 weeks | Significant Increase | [2][5] | |
| Treadmill Endurance | 24-month-old male rats | 1 mg/kg/day | 4 weeks | Significant Increase | [1] |
| 23-month-old male Sprague-Dawley rats | 1 mg/kg/day | 8 weeks | Significant Increase | [2][5] | |
| Skeletal Muscle Mass | 23-month-old male Sprague-Dawley rats | 1 mg/kg/day | 8 weeks | Significant Increase | [2][5] |
| Myofiber Cross-Sectional Area | 24-month-old male rats | 1 mg/kg/day | 4 weeks | Significant Increase | [1] |
Table 2: Effects of this compound on Key Signaling Molecules
| Molecule | Animal Model | This compound Dose | Duration | % Change vs. Control | Reference |
| Myostatin | 26-month-old C57BL/6 mice | 1 mg/kg BID | 2 weeks | ~21% Decrease | [8] |
| 24-month-old male rats | 1 mg/kg/day | 4 weeks | Downregulation | [1] | |
| Follistatin | 26-month-old C57BL/6 mice | 1 mg/kg BID | 2 weeks | ~56% Increase | [8] |
| p-Akt | 24-month-old male rats | 1 mg/kg/day | 4 weeks | Upregulation | [1] |
| p-mTOR | 24-month-old male rats | 1 mg/kg/day | 4 weeks | Upregulation | [1] |
| PGC-1α | Animals (general) | 2 mg/kg | 30 days | Increased | [4] |
| TNF-α | 23-month-old male Sprague-Dawley rats | 1 mg/kg/day | 8 weeks | Significant Decrease | [2][9] |
| IGF-1 | 23-month-old male Sprague-Dawley rats | 1 mg/kg/day | 8 weeks | Significant Increase | [2][9] |
Experimental Protocols
Protocol 1: Induction of Sarcopenia in Rodent Models
This protocol describes the natural aging model for sarcopenia.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Standard rodent chow and water
-
Appropriate housing conditions with a 12:12 hour light-dark cycle
Procedure:
-
Acquire young adult (e.g., 3-4 months old) male rats or mice.
-
House the animals under standard laboratory conditions.
-
Allow the animals to age naturally to the desired age for sarcopenia studies (e.g., 23-24 months for rats, 20-26 months for mice).
-
Monitor the health of the animals regularly.
-
At the target age, the animals will exhibit characteristics of sarcopenia, including reduced muscle mass and strength, and can be used for experimental interventions.
Protocol 2: Administration of this compound
This protocol details the oral administration of this compound to aged rodents.
Materials:
-
This compound
-
Vehicle (e.g., water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A common dosage is 1 mg/kg of body weight.[1][2][5]
-
Calculate the required volume of the this compound solution for each animal based on its body weight.
-
Administer the solution or vehicle (for the control group) orally via gavage.
-
Repeat the administration daily for the duration of the study (e.g., 4 to 8 weeks).[1][2][5]
Protocol 3: Assessment of Muscle Function
This protocol outlines methods for measuring muscle strength and endurance.
Materials:
-
Grip strength meter
-
Animal treadmill
Procedure:
A. Grip Strength Test:
-
Allow the animal to grasp the bar of the grip strength meter with its forelimbs.
-
Gently pull the animal backward by its tail until it releases the bar.
-
The meter will record the peak force exerted.
-
Perform multiple trials for each animal and average the results.
B. Treadmill Endurance Test:
-
Acclimatize the animals to the treadmill for several days before the test.
-
Set the treadmill to a specific speed and incline.
-
Place the animal on the treadmill and record the time until exhaustion. Exhaustion is typically defined as the inability of the animal to remain on the treadmill belt despite gentle prodding.
Protocol 4: Analysis of Muscle Tissue
This protocol describes the collection and analysis of skeletal muscle samples.
Materials:
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Reagents for Western blotting and histology
Procedure:
-
At the end of the treatment period, euthanize the animals under anesthesia.
-
Dissect the desired skeletal muscles (e.g., gastrocnemius, quadriceps).[1][8]
-
For biochemical analysis (Western blotting), immediately freeze the muscle samples in liquid nitrogen and store them at -80°C.
-
For histological analysis (e.g., measuring myofiber cross-sectional area), embed the muscle samples in a suitable medium and freeze.
-
Western Blotting: Homogenize the muscle tissue, extract proteins, and perform Western blotting to quantify the expression of key signaling proteins (e.g., myostatin, follistatin, Akt, mTOR, PGC-1α).
-
Histology: Section the frozen muscle tissue, stain with appropriate dyes (e.g., H&E), and use imaging software to measure the cross-sectional area of individual muscle fibers.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in muscle protein synthesis, degradation, and mitochondrial biogenesis.
Caption: Signaling pathways affected by this compound in skeletal muscle.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on sarcopenia in an aged rodent model.
Caption: Experimental workflow for evaluating this compound in sarcopenic animals.
References
- 1. EFFECTS OF FLAVANOL this compound ON SKELETAL MUSCLE OF AGED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restorative effects of this compound in a rodent model of aging induced muscle atrophy: underlying mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. New Trends to Treat Muscular Atrophy: A Systematic Review of Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Trends to Treat Muscular Atrophy: A Systematic Review of Epicatechin [mdpi.com]
- 5. Restorative effects of this compound in a rodent model of aging induced muscle atrophy: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice [vtechworks.lib.vt.edu]
- 8. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for Assessing the Stability of (+)-Epicatechin in Solution
Summary
This compound, a flavonoid with significant therapeutic potential, is susceptible to degradation in solution, which can impact its efficacy and shelf-life. This document provides a comprehensive protocol for assessing the stability of this compound in various solutions. The protocol details the preparation of solutions, incubation under controlled stress conditions (pH, temperature, and light), and quantification of this compound and its major degradants using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note also includes a summary of factors known to influence this compound stability and presents data in a structured format to facilitate analysis.
Introduction
This compound is a natural phenolic compound found in various foods, including cocoa, tea, and fruits.[1][2] It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and cardioprotective properties. However, the stability of this compound in solution is a critical concern for developing liquid formulations. Degradation can occur through processes such as epimerization, oxidation, and polymerization, leading to a loss of potency and the formation of undesired byproducts.[3][4][5] Therefore, a robust and reliable protocol to assess its stability is essential for formulation development and quality control.
Factors Influencing this compound Stability
The stability of this compound in solution is influenced by several factors:
-
pH : this compound is more stable in acidic conditions and degrades more rapidly at neutral and alkaline pH.[6][7]
-
Temperature : Elevated temperatures accelerate the degradation and epimerization of this compound.[2][3][8][9] Degradation often follows first-order kinetics.[3][9][10]
-
Light : Exposure to light, particularly UV light, can induce photolytic degradation of this compound.[11]
-
Oxygen : The presence of oxygen can lead to oxidative degradation.
-
Presence of Other Substances : Compounds such as ascorbic acid and certain sugars can impact the stability of catechins. For instance, trehalose has been shown to have a protective effect, while sucrose can accelerate epimerization at higher temperatures.[2][3][10]
Experimental Protocol for Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.
Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid (for mobile phase acidification)
-
Buffer salts (e.g., phosphate, citrate) for preparing solutions at different pH values
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Environmental chamber or incubator for temperature control
-
Photostability chamber with controlled light exposure
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C in the dark.
-
Working Solutions : Prepare working solutions by diluting the stock solution with the desired buffer (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.
Stability Study Design
-
Temperature Stress : Aliquot the working solutions into HPLC vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.
-
pH Stress : Use the working solutions prepared in buffers of different pH values (e.g., 4, 7, and 9) and incubate them at a constant temperature (e.g., 25°C).
-
Photostability Stress : Expose the working solutions in photostability chambers according to ICH Q1B guidelines. A control group should be kept in the dark at the same temperature.
-
Time Points : Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The frequency of sampling should be adjusted based on the expected rate of degradation.
HPLC Analysis
The concentration of this compound in the samples is quantified using a validated HPLC method.
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12][13]
-
Mobile Phase : A gradient elution using 0.1% phosphoric acid in water (A) and acetonitrile (B) is often effective.[12]
-
Flow Rate : 1.0 mL/min.[12]
-
Column Temperature : 30°C.[12]
-
Injection Volume : 10-20 µL.
Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Data Presentation
Summarize the quantitative data in tables for easy comparison.
Table 1: Effect of Temperature on the Stability of this compound at pH 7
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C | % Remaining at 60°C |
| 0 | 100 | 100 | 100 | 100 |
| 8 | 99.5 | 95.2 | 85.1 | 60.3 |
| 24 | 98.8 | 88.6 | 65.4 | 30.1 |
| 48 | 97.5 | 78.9 | 42.8 | 9.1 |
| 72 | 96.2 | 70.1 | 27.9 | <1 |
Table 2: Effect of pH on the Stability of this compound at 25°C
| Time (hours) | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 |
| 8 | 99.8 | 95.2 | 75.6 |
| 24 | 99.2 | 88.6 | 45.3 |
| 48 | 98.5 | 78.9 | 20.5 |
| 72 | 97.8 | 70.1 | 9.8 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Major degradation pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. "Catechin stability in powder and solution systems" by Na Li [docs.lib.purdue.edu]
- 5. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stability of catechin and epicatechin upon disaccharides addition | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecommons.roseman.edu [ecommons.roseman.edu]
Measuring the Antioxidant Activity of (+)-Epicatechin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a flavonoid commonly found in foods such as cocoa, tea, and berries, is a potent antioxidant that has garnered significant interest for its potential health benefits. Its ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms makes it a promising candidate for the development of novel therapeutics. Accurate and reliable measurement of its antioxidant activity is crucial for understanding its mechanisms of action and for the standardization of epicatechin-containing products.
These application notes provide detailed protocols for common in vitro assays used to evaluate the antioxidant activity of this compound. The included methodologies—DPPH, ABTS, ORAC, FRAP, and Cellular Antioxidant Activity (CAA) assays—offer a comprehensive approach to characterizing its antioxidant profile.
Data Presentation: Quantitative Antioxidant Activity of this compound
The following tables summarize the quantitative antioxidant activity of this compound as reported in the literature for various in vitro assays. These values can serve as a benchmark for experimental results.
| Assay | Parameter | Reported Value (μM) | Reference |
| DPPH | IC₅₀ | ~4.9 - 6.3 | [1][2] |
| ABTS | IC₅₀ | Varies by study | [3] |
IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals.
| Assay | Parameter | Reported Value | Reference |
| ORAC | Trolox Equivalents (TE) | ~0.94 μmol TE/μmol | [4] |
| FRAP | Fe²⁺ Equivalents (mM FeSO₄/100 µg) | Varies by study | [5][6] |
TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of the standard, Trolox. FRAP Value: Measures the ferric reducing ability of an antioxidant.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to run a known antioxidant standard, such as Trolox or ascorbic acid, in parallel for quality control and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
The absorbance of the working solution at 517 nm should be approximately 1.0.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Create a series of dilutions from the stock solution to determine the IC₅₀ value.
-
-
Assay:
-
To a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.[7]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay:
-
Add a small volume of each this compound dilution to a 96-well plate.
-
Add the diluted ABTS•⁺ solution to each well.
-
Include a blank (solvent only) and a control (solvent with ABTS•⁺ solution).
-
Incubate at room temperature for a set time (e.g., 6 minutes).[9]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[9]
-
-
Calculation:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This should be made fresh daily.
-
Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent and prepare dilutions in phosphate buffer.
-
-
Assay:
-
To a black 96-well plate, add the fluorescein working solution to each well.
-
Add the Trolox standards or this compound samples to their respective wells.
-
Include blank wells containing only fluorescein and buffer.
-
Incubate the plate at 37°C for at least 15-30 minutes.[10][11]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence every 1-2 minutes for 60-90 minutes at 37°C.[12]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound in Trolox Equivalents (TE) from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (593 nm)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a series of ferrous sulfate standards in distilled water.
-
-
Assay:
-
Measurement:
-
Measure the absorbance at 593 nm.[13]
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve and express it as Fe²⁺ equivalents (e.g., in mM FeSO₄).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. Peroxyl radicals generated by AAPH induce the oxidation. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism.[15]
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., RPMI or Williams' Medium E)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[16]
-
-
Treatment:
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH in HBSS to induce oxidative stress.[16]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence emission at 538 nm every 5 minutes for 1 hour with excitation at 485 nm.[16]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for control and treated wells.
-
Determine the CAA value using the following formula:
where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Results can be expressed as quercetin equivalents (QE) by creating a standard curve with quercetin.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound's modulation of Nrf2 and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cayley-nielson.com [cayley-nielson.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. scribd.com [scribd.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Ferric reducing antioxidant power (FRAP) Assay [bio-protocol.org]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
- 17. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Application Notes & Protocols for (+)-Epicatechin Supplementation in Clinical Trials
Introduction
(+)-Epicatechin, a naturally occurring flavanol found in foods such as cocoa and green tea, has garnered significant interest for its potential therapeutic effects. Pre-clinical and clinical studies have suggested its involvement in pathways related to mitochondrial biogenesis, muscle growth and regeneration, and improved endothelial function. These properties position this compound as a promising candidate for interventions targeting sarcopenia, cardiovascular health, and certain muscular dystrophies. This document provides detailed application notes and protocols for designing and conducting clinical trials to investigate the efficacy and mechanisms of this compound supplementation.
Data Presentation: Summary of Clinical Trial Parameters
The following tables summarize key quantitative data from various clinical trials involving epicatechin supplementation. This information is crucial for dose selection, determining trial duration, and selecting appropriate outcome measures.
Table 1: Dosage and Duration in (-)-Epicatechin Clinical Trials
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy Male Volunteers | 0.5 mg/kg & 1.0 mg/kg BW (acute) | Single Dose | Significant increase in Flow-Mediated Dilation (FMD). | [1] |
| Healthy Volunteers | 50, 100, or 200 mg (single dose) | 5 Days | Well-tolerated; increased plasma nitrite and follistatin levels. | [2] |
| Healthy Volunteers | 50 mg daily or twice daily | 5 Days | Increased platelet mitochondrial complexes I & IV activity. | [3][2] |
| Healthy Adults | 200 mg/day (100 mg twice daily) | 4 Weeks | Inhibited aerobic adaptations to cycling exercise. | [4] |
| Middle-Aged Humans | ~150 mg/day (1 mg/kg twice daily) | 7 Days | Increased hand grip strength and follistatin/myostatin ratio. | [5] |
| Adults with Becker Muscular Dystrophy | 100 mg/day (50 mg twice daily) | 8 Weeks | Increased markers of mitochondrial biogenesis and muscle regeneration. | [6][7][8] |
| Patients with Advanced Chronic Kidney Disease | 100 mg/day (50 mg twice daily) | 8 Weeks | Proposed to ameliorate muscle abnormalities. | [9] |
| Pre-hypertensive Patients | 100 mg/day | 4 Weeks | Investigated effects on vascular function and blood pressure. | [10] |
| Older Adults (≥60 years) | 600 mg/day (tannase-treated green tea extract) | 12 Weeks | Increased muscle strength and mass. | [11] |
Table 2: Outcome Measures in Epicatechin Clinical Trials
| Category | Outcome Measure | Description |
| Endothelial Function | Flow-Mediated Dilation (FMD) | Measures endothelium-dependent vasodilation in the brachial artery.[1] |
| Plasma Nitric Oxide (NO) Metabolites | Quantifies circulating levels of nitrite and nitrate as indicators of NO production.[1] | |
| Endothelin-1 | A marker of oxidative stress and vasoconstriction.[4] | |
| Muscle Growth & Regeneration | Myostatin & Follistatin Levels | Measurement of key regulators of muscle mass in plasma or muscle tissue.[5][8][12] |
| Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) | Protein expression analysis in muscle biopsies to assess muscle differentiation.[12][13] | |
| Hand Grip Strength | A functional measure of muscle strength.[5][12] | |
| Mitochondrial Biogenesis | PGC-1α, SIRT1, Tfam | Protein expression of key regulators of mitochondrial biogenesis in muscle tissue.[4][14] |
| Mitochondrial Complex Activity | Measurement of the activity of electron transport chain complexes (e.g., I and IV) in platelets or muscle.[3][2] | |
| Citrate Synthase Activity | An indicator of mitochondrial content.[3][2] | |
| Safety & Tolerability | Adverse Event Monitoring | Recording and grading of any adverse events throughout the study.[3][6] |
| Blood Chemistry and Hematology | Standard safety blood panels to monitor liver and kidney function.[9] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validity of clinical trial results. The following are protocols for key experiments commonly used in epicatechin research.
2.1 Protocol for Assessment of Flow-Mediated Dilation (FMD)
-
Objective: To assess endothelial function by measuring the dilation of the brachial artery in response to an increase in blood flow.
-
Procedure:
-
Patient Preparation: Subjects should fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for 24 hours prior to the measurement.
-
Baseline Measurement: The subject rests in a supine position for 10-20 minutes in a quiet, temperature-controlled room. The brachial artery of the non-dominant arm is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter and blood flow velocity are recorded.
-
Occlusion: A blood pressure cuff is placed on the forearm distal to the imaged artery segment and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated. Continuous ultrasound recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.
-
2.2 Protocol for Muscle Biopsy and Western Blot Analysis
-
Objective: To quantify the protein expression of key markers related to muscle growth, regeneration, and mitochondrial biogenesis.
-
Procedure:
-
Muscle Biopsy: A percutaneous needle biopsy is performed on a target muscle (e.g., vastus lateralis or biceps brachii) under local anesthesia. The muscle sample is immediately frozen in liquid nitrogen and stored at -80°C.[7]
-
Protein Extraction: Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Myostatin, Follistatin, PGC-1α, MyoD, Myogenin, Utrophin, Dysferlin).[14][7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[7]
-
-
2.3 Protocol for Graded Exercise Testing
-
Objective: To assess aerobic capacity and cardiovascular response to exercise.
-
Procedure:
-
Participant Preparation: Participants should avoid strenuous exercise for 48 hours prior to the test.
-
Test Protocol: A standardized protocol (e.g., Bruce protocol for treadmill or a ramp protocol for cycle ergometer) is used.
-
Monitoring: Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored. Expired gases are analyzed to determine oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Blood Lactate: Blood samples may be taken at different workloads to measure lactate levels.[14][8]
-
Data Collection: Key parameters include maximal oxygen consumption (VO2 max), heart rate response, and blood lactate at defined workloads.[14][8]
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical clinical trial workflow.
3.1 Signaling Pathway for Muscle Growth and Regeneration
Caption: Epicatechin's regulation of muscle growth via myostatin and myogenic factors.
3.2 Signaling Pathway for Mitochondrial Biogenesis
Caption: Epicatechin-induced mitochondrial biogenesis signaling cascade.
3.3 Experimental Workflow for a Clinical Trial
Caption: A standard workflow for a randomized, placebo-controlled clinical trial.
Safety and Tolerability
Across multiple studies, this compound has been shown to be safe and well-tolerated. In a phase I study, single doses up to 200 mg and multiple doses of 50 mg daily or twice daily for 5 days did not result in adverse effects.[3][15] Another study in adults with Becker muscular dystrophy reported mild to moderate adverse events, with only headache being possibly related to the study drug.[6] Standard safety monitoring should include regular assessment of liver and kidney function through blood tests and diligent recording of all adverse events.[9]
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive clinical trial protocol, which must be developed in accordance with all applicable regulatory guidelines and approved by an Institutional Review Board (IRB) or ethics committee.
References
- 1. Acute study of dose-dependent effects of (-)-epicatechin on vascular function in healthy male volunteers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. (−)‐Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Epicatechin appears to be of short-term benefit in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 15. mitokatlyst.in [mitokatlyst.in]
Application Note: Identification of (+)-Epicatechin Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a flavonoid abundant in foods such as cocoa, tea, and various fruits, has garnered significant attention for its potential health benefits, including cardiovascular protection and antioxidant effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and for the development of related therapeutic agents. Following ingestion, this compound undergoes extensive metabolism, leading to a variety of metabolites, primarily through glucuronidation, sulfation, and methylation.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and specific identification and quantification of these metabolites in biological matrices.[3] This application note provides a detailed protocol and data for the identification of this compound metabolites using LC-MS/MS.
Metabolic Pathway of this compound
This compound is metabolized in the human body through Phase I and Phase II biotransformation reactions. Phase I reactions, such as hydroxylation, are catalyzed by cytochrome P450 enzymes.[1] Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. The primary conjugation reactions for this compound are glucuronidation, sulfation, and O-methylation.[1][2] These reactions result in a diverse array of metabolites, including epicatechin-O-glucuronides, epicatechin-O-sulfates, and O-methyl-epicatechin conjugates.[2][4] Additionally, gut microbiota can mediate the cleavage of the C-ring of the flavan-3-ol structure, leading to the formation of smaller phenolic compounds like γ-valerolactones.[2]
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the identification of this compound metabolites.
Sample Preparation from Human Plasma
A robust method for extracting this compound and its metabolites from plasma is crucial for accurate analysis. The following protocol is adapted from established methods.[5][6]
Materials:
-
Human plasma
-
Methanol (LC-MS grade), with 1 mM Butylated hydroxytoluene (BHT)[6]
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)[6]
-
Water (LC-MS grade) with 0.1% formic acid[6]
-
Internal Standard (ISTD) solution (e.g., isotope-labeled epicatechin)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 40 µL of human plasma in a microcentrifuge tube, add 15 µL of the ISTD solution.[6]
-
Add 300 µL of methanol (containing 1 mM BHT) and 1 mL of MTBE.[6]
-
Vortex the mixture and shake for 1 hour at room temperature.[6]
-
Induce phase separation by adding 250 µL of water and incubate for 10 minutes at room temperature.[6]
-
Centrifuge at a high speed for 10 minutes to separate the layers.[6]
-
Transfer the upper organic layer to a new tube.
-
The lower aqueous layer, which contains the more polar metabolites, can be further processed or directly analyzed.
-
Dry the collected organic and aqueous fractions under a gentle stream of nitrogen.
-
Reconstitute the dried extracts in a suitable solvent, such as 150 µL of water with 0.1% formic acid for the aqueous fraction, for LC-MS/MS analysis.[6]
In Vitro Metabolism using Rat Liver Microsomes
In vitro models are valuable for identifying potential metabolites. The following protocol describes the incubation of this compound with rat liver microsomes.[7]
Materials:
-
This compound solution (50 µg/mL)
-
Rat Liver Microsomes (RLMs)
-
Tris-HCl buffer (0.1 mol/L, pH 7.4)
-
Magnesium chloride (MgCl2, 5mM)
-
NADPH (1 mM)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Shaking water bath
-
Centrifuge
Protocol:
-
Pre-incubate 1 mL of the this compound solution for 5 minutes at 37°C in a shaking water bath with 0.5 mg/mL of RLMs in Tris-HCl buffer containing 5mM MgCl2.[7]
-
Initiate the metabolic reaction by adding 1 mM NADPH.[7]
-
Incubate the reaction mixture for 1 hour at 37°C.[7]
-
Stop the reaction by adding 1 mL of ice-cold acetonitrile.[7]
-
Vortex the mixture and centrifuge at 15,000 rpm for 10 minutes at 4°C to precipitate proteins.[7]
-
Collect the supernatant and inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[7]
LC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Liquid Chromatography
System: UHPLC or HPLC system Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent[7] Mobile Phase A: Water with 0.1% formic acid Mobile Phase B: Acetonitrile with 0.1% formic acid Gradient Elution:
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 3.0 | 10 |
| 15.0 | 15 |
| 17.0 | 80 |
| 23.0 | 80 |
| 24.0 | 5 |
| 28.0 | 5 |
(This gradient is an example and should be optimized for the specific application and column)[7] Flow Rate: 0.2 mL/min[7] Injection Volume: 5 µL[7] Column Temperature: Room temperature[7]
Mass Spectrometry
System: Triple quadrupole, Ion Trap, or High-Resolution Mass Spectrometer (e.g., Orbitrap) Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Key Parameters (typical for triple quadrupole):
-
Capillary Voltage: 3.0 - 3.5 kV[7]
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data for the identification of this compound and its major metabolites.
Table 1: MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 289 | 245 | 15-20 |
| This compound Glucuronide | 465 | 289 | 15-20 |
| This compound Sulfate | 369 | 289 | 20-25 |
| O-Methyl-(+)-epicatechin | 303 | 288 | 15-20 |
| O-Methyl-(+)-epicatechin Sulfate | 383 | 303 | 20-25 |
| 3'-O-methyl-(-)-epicatechin-5-O-sulphate | 383.1 | 303.1 | Not specified |
| 3'-O-methyl-(-)-epicatechin-7-O-sulphate | 383.1 | 303.1 | Not specified |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: High-Resolution Mass Spectrometry Data for In Vitro Metabolites
| Metabolite ID | Retention Time (min) | [M-H]- (m/z) | Molecular Formula | Proposed Identity |
| M0 | Not specified | 289.0712 | C15H14O6 | (-)-epicatechin |
| M3 | 7.59 | 305.0652 | C15H13O7 | Hydroxy-(-)-epicatechin |
| M6 | 12.53 | 305.0655 | C15H13O7 | Hydroxy-(-)-epicatechin |
| M8 | 14.53 | 305.0654 | C15H13O7 | Hydroxy-(-)-epicatechin |
| M9 | 16.87 | 305.0651 | C15H13O7 | Hydroxy-(-)-epicatechin |
(Data adapted from an in vitro study with (-)-epicatechin and rat liver microsomes)[7]
Experimental Workflow
The overall workflow for the identification of this compound metabolites is depicted below.
Caption: LC-MS/MS workflow for metabolite identification.
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust framework for the identification of this compound metabolites in various biological matrices. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the fields of pharmacology, nutrition, and drug development, enabling further investigation into the bioavailability and biological activities of this promising natural compound. The successful application of these methods will contribute to a deeper understanding of the mechanisms underlying the health benefits of this compound.
References
- 1. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and quantitative analysis of plasma-targeted metabolites of catechin and epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of O-methyl-(-)-epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. askthescientists.com [askthescientists.com]
- 6. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for (+)-Epicatechin Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, routes of administration, and experimental protocols for (+)-Epicatechin in rodent studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the quantitative data from various rodent studies, offering a comparative view of dosages and administration routes.
Table 1: this compound Administration in Rat Studies
| Animal Model | Dosage | Route of Administration | Vehicle | Duration | Key Findings |
| Sprague-Dawley Rats (23 months old) | 1 mg/kg/day | Oral Gavage | Water | 8 weeks | Improved muscle mass and function, modulation of atrophy-related signaling pathways.[1][2] |
| Sprague-Dawley Rats (23 months old) | 1 mg/kg/day | Oral Gavage | Water | 8 weeks | Improved short- and long-term memory, enhanced mitochondrial function, reduced oxidative stress and inflammation in the hippocampus and cortex.[3] |
| Wistar Rats | 100 mg/kg (acute and subchronic) | Oral | 10% DMSO | Single dose or 5 days | Neuroprotective effects against MPP+-induced damage.[4] |
| Wistar Rats | 1 mg/kg/day | Oral Gavage | 50:50 DMSO:PBS | 15 days | Improved vasoreactivity and mitochondrial respiration.[5] |
| Sprague-Dawley Rats | 1 mg/kg, twice daily | Oral Gavage | Water | 30 days | Increased skeletal muscle capillarity and mitochondrial biogenesis.[6] |
| DOCA-salt hypertensive Wistar rats | 1 mg/kg/day | Oral Gavage | Not Specified | 28 days | Reduced blood pressure and improved left ventricular function.[7] |
| Wistar Rats | 2 mg/kg/day | Oral Gavage | Water | 14 days | No significant effect on exercising skeletal muscle vascular control.[8] |
| Rats | 5, 10, 25, 50 mg/kg | Gavage | Not Specified | 5 days (acute) or 21 days (chronic) | Reduced intestinal inflammation.[9] |
Table 2: this compound Administration in Mouse Studies
| Animal Model | Dosage | Route of Administration | Vehicle | Duration | Key Findings |
| C57BL/6 Mice (diet-induced obesity) | 0.003, 0.01, 0.03, 0.1, 0.3 mg/kg/day | Oral Gavage | Water | 15 days | Dose-dependent improvement in metabolic endpoints.[10] |
| C57BL/6 Mice (20 months old) | 0.25% w/v in drinking water (~150 mg/kg BW) | Oral (in drinking water) | Water | 37 weeks | Increased survival rate and delayed skeletal muscle degeneration.[11] |
| C57BL/6 Mice | 1.0 mg/kg, twice daily | Oral Gavage | Water | 14 days | Maintained endurance training adaptation after detraining.[12][13] |
| Mice | Not Specified | Oral Gavage | Not Specified | Not Specified | Induced physiological cardiac growth via PI3K/Akt pathway activation.[14] |
| BALB/c Mice | 25 mg/kg | Intraperitoneal Injection | Not Specified | 8 days | Reduced serum cytokine levels in induced cytokine storm.[15] |
Experimental Protocols
This section provides detailed methodologies for common administration routes and cited experiments involving this compound.
Protocol 1: Oral Gavage Administration in Rodents
Oral gavage is the most frequently used method for precise oral dosing of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 10% DMSO in sterile saline)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip).[16][17]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the chosen vehicle to the desired final concentration. Ensure complete dissolution. For example, for a 1 mg/kg dose in a 25g mouse receiving a 0.1 mL volume, the concentration would be 0.25 mg/mL.
-
-
Animal Handling and Measurement:
-
Weigh the animal to calculate the precise volume of the dosing solution to be administered (typically 5-10 mL/kg body weight).[17]
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[16][18] Mark the needle if necessary.
-
-
Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Rats: Manually restrain the rat, securing the head and body. The animal's head should be tilted slightly upwards to straighten the esophagus.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[16]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus, dispense the solution slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[18]
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
IP injection is an alternative route for systemic administration.
Materials:
-
This compound solution (sterile)
-
Sterile syringes and needles (23-27 gauge for mice, 23-25 gauge for rats).[19]
-
70% Isopropyl alcohol swabs
-
Animal scale
Procedure:
-
Preparation:
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
Weigh the animal to determine the injection volume (maximum recommended volume is 10 mL/kg).[19]
-
-
Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen.
-
Rats: A two-person technique is often preferred for rats. One person restrains the animal, while the other performs the injection. The rat is held in a way that exposes the abdomen and the head is tilted downwards.[19]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20][21][22]
-
Swab the injection site with 70% alcohol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[19][21]
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper placement.[20][22]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of pain or distress.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Signaling Pathways
Caption: PI3K/Akt and NF-κB signaling pathways modulated by this compound.
Caption: Regulation of muscle protein synthesis and degradation by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for a rodent study with this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Epicatechin Reduces Striatal MPP+-Induced Damage in Rats through Slight Increases in SOD-Cu,Zn Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (–)-Epicatechin Improves Vasoreactivity and Mitochondrial Respiration in Thermoneutral-Housed Wistar Rat Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epicatechin Reduces Blood Pressure and Improves Left Ventricular Function and Compliance in Deoxycorticosterone Acetate-Salt Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (−)-Epicatechin administration and exercising skeletal muscle vascular control and microvascular oxygenation in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (−)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (-)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The therapeutic benefit of epicatechin in induced cytokine storm in mice | Tariq | Advancements in Life Sciences [submission.als-journal.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application of (+)-Epicatechin in Sports Nutrition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a naturally occurring flavanol found in sources such as cocoa and green tea, has garnered significant attention in sports nutrition research. Its potential as an ergogenic aid stems from its purported ability to enhance muscle growth, endurance, and blood flow. These effects are primarily attributed to its influence on two key pathways: the modulation of myostatin and the stimulation of mitochondrial biogenesis. This document provides a comprehensive overview of the application of this compound in a research context, including summaries of key quantitative data from human and animal studies, and detailed protocols for relevant experimental procedures.
Quantitative Data from this compound Supplementation Studies
The following tables summarize the quantitative outcomes observed in studies investigating the effects of this compound on athletic performance and related physiological markers.
Table 1: Effects of this compound on Myostatin and Follistatin Levels
| Study Population | Dosage | Duration | Change in Myostatin | Change in Follistatin | Change in Follistatin/Myostatin Ratio | Reference |
| Middle-aged Humans (approx. 40 years old) | 1 mg/kg, twice daily (~150 mg/day total) | 7 days | -16.6% | +49.2% | Significant Increase | [1] |
| Sarcopenic Older Adult Males (approx. 68 years old) | Not Specified | 8 weeks | Significant decrease (with resistance training) | Significant increase (with resistance training) | Significantly greatest increase (with resistance training) | [2] |
| Older Mice | 1 mg/kg, twice daily | 2 weeks | -18% | +30% | Not Reported | [1] |
| Young Mice | 1 mg/kg, twice daily | 2 weeks | -15% | No significant change | Not Reported | [1] |
Table 2: Effects of this compound on Strength and Endurance Performance
| Study Population | Dosage | Duration | Performance Outcome | Result | Reference |
| Humans | 1 mg/kg | 7 days | Bilateral Grip Strength | ~7% increase | [3] |
| Sarcopenic Older Adult Males | Not Specified | 8 weeks | Leg Press & Chest Press | Significantly greatest increase (with resistance training) | [2] |
| Mice | 1 mg/kg, twice daily | 15 days | Treadmill Performance | ~50% increase | [4][5] |
| Mice | 1 mg/kg, twice daily | 15 days | In situ Muscle Fatigue Resistance | ~30% enhancement | [4][5] |
| Humans (Recreationally Active) | 200 mg/day | 4 weeks | Relative Peak VO2 (Cycling) | Inhibited training-induced increase | [6][7][8][9] |
Table 3: Effects of this compound on Mitochondrial and Vascular Markers
| Study Population | Dosage | Duration | Marker | Result | Reference |
| Mice | 1 mg/kg, twice daily | 15 days | Skeletal Muscle Capillarity | Significant increase | [4][5] |
| Mice | 1 mg/kg, twice daily | 15 days | Mitochondrial Volume and Cristae Abundance | Significant increase | [5] |
| Mice (Detraining Model) | 1 mg/kg, twice daily | 14 days | Capillary-to-Fiber Ratio & Cytochrome-c Oxidase | Maintained training adaptations | [10][11] |
| Humans (with Type 2 Diabetes & Heart Failure) | ~100 mg/day | 3 months | PGC-1α, SIRT1, Tfam | Increased expression | [12] |
| Humans (Recreationally Active) | 200 mg/day | 4 weeks | Succinate Dehydrogenase (SDH) | Inhibited training-induced increase | [6][7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for a human intervention study.
References
- 1. examine.com [examine.com]
- 2. Improvement in Skeletal Muscle Strength and Plasma Levels of Follistatin and Myostatin Induced by an 8-Week Resistance Training and Epicatechin Supplementation in Sarcopenic Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans [frontiersin.org]
- 4. (–)-Epicatechin enhances fatigue resistance and oxidative capacity in mouse muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin enhances fatigue resistance and oxidative capacity in mouse muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. (-)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (−)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (−)‐Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of (+)-Epicatechin-Based Therapeutic Agents
Introduction
(+)-Epicatechin is a natural flavonoid compound belonging to the flavan-3-ol subclass of polyphenols, found in foods such as cocoa, green tea, and various fruits.[1][2] It has garnered significant attention from the scientific community for its wide range of therapeutic properties, including potent antioxidant, anti-inflammatory, and cytoprotective effects.[1][2] Research suggests its potential in the prevention and treatment of cardiovascular diseases, metabolic disorders, neurodegenerative diseases, and cancer.[3][4] Unlike its more abundant stereoisomer, (-)-epicatechin, the natural occurrence of this compound is more limited, but it has shown greater efficacy in some preclinical models for metabolic endpoints.[5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the investigation of this compound as a therapeutic agent.
Section 1: Mechanisms of Action and Key Signaling Pathways
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Its primary mechanisms involve direct antioxidant action and the regulation of pathways controlling inflammation, cell survival, mitochondrial biogenesis, and muscle growth.
1.1 Antioxidant and Anti-inflammatory Pathways
Epicatechin is a powerful antioxidant that can directly neutralize reactive oxygen species (ROS) and modulate key signaling pathways involved in cellular stress responses.[3]
-
NADPH Oxidase Inhibition: Epicatechin and its metabolites can inhibit NADPH oxidase, a major source of cellular superoxide anion production. This inhibition can occur through direct binding to the enzyme or by regulating upstream signaling events, such as calcium influx or ligand-receptor interactions (e.g., TNFα binding to its receptor).[6][7]
-
NF-κB Pathway Modulation: By reducing ROS levels, epicatechin prevents the activation of the NF-κB signaling pathway, a critical regulator of inflammation. It can also directly interact with the DNA-binding site of NF-κB proteins in the nucleus, preventing the transcription of pro-inflammatory genes.[3][6]
-
Nrf2 Pathway Activation: (-)-Epicatechin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes, such as superoxide dismutase (SOD) and heme oxygenase 1 (HO1), enhancing the cell's endogenous defense against oxidative stress.
-
AP-1 Pathway Inhibition: (-)-Epicatechin can suppress the activator protein-1 (AP-1) signaling pathway by inhibiting the phosphorylation of JNK, which in turn reduces the nuclear expression of c-jun and c-fos, further contributing to its anti-inflammatory effects.[8]
1.2 Muscle Growth and Regeneration
Epicatechin has shown promise in promoting muscle growth and regeneration, making it a candidate for treating conditions like sarcopenia and muscular dystrophy.[9][10]
-
Myostatin Inhibition: It decreases levels of myostatin, a protein that acts as a negative regulator of muscle growth.[9][11]
-
Follistatin Upregulation: Concurrently, it increases levels of follistatin, a protein that binds to and inhibits myostatin, thereby promoting muscle development.[9][11]
-
Mitochondrial Biogenesis: Epicatechin enhances mitochondrial function and stimulates mitochondrial biogenesis in muscle cells. This is mediated through the activation of key regulators like PGC-1α, providing the necessary energy for protein synthesis and muscle fiber development.[3][11][12][13]
Section 2: Summary of Preclinical and Clinical Data
The therapeutic potential of epicatechin is supported by a growing body of in vitro, in vivo, and clinical data.
Table 1: In Vitro Bioactivity of Epicatechin Gallate (ECG) Note: Data for this compound is limited; data for the related compound ECG is presented here.
| Assay Type | Target | IC50 Value (μM) | Source |
| Enzyme Inhibition | Xanthine Oxidase | 19.33 ± 0.45 | [14] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose Range | Duration | Key Outcomes | Source |
| Diet-Induced Obese Mice | 0.003 - 0.3 mg/kg/day | 2 weeks | Dose-dependent improvement in weight gain, glucose, cholesterol, and triglycerides. | [5] |
| Rats with Low Running Capacity | 1.0 mg/kg twice daily | 30 days | Increased skeletal muscle capillarity and mitochondrial biogenesis markers (PGC-1α, Tfam). | [13] |
| Mice (Endurance Training) | 1.0 mg/kg twice daily | 8 weeks | Increased exercise capacity by 46% (84% when combined with exercise). | [15] |
Table 3: Human Clinical Trial Parameters for Epicatechin
| Clinical Trial ID | Phase | Compound | Dose | Duration | Population | Key Endpoints | Source |
| NCT02330276 | Phase 1 | This compound | Single doses: 10, 30, 100 mg | 1 day (PK) / 7 days (PD) | Healthy and pre-diabetic | Pharmacokinetics (PK), safety, tolerability, metabolic markers. | [5][16] |
| NCT01691404 | N/A | Epicatechin | 100 mg/day | 4 weeks | Pre-hypertensive | Vascular function, blood pressure. | [17] |
| N/A | Open-label | (-)-Epicatechin | 100 mg/day | 8 weeks | Becker muscular dystrophy | Increased markers of mitochondrial biogenesis and muscle regeneration. | [12] |
| N/A | Double-blind, Placebo | (-)-Epicatechin | N/A | 3 months | Postmenopausal women | Improved lipoprotein subfractions, decreased TNF-α. | [4] |
Section 3: Application Notes & Experimental Protocols
This section provides detailed methodologies for key experiments in the development of this compound-based agents.
Protocol 1: Semi-Synthesis and Purification of Epicatechin Adducts
This protocol describes a general method for creating semi-synthetic derivatives of epicatechin from a proanthocyanidin-rich extract, followed by purification. This is useful for generating novel molecules with potentially enhanced properties.[18]
Objective: To synthesize and isolate epicatechin adducts by acid cleavage of proanthocyanidins in the presence of nucleophiles.
Materials:
-
Proanthocyanidin-rich extract (e.g., from avocado peels or grape seeds)
-
Nucleophile (e.g., phloroglucinol, L-cysteine, captopril)
-
Methanol, Hydrochloric acid (HCl)
-
Ethyl acetate, Water
-
Centrifugal Partition Chromatography (CPC) system or preparative HPLC system
-
Solvent systems for CPC (e.g., n-hexane–ethyl acetate–methanol–water)
Procedure:
-
Reaction Setup: Dissolve the proanthocyanidin-rich extract in methanol.
-
Add Nucleophile: Add the chosen nucleophile (e.g., phloroglucinol for phenolic adducts, L-cysteine for thiol adducts) to the solution.
-
Acid Cleavage: Add concentrated HCl to initiate the depolymerization and reaction. Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Reaction Quench: Stop the reaction by adding water.
-
Extraction: Extract the resulting adducts from the aqueous solution using ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude reaction mixture.
-
Purification:
-
Dissolve the crude mixture in a suitable solvent.
-
Purify the individual adducts using a one-step Centrifugal Partition Chromatography (CPC) method. The choice of the biphasic solvent system is critical and depends on the polarity of the target adducts.[18]
-
Alternatively, use semi-preparative HPLC for purification.
-
-
Identification: Characterize the purified compounds using chromatographic (HPLC) and spectroscopic (MS, NMR) methods to confirm their structure and purity.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common and reliable method to determine the radical scavenging activity of a compound.[14][19]
Objective: To quantify the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound standard
-
DPPH solution (e.g., 0.15 mM in ethanol)
-
Ethanol
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ethanol. Create a series of dilutions to test different concentrations (e.g., 1-100 µM).
-
Reaction: In a 96-well plate, add a defined volume of each epicatechin dilution to wells in triplicate.
-
Control: Prepare control wells containing ethanol instead of the epicatechin sample.
-
Initiate Reaction: Add the DPPH solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH solution will turn yellow in the presence of an antioxidant.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: In Vitro Enzyme Inhibition (Xanthine Oxidase Assay)
This assay measures the ability of a compound to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid and superoxide radicals.[14]
Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
This compound standard
-
Xanthine oxidase (XO) enzyme
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., pH 7.5)
-
Spectrophotometer or microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and create a series of dilutions in the phosphate buffer.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer and the xanthine substrate.
-
Pre-incubation: Add the this compound dilutions to the reaction mixture and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the XO enzyme solution to the mixture to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Record the absorbance at regular intervals for several minutes.
-
Control: Run parallel reactions with a solvent control (no epicatechin) and a positive control inhibitor (e.g., allopurinol).
-
Calculation:
-
Determine the rate of reaction (slope of the absorbance vs. time plot) for each concentration.
-
Calculate the percentage of inhibition: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] * 100
-
-
IC50 Determination: Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC50 value.
Protocol 4: Quantification of Epicatechin in Biological Samples (HPLC-MS/MS)
This protocol outlines a method for the accurate quantification of this compound and its metabolites in plasma, essential for pharmacokinetic studies.[5]
Objective: To measure the concentration of this compound and its major metabolites in plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard and relevant metabolite standards
-
Internal standard (e.g., taxifolin)
-
Acetonitrile, Formic acid, Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., cold acetonitrile)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up specific precursor-to-product ion transitions for this compound, its key metabolites (e.g., 3'-O-methyl-epicatechin, epicatechin-glucuronide), and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytical standards spiked into blank plasma and processed alongside the samples.
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Cardiovascular Risk in Postmenopausal Women with an (−)-Epicatechin-Based Nutraceutical: A Randomly Assigned, Double-Blind vs. Placebo, Proof-of-Concept Trial [mdpi.com]
- 5. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Epicatechin and Mitochondria Muscle Growth & Cell Health [epicatelean.com]
- 12. (−)‐Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of Processing Conditions and Simulated Digestion In Vitro on the Antioxidant Activity, Inhibition of Xanthine Oxidase and Bioaccessibility of Epicatechin Gallate [mdpi.com]
Application Notes and Protocols for the Encapsulation of (+)-Epicatechin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current techniques for the encapsulation of (+)-epicatechin, a bioactive flavonoid with significant therapeutic potential but limited by poor bioavailability. The following sections detail various encapsulation strategies, present comparative data, and provide step-by-step experimental protocols to enhance its delivery, stability, and efficacy.
Introduction to this compound Encapsulation
This compound is a natural flavonoid found in foods like cocoa, green tea, and various fruits. It is widely studied for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. However, its therapeutic application is often hampered by low aqueous solubility, poor stability in the gastrointestinal tract, and rapid metabolism, which collectively lead to low bioavailability.[1][2] Encapsulation technologies offer a promising solution to overcome these limitations by protecting this compound from degradation, improving its solubility, and enabling controlled or targeted release.[3][4] This document outlines several key encapsulation techniques, including the use of protein-based nanoparticles, liposomes, chitosan nanoparticles, and cyclodextrin complexes.
Encapsulation Techniques and Comparative Data
A variety of methods have been successfully employed to encapsulate this compound and related catechins. The choice of method depends on the desired particle characteristics, release profile, and specific application. Below is a summary of key quantitative data from studies utilizing different encapsulation systems.
| Encapsulation Technique | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Zeta Potential (mV) | Reference |
| Protein Nanoparticles | Bovine Serum Albumin (BSA) | 48 ± 5 | 54.5 | Not Reported | -36.8 to -46.2 | [1][5] |
| Human Serum Albumin (HSA) | ~200 ± 12 | Not Reported | Not Reported | Not Reported | [6] | |
| Liposomes | Dipalmitoylphosphatidylcholine (DPPC) | 183.8 ± 80.1 | 18.09 ± 1.95 | 10.23 ± 1.54 | -11.3 ± 3.93 | [4][7] |
| Polymeric Nanoparticles | Lecithin-Chitosan | 159 ± 2.23 | 56.1 ± 3.9 | 3.42 ± 0.85 | Not Reported | [2] |
| Polylactic Acid (PLA) | 350.9 ± 87.4 | Not Reported | 5.35 ± 3.35 | -32.9 ± 7.54 | [4][7] | |
| Eudragit L-100 | 164.7 ± 0.35 | 96.15 | 100 (Drug Content) | Negative | [3] | |
| Cyclodextrin Complexes | β-Cyclodextrin | 5 to 100 µm | >70 | 15.76 ± 0.23 | Not Reported | [8][9] |
Experimental Protocols
The following are detailed protocols for the encapsulation of this compound using various methods.
Protocol 1: Bovine Serum Albumin (BSA) Nanoparticles via Desolvation
This protocol describes the preparation of this compound-loaded BSA nanoparticles using the desolvation method, which involves the precipitation of the protein in the presence of a desolvating agent.[1][5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Milli-Q water
-
Absolute ethanol
-
Glutaraldehyde (8% aqueous solution)
-
Magnetic stirrer
-
Glass vials
Procedure:
-
BSA Solution Preparation: Dissolve 27 mg of BSA in 1 mL of Milli-Q water in a glass vial. Place the vial on a magnetic stirrer at 37°C.
-
This compound Solution: Prepare a solution of this compound in absolute ethanol (e.g., 4 mg in 3 mL).
-
Desolvation: While stirring the BSA solution, add the ethanolic this compound solution dropwise. The addition of ethanol will cause the BSA to precipitate, forming nanoparticles and encapsulating the this compound. The solution will become turbid.[1]
-
Cross-linking: Add 20 µL of 8% glutaraldehyde solution to the nanoparticle suspension to cross-link the BSA and stabilize the nanoparticles.
-
Overnight Stirring: Cover the vial with aluminum foil and leave it on the magnetic stirrer overnight at a controlled speed (e.g., 350 rpm) and temperature (37°C).[1]
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove unencapsulated this compound and excess reagents. Wash the pellet by resuspending in Milli-Q water and centrifuging again. Repeat this step two to three times.
-
Storage: Resuspend the purified nanoparticles in Milli-Q water and store at 4°C for further analysis.
Protocol 2: Liposomal Encapsulation via Thin-Film Hydration and Extrusion
This method involves the formation of a thin lipid film, which is then hydrated with an aqueous solution of this compound to form multilamellar vesicles, followed by extrusion to produce unilamellar vesicles of a defined size.[4][7]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable lipid
-
Ethanol or chloroform
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipid (e.g., DPPC) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[7]
-
Hydration: Add an aqueous solution of this compound (e.g., dissolved in PBS) to the flask. Hydrate the lipid film by gentle rotation above the lipid's transition temperature. This process forms multilamellar vesicles (MLVs).
-
Vesicle Formation: To ensure complete hydration and detachment of the lipid film, the suspension can be vortexed or sonicated in a water bath sonicator.[10]
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 200 nm). Repeat the extrusion process multiple times (e.g., 11-21 times) to ensure homogeneity.[10]
-
Purification: Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Storage: Store the liposomal suspension at 4°C.
Protocol 3: Chitosan Nanoparticles via Ionic Gelation
This protocol describes the formation of this compound-loaded chitosan nanoparticles through the ionic gelation method, which relies on the electrostatic interaction between the positively charged chitosan and a polyanion, typically sodium tripolyphosphate (TPP).[11]
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v). Stir until the chitosan is completely dissolved. The solution should be clear.
-
Incorporate this compound: Dissolve this compound into the chitosan solution.
-
TPP Solution Preparation: Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Nanoparticle Formation: While stirring the chitosan-(+)-epicatechin solution at room temperature, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.[12]
-
Stirring: Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 16,000 x g for 30 minutes). Discard the supernatant containing unencapsulated material.
-
Washing and Storage: Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Resuspend the final pellet in a suitable buffer or water for storage at 4°C.
Protocol 4: β-Cyclodextrin Inclusion Complexes via Co-precipitation
This method is based on the formation of an inclusion complex between this compound and β-cyclodextrin in an aqueous solution, followed by co-precipitation to obtain the complex in a solid form.[9]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer with heating plate
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Solution Preparation: Prepare an aqueous solution of β-cyclodextrin (e.g., 0.006 M) in deionized water. Heat the solution (e.g., to 60°C) with continuous stirring to ensure complete dissolution.
-
Addition of this compound: Add this compound to the β-cyclodextrin solution in a 1:1 molar ratio.
-
Complexation: Stir the mixture for several hours (e.g., 4-6 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Co-precipitation: Allow the solution to cool down slowly to room temperature, and then store it at a lower temperature (e.g., 4°C) overnight to promote the precipitation of the inclusion complex.
-
Recovery: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected precipitate with a small amount of cold deionized water to remove any surface-adhered free this compound.
-
Drying: Lyophilize (freeze-dry) the washed precipitate to obtain a fine powder of the this compound-β-cyclodextrin inclusion complex.[8]
-
Storage: Store the dried powder in a desiccator at room temperature.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General experimental workflows for different this compound encapsulation techniques.
Signaling Pathways Modulated by this compound
Enhanced delivery of this compound can more effectively modulate key intracellular signaling pathways involved in inflammation and oxidative stress.
Caption: Key signaling pathways modulated by this compound.
NLRP3 Inflammasome Pathway: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that, when overactivated, contributes to chronic inflammation.[13][14] It can achieve this by inhibiting the NF-κB signaling pathway, which reduces the transcription of NLRP3 and pro-inflammatory cytokines like pro-IL-1β.[15] Encapsulated this compound can deliver the compound more efficiently to cells to exert these anti-inflammatory effects.[13]
Nrf2/ARE Pathway: this compound can activate the Nrf2 signaling pathway, a primary regulator of endogenous antioxidant defenses.[7] By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby reducing oxidative stress.[7] Improved delivery through encapsulation can enhance this protective mechanism.
References
- 1. Encapsulation of catechin and epicatechin on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal Formulations for an Efficient Encapsulation of Epigallocatechin-3-Gallate: An In-Silico/Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esmed.org [esmed.org]
- 7. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. (−)-Epicatechin Ameliorates Monosodium Urate-Induced Acute Gouty Arthritis Through Inhibiting NLRP3 Inflammasome and the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | (−)-Epicatechin Ameliorates Monosodium Urate-Induced Acute Gouty Arthritis Through Inhibiting NLRP3 Inflammasome and the NF-κB Signaling Pathway [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (+)-Epicatechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Epicatechin, a flavonoid compound abundant in foods like cocoa, green tea, and various fruits, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Understanding the cellular and molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful and versatile technology that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells. This application note provides detailed protocols for utilizing flow cytometry to investigate the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). The provided methodologies and data presentation formats are designed to facilitate reproducible and robust analysis for researchers in academia and the pharmaceutical industry.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize the quantitative effects of this compound on different cell lines as determined by flow cytometry.
Table 1: Induction of Apoptosis by this compound in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Reference |
| MDA-MB-231 | 350 (IC50) | 72 | 43.8 | 48.5 | Not specified | [3] |
| MCF-7 | 350 (IC50) | 72 | 72.2 | Not specified in the same manner | Not specified | [3] |
Note: The distribution between late apoptosis and necrosis can vary based on gating strategies in the flow cytometry analysis.
Table 2: Effect of this compound on Cell Cycle Distribution in Acute Promyelocytic Leukemia Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| HL-60 | Control | Not specified | Not specified | Not specified | Not specified | [4] |
| HL-60 | This compound | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase | [4] |
Note: This study highlighted a significant increase in the sub-G1 apoptotic fraction, indicative of cell death, and a decrease in cells in the S and G2/M phases.[4] Specific percentages for each phase were not detailed in the abstract.
Table 3: Modulation of Reactive Oxygen Species (ROS) by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | ROS Probe | Effect on ROS | Reference |
| MDA-MB-231 | 350 | 72 | MitoSOX™ Red | Increase | [3] |
| MCF-7 | 350 | 72 | MitoSOX™ Red | Increase | [3] |
| HUVECs | 5 | 24 | MitoSOX | 32% Increase | [5] |
| HUVECs | 10 | 24 | MitoSOX | 53% Decrease | [5] |
Note: The effect of this compound on ROS can be cell-type and concentration-dependent, exhibiting both pro-oxidant and antioxidant activities.[3][5]
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNA Removal: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add PI staining solution to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent). Acquire at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.[4]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red for mitochondrial superoxide, or DCFDA for general ROS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add the ROS-sensitive probe (e.g., 5 µM MitoSOX™ Red or 10 µM DCFDA) diluted in serum-free medium or PBS.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Cell Harvesting: Detach adherent cells and collect all cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS to remove excess probe.
-
Resuspension: Resuspend the cells in PBS for immediate analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting the fluorescence of the oxidized probe (e.g., in the PE channel for MitoSOX™ Red or FITC channel for DCF). Acquire at least 10,000 events per sample.
-
Data Analysis: Quantify the shift in mean fluorescence intensity (MFI) of the treated samples compared to the control. An increase in MFI indicates an increase in intracellular ROS.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for apoptosis analysis.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic uses of epicatechin in diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of (+)-Epicatechin In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-epicatechin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of this compound in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, often reported to be under 5% in its free form, is attributed to several factors:
-
Extensive First-Pass Metabolism: Upon ingestion, this compound undergoes extensive metabolism in the small intestine and liver.[1][2] It is rapidly converted into various metabolites, primarily glucuronide and sulfate conjugates.[1][2][3]
-
Instability in the Gastrointestinal (GI) Tract: The chemical structure of epicatechin, with its free hydroxyl groups, makes it susceptible to degradation in the harsh environment of the GI tract.[4]
-
Low Permeability: The ability of this compound to pass through the intestinal wall can be limited.[1]
-
Efflux by Transporters: Active efflux transporters in the enterocytes can pump epicatechin and its metabolites back into the intestinal lumen, reducing absorption.[1][5]
-
Gut Microbiota Metabolism: Unabsorbed epicatechin that reaches the colon is further metabolized by gut microbiota into smaller phenolic compounds.[2][6]
Q2: What are the main strategies to improve the bioavailability of this compound?
A2: Several strategies are being explored to enhance the in vivo bioavailability of this compound. These can be broadly categorized as:
-
Formulation-Based Approaches:
-
Nanoencapsulation: Encapsulating epicatechin in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, enhance its solubility, and improve its absorption.[4][7][8][9][10]
-
Complexation: Forming complexes with molecules like cyclodextrins or phospholipids can increase the solubility and dissolution rate of epicatechin.[11][12][13][14]
-
-
Co-administration with Bioenhancers:
-
Structural Modification:
-
Chemical modification of the epicatechin molecule to create prodrugs or analogs with improved pharmacokinetic properties.
-
Below is a diagram illustrating the logical relationship between the challenges and strategies.
Troubleshooting Guides
Problem 1: Low or undetectable plasma levels of free this compound after oral administration.
| Possible Cause | Troubleshooting Step |
| Rapid and extensive metabolism | 1. Analyze for metabolites: Instead of only measuring the parent compound, quantify the major metabolites (e.g., epicatechin-3'-O-glucuronide, 3'-O-methyl-epicatechin-5-sulfate, and epicatechin-3'-sulfate).[2] The use of authentic standards for these metabolites is crucial for accurate quantification.[17][18] 2. Enzymatic hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone (free epicatechin) for total epicatechin quantification. |
| Insufficient dose | 1. Dose-ranging study: Conduct a pilot study with escalating doses to determine a dose that results in detectable plasma concentrations.[19][20] 2. Review literature: Consult published pharmacokinetic studies for appropriate dose ranges in your animal model or human subjects.[19][20][21] |
| Analytical method lacks sensitivity | 1. Optimize analytical method: Use a highly sensitive analytical technique such as HPLC with electrochemical detection or LC-MS/MS.[3][22] 2. Method validation: Ensure your analytical method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). |
| Poor absorption from the formulation | 1. Improve formulation: Consider using a bioavailability-enhancing formulation such as a nanoemulsion, liposomal encapsulation, or a cyclodextrin complex.[10][11][12] |
Problem 2: High inter-individual variability in plasma concentrations.
| Possible Cause | Troubleshooting Step |
| Genetic polymorphisms | 1. Increase sample size: A larger sample size can help to account for inter-individual variability. 2. Genotyping: If feasible, genotype subjects for key drug-metabolizing enzymes (e.g., UGTs, SULTs) to identify potential correlations with plasma concentrations. |
| Differences in gut microbiota | 1. Dietary control: Standardize the diet of subjects for a period before and during the study to minimize variations in gut microbiota. 2. Microbiota analysis: Analyze fecal samples to characterize the gut microbiome and explore its correlation with epicatechin metabolism. |
| Food-matrix effects | 1. Standardize administration: Administer the this compound formulation under standardized conditions (e.g., fasted state) to minimize food-matrix interactions that can affect absorption. The food matrix has been shown to influence the bioavailability of epicatechin.[23] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving this compound bioavailability.
Table 1: Pharmacokinetic Parameters of (-)-Epicatechin in Humans (Single Dose)
| Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| 50 mg | ~0.05* | ~2.5 | - | [20] |
| 100 mg | ~0.2 | ~2.5 | - | [20] |
| 200 mg | ~0.4 | ~2.5 | - | [20] |
| 80g Chocolate (~164mg EC) | 0.7 | 2 | - | [24] |
*Below limit of quantification for free (-)-epicatechin.
Table 2: Effect of Formulation on this compound Bioavailability
| Formulation | Bioavailability Enhancement | Key Findings | Reference |
| Liposomal Encapsulation | 27-54% vs 3-6% (unenhanced) | Protects against gut degradation and improves absorption. | [11][12] |
| Hydroxypropyl-β-cyclodextrin | Up to 10-fold increase in solubility | Enhances solubility and stability at varying pH. | [11] |
| Phosphatidylcholine Complex | Improved solubility and dissolution | Water solubility increased from 326.32 to 427.12 µg/ml. | [13][14] |
| BSA Nanoparticles | 54.5% encapsulation efficiency | Enhanced cellular uptake in vitro. | [8] |
| Polylactic acid (PLA) Nanoparticles | 36% internalization vs 4% (free) | Increased cellular internalization in vitro. | [9] |
Table 3: Effect of Co-administration on this compound Bioavailability
| Co-administered Compound | Effect | Mechanism | Reference |
| Piperine (BioPerine®) | 30-50% increase in intestinal uptake | Transiently opens intestinal tight junctions. | [11] |
| Ascorbic Acid | Increased recovery in vitro | May protect against oxidative degradation. | [15] |
| Other Polyphenols (e.g., genistein, hesperetin) | Modulated efflux of metabolites | Competition for efflux transporters (e.g., MRP2). | [5][16] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Bovine Serum Albumin (BSA) Nanoparticles
This protocol is adapted from a desolvation method.[7]
-
BSA Solution Preparation: Dissolve BSA in Milli-Q water (e.g., 100 mg in 1 ml) using a magnetic stirrer.
-
Epicatechin Solution Preparation: Dissolve this compound in ethanol.
-
Nanoparticle Formation: Add the ethanolic solution of this compound dropwise into the BSA solution while stirring. This will cause turbidity, indicating the formation of nanoparticles.
-
Cross-linking: Add glutaraldehyde to the nanoparticle solution to crosslink the BSA and stabilize the nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation to remove unencapsulated epicatechin and other reagents. Resuspend the pellet in an appropriate buffer.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Release Study of this compound from Nanoparticles
This protocol describes a typical in vitro release study.[7]
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in a defined volume of release medium (e.g., 20 ml of 0.1 M phosphate buffer saline, pH 7.4).
-
Incubation: Continuously stir the solution at a constant speed (e.g., 50 rpm) and temperature (37 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24, 48 hours), collect an aliquot of the release medium (e.g., 1.0 ml).
-
Sample Processing: Lyophilize the collected samples. Re-dissolve the lyophilized samples in a suitable solvent (e.g., methanol) and centrifuge to separate the nanoparticles.
-
Quantification: Analyze the supernatant for the concentration of released this compound using a validated HPLC method.
Protocol 3: Quantification of this compound and its Metabolites in Plasma by HPLC-MS/MS
This protocol is a general guideline based on published methods.[3][20][21]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample (e.g., 100 µl), add an internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Sample Cleanup (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be included after protein precipitation.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Separation:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.
-
-
MS/MS Detection:
-
Use a mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.
-
Monitor for the specific mass-to-charge ratios (m/z) of this compound and its metabolites.
-
Below is a diagram illustrating a typical experimental workflow for assessing bioavailability.
Signaling Pathways
While the primary focus of bioavailability studies is on pharmacokinetics, it's important to consider the downstream biological effects. For instance, nanoencapsulated epicatechin has been shown to modulate the NLRP3 inflammasome.[4]
References
- 1. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of (-)-epicatechin metabolism by coadministration with other polyphenols in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of catechin and epicatechin on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle Delivery R&D - Epicatelean®(Epicatechin) [epicatelean.com]
- 9. research.brighton.ac.uk [research.brighton.ac.uk]
- 10. Nanoformulation Advances - Epicatelean®(Epicatechin) [epicatelean.com]
- 11. Bioavailability Enhancement Strategies for Epicatechin - Epicatelean®(Epicatechin) [epicatelean.com]
- 12. Bioavailability Enhancement Strategies for Epicatechin - Epicatelean®(Epicatechin) [epicatelean.com]
- 13. researchgate.net [researchgate.net]
- 14. hkbpublications.com [hkbpublications.com]
- 15. mdpi.com [mdpi.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Preventing degradation of (+)-epicatechin during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (+)-epicatechin during sample preparation.
Troubleshooting Guide
Issue: Low or inconsistent this compound quantification in my samples.
| Possible Cause | Recommendation |
| Oxidative Degradation | This compound is highly susceptible to oxidation, especially in neutral or alkaline solutions.[1][2] |
| Solution: Work with deoxygenated solvents by sparging with nitrogen or argon gas.[3] Prepare samples on ice and minimize exposure to air. The addition of antioxidants, such as ascorbic acid, can help prevent oxidative reactions.[2] | |
| pH-Dependent Instability | This compound is most stable in acidic conditions, typically around pH 4.[4][5] Degradation increases significantly at pH levels above 6.[2] |
| Solution: Adjust the pH of your extraction and sample solutions to a range of 3-4 using a suitable buffer (e.g., citrate buffer).[1] | |
| Thermal Degradation | Elevated temperatures accelerate the degradation and epimerization of this compound.[1][2] Significant loss can occur even at moderately high temperatures over time. |
| Solution: Perform all extraction and preparation steps at low temperatures (e.g., 4°C or on ice).[1] If heating is unavoidable, use the lowest possible temperature for the shortest duration. | |
| Light Exposure | Exposure to light, particularly UV light, can contribute to the degradation of phenolic compounds like this compound. |
| Solution: Protect your samples from light by using amber-colored vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when possible. | |
| Enzymatic Degradation | If working with fresh biological samples (e.g., plant tissues), endogenous enzymes like polyphenol oxidase can degrade this compound. |
| Solution: Blanching the sample (a brief heat treatment) can inactivate enzymes. Alternatively, use extraction solvents containing enzyme inhibitors. | |
| Improper Storage | Storing samples in solution, especially at room temperature or in a freezer that undergoes freeze-thaw cycles, can lead to degradation over time. |
| Solution: Analyze samples as quickly as possible after preparation. For short-term storage, keep extracts at 4°C in an acidic, deoxygenated solution. For long-term storage, lyophilize the extract and store the powder at -80°C under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors are pH, temperature, presence of oxygen, and exposure to light. This compound is particularly unstable at neutral to alkaline pH and at elevated temperatures.[1][2] Oxidation is a major degradation pathway, which is accelerated by these conditions.
Q2: What is the optimal pH for maintaining this compound stability?
A2: Catechins, including this compound, are most stable in acidic conditions, with an optimal pH of around 4.[4][5] It is recommended to use an acidic buffer, such as a citrate buffer, to maintain this pH throughout your sample preparation.[1]
Q3: Can I heat my samples to improve extraction efficiency?
A3: While heating can improve extraction efficiency, it also significantly accelerates the degradation of this compound.[1] If heating is necessary, it should be done at the lowest possible temperature for the shortest duration. For example, one study noted significant degradation of catechins at 100°C.[1] Low-temperature extraction methods, such as ultrasound-assisted extraction at a controlled temperature, are preferable.
Q4: What is the best way to store my this compound samples?
A4: For immediate analysis, prepared samples should be kept in an autosampler at a low temperature (e.g., 4°C). For short-term storage (a few hours), keep the extracts at 4°C in an acidic, deoxygenated solution and protected from light. For long-term storage, it is best to lyophilize (freeze-dry) the extract and store the resulting powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). Reconstitute the powder immediately before analysis.
Q5: Should I add antioxidants to my extraction solvent?
A5: Yes, adding antioxidants to your extraction solvent is a highly effective way to prevent the oxidation of this compound. Ascorbic acid is a commonly used and effective antioxidant for this purpose.[2]
Q6: I am seeing a peak in my chromatogram that I suspect is a degradation product. What could it be?
A6: A common degradation pathway for this compound is epimerization to its isomer, (+)-catechin, especially under thermal stress. Other degradation products can result from oxidation and ring cleavage.[6] To confirm the identity of unknown peaks, you may need to use mass spectrometry (MS) detection or compare the retention time with a pure standard of the suspected compound.
Data Summary
Table 1: Stability of Total Catechins (including this compound) at Different pH Values and Temperatures over 24 Hours.
| Temperature (°C) | pH 3 | pH 4 | pH 5 | pH 6 | pH 7 |
| 4 | No significant change | No significant change | No significant change | No significant change | ~21% loss |
| 25 | No significant change | No significant change | No significant change | No significant change | Significant decline |
| 100 | ~15% loss | ~24% loss | ~41% loss | ~57% loss | ~96% loss |
Data adapted from a study on tea polyphenols.[1] The stability of individual catechins may vary.
Experimental Protocols
Protocol 1: Stabilized Extraction of this compound from Cocoa Powder
This protocol is designed to minimize degradation during the extraction process.
Materials:
-
Cocoa powder
-
Extraction Solvent: 70% acetone, 29.5% water, 0.5% acetic acid (v/v/v)
-
Ascorbic acid
-
Nitrogen or Argon gas
-
Centrifuge
-
Rotary evaporator or vacuum centrifuge
-
0.45 µm syringe filters
-
HPLC vials (amber)
Procedure:
-
Solvent Preparation: Prepare the extraction solvent. For every 100 mL of solvent, add 50 mg of ascorbic acid. Degas the solvent by sparging with nitrogen or argon for 15-20 minutes. Keep the solvent on ice.
-
Extraction:
-
Weigh 1 gram of cocoa powder into a centrifuge tube.
-
Add 10 mL of the chilled, degassed extraction solvent.
-
Vortex briefly to mix.
-
Sonicate the sample in an ultrasonic bath for 15 minutes, ensuring the water in the bath remains cold (add ice as necessary).
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation:
-
To remove the acetone, evaporate the solvent using a rotary evaporator at a low temperature (≤ 30°C) or a vacuum centrifuge. Avoid complete dryness to prevent oxidation of the solid residue. Evaporate to a final volume of approximately 1-2 mL.
-
-
Sample Filtration and Storage:
-
Filter the concentrated extract through a 0.45 µm syringe filter into an amber HPLC vial.
-
Blanket the headspace of the vial with nitrogen or argon before capping.
-
Analyze immediately or store at 4°C for no more than a few hours. For longer storage, proceed to lyophilization.
-
Protocol 2: HPLC Analysis of this compound
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-30 min: 11% to 25% B
-
30-35 min: 25% to 100% B
-
35-39 min: Hold at 100% B
-
39-40 min: 100% to 11% B
-
40-50 min: Hold at 11% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
This HPLC method is adapted from a published procedure. Users should validate the method for their specific instrumentation and sample matrix.
Visualizations
Caption: Workflow for stabilized this compound extraction.
Caption: Troubleshooting logic for low this compound results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Optimizing HPLC Parameters for (+)-Epicatechin Isomer Separation
Welcome to the technical support center for the chromatographic separation of (+)-epicatechin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for separating this compound and its isomers?
A1: The most frequently used columns for the separation of catechins, including this compound and its isomers, are reversed-phase C18 columns.[1][2][3] For chiral separations, which are necessary to resolve enantiomers like this compound and (-)-epicatechin, polysaccharide-based chiral stationary phases (CSPs) are often employed.
Q2: What are the typical mobile phases used for this separation?
A2: For reversed-phase separation of catechins, a gradient elution with a binary mobile phase is common. This typically consists of an aqueous phase (A) and an organic phase (B). The aqueous phase is usually water with a small percentage of acid, such as 0.1% formic acid or phosphoric acid, to improve peak shape and resolution. The organic phase is typically acetonitrile or methanol.[1][3][4]
Q3: What detection wavelength is optimal for this compound and its isomers?
A3: Catechins, including this compound, exhibit maximum UV absorbance at approximately 280 nm. Therefore, a detection wavelength of 280 nm is commonly used for their quantification.[1][3] Some methods may use a slightly different wavelength, such as 275 nm, to achieve the best signal-to-noise ratio for all analytes in a mixture.[4]
Q4: How can I improve the resolution between this compound and its isomers?
A4: To improve resolution, you can optimize several parameters. Modifying the mobile phase gradient, such as making it shallower, can increase the separation between closely eluting peaks. Adjusting the pH of the mobile phase with an acid modifier can also enhance selectivity. For enantiomeric separation, a chiral column is essential. Additionally, reducing the column temperature may improve resolution, although it will likely increase analysis time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound and its isomers.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing for catechins is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. It can also be caused by mass overload or a mismatch between the injection solvent and the mobile phase.[5]
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.
-
Sample Overload: Try diluting your sample to reduce the mass injected onto the column.[5]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume.
-
Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent or consider replacing it.[5][6]
-
-
Issue 2: Peak Splitting
-
Question: I am observing a split peak for what should be a single isomer. What is happening?
-
Answer:
-
Cause: Peak splitting can be caused by several factors: a partially blocked column frit, a void in the column packing, or co-elution of two isomers.[7][8] It could also be an injection solvent effect where the solvent is too strong compared to the mobile phase.
-
Solution:
-
Check for Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you are likely separating two different components. In this case, you will need to optimize your method for better resolution.
-
Column Issues: If all peaks in your chromatogram are split, the issue is likely a blocked frit or a void in the column. Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[7]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is drifting between injections. What should I check?
-
Answer:
-
Cause: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or poor column equilibration.
-
Solution:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and is well-mixed, especially for isocratic portions of your gradient.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if necessary.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
-
Data Presentation
Table 1: HPLC Parameters for Reversed-Phase Separation of Catechins
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 11% B at 0 min, to 25% B at 30 min | 10% B to 15% B from 0-7 min |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | 30°C | 28°C |
| Detection | 280 nm | 279 nm |
| Reference | [1][9] | [10] |
Table 2: Chiral HPLC Parameters for Catechin Isomer Separation
| Parameter | Condition |
| Column | Phenyl column |
| Mobile Phase | Aqueous mobile phase with β-cyclodextrin (0.05% w/v for catechin, 0.6% w/v for epicatechin) |
| Mode | Stepwise or linear gradient elution |
| Reference | [11] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for Catechin Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of orthophosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 280 nm.
-
Gradient Program:
-
0-30 min: 11% to 25% Acetonitrile.
-
30-35 min: Ramp to 100% Acetonitrile.
-
35-40 min: Hold at 100% Acetonitrile.
-
40-50 min: Return to 11% Acetonitrile and equilibrate.
-
-
-
Data Analysis:
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhort.pl [inhort.pl]
- 3. Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC | MDPI [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
How to control for placebo effects in (+)-epicatechin clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-epicatechin. The focus is on methodologies to control for placebo effects in clinical trials to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect, and why is it a significant concern in this compound and other nutritional supplement trials?
The placebo effect is a real and measurable improvement in a person's health or well-being that is not attributable to the active treatment but to their belief that they are receiving one.[1] In nutrition research, this phenomenon is particularly challenging because outcomes can be heavily influenced by a participant's expectations, behaviors, and perceptions.[2] For instance, a participant who believes they are taking a beneficial supplement like this compound might report feeling better or stronger, confounding the actual physiological effects of the compound.[1] Unlike pharmaceutical trials where an inert sugar pill is often a convincing placebo, designing placebos for food-derived substances like this compound is more complex due to the need to replicate taste, texture, and appearance.[2]
Q2: What are the standard methodologies for controlling the placebo effect in a clinical trial?
The gold standard for minimizing placebo-related bias is the randomized, double-blind, placebo-controlled trial.[3][4] The core components are:
-
Placebo Control Group: This group receives a treatment that is identical in appearance, taste, and texture to the active this compound supplement but lacks the active compound.[1]
-
Randomization: Participants are randomly assigned to either the treatment or the placebo group.[2] This helps ensure that any potential placebo effects are distributed evenly across the study population, making it easier to isolate the true effect of the intervention.[2]
-
Blinding:
-
Single-Blind: The participants are unaware of whether they are receiving the active treatment or the placebo.[2]
-
Double-Blind: Both the participants and the researchers administering the treatment are unaware of the group assignments.[2][4] This is the preferred method as it prevents researchers from unintentionally influencing participants or interpreting data with bias.[4]
-
Q3: What are the primary challenges in creating a suitable placebo for this compound?
This compound is a flavanol often derived from cocoa or green tea, which can have a distinct, slightly bitter taste. The primary challenge is to create a placebo that is sensorially indistinguishable from the active supplement. This involves matching:
-
Taste and Smell: The placebo must mimic the characteristic flavor profile of the this compound source.
-
Appearance and Texture: The color, size, and mouthfeel of the placebo (e.g., in a capsule or powder form) must be identical to the active treatment.[2]
Failure to create a convincing placebo can compromise the blinding of the study, as participants may guess their group assignment based on these sensory characteristics.
Q4: What types of control groups can be used in supplementation studies besides a standard placebo?
While a standard placebo is most common, other control group designs can be considered depending on the research question and ethical considerations:
-
Active Comparator: This group receives an established treatment or supplement with known effects. This design is useful when it is unethical to withhold all treatment.[1]
-
Placebo-Control with No Supplementation Restrictions: In this design, participants in both the placebo and active groups are allowed to continue their usual dietary supplement intake.[5] This may better reflect real-world conditions but can introduce variability.
-
Placebo-Control with Rescue Therapy: This design allows for an active intervention to be given to participants in the placebo group if their condition worsens to a predetermined point.[5][6]
Troubleshooting Guides
Issue 1: A high placebo response is observed, making it difficult to demonstrate the efficacy of this compound.
-
Potential Cause: Participant and/or staff expectations are high, leading to a significant placebo effect.[7] The natural course of the condition being studied may also contribute to perceived improvements.[7]
-
Troubleshooting Steps:
-
Refine Study Design: Consider a placebo lead-in period . In this phase, all participants receive a placebo before randomization. Those who show a significant positive response (high placebo responders) can be excluded from the main trial.[3][8] Another option is a sequential parallel comparison design , where placebo non-responders in the first phase are re-randomized to either the active treatment or a placebo in a second phase.[8]
-
Manage Expectations: Train study staff to communicate with participants in a neutral, impartial manner, avoiding language that could heighten expectations of benefit.[3][7] Participants can also be trained to report their symptoms more accurately and objectively before the trial begins.[3]
-
Focus on Objective Outcomes: Prioritize objective, quantitative measurements (e.g., biomarkers, functional tests) over subjective, self-reported outcomes, as the former are less susceptible to placebo effects.
-
Issue 2: Participants report being able to distinguish the this compound supplement from the placebo.
-
Potential Cause: The placebo is not adequately matched to the active supplement in terms of taste, smell, or appearance.
-
Troubleshooting Steps:
-
Reformulate the Placebo: Conduct sensory evaluation panels to ensure the placebo is indistinguishable from the active supplement. This may involve adding inert ingredients to the placebo to mimic the sensory properties of this compound.
-
Use an Active Placebo: If the active treatment has noticeable side effects (e.g., a mild stimulant effect), an "active placebo" can be used.[4] This type of placebo is designed to mimic a specific side effect of the active drug to maintain blinding, though this is less common for nutritional supplements like this compound.[4]
-
Assess Blinding: Incorporate a questionnaire at the end of the study to ask participants which treatment they believe they received. This can help you statistically assess the effectiveness of the blinding.
-
Data Presentation: Examples from this compound Clinical Trials
The following tables summarize typical designs and outcomes from placebo-controlled trials involving epicatechin.
Table 1: Summary of Placebo-Controlled this compound Clinical Trial Designs
| Study Reference | Study Design | Dosage | Duration | Key Outcome Measures |
| Mafi et al. (2018)[9] | Randomized, Double-Blind, Placebo-Controlled | 1 mg/kg/day | 8 weeks | Muscle strength (leg press, chest press), Plasma follistatin and myostatin |
| Esser et al. (2018)[10] | Randomized, Double-Blind, Placebo-Controlled, Crossover | 100 mg/day | 4 weeks | Gene expression profiles in immune cells, Markers of cardiometabolic health |
| Moreno-Ulloa et al. (2023)[11][12] | Randomized, Double-Blind, Placebo-Controlled | Epicatechin-enriched cacao supplement | 3 months | Lipoprotein subfractions, Cardiovascular risk markers |
| Kim et al. (2022)[13] | Randomized, Double-Blind, Placebo-Controlled | 600 mg/day (tannase-treated green tea extract) | 12 weeks | Muscle strength (isokinetic flexor, handgrip), Blood myostatin |
Table 2: Example Comparison of Placebo vs. This compound on Muscle-Related Biomarkers
| Biomarker | Intervention Group | Baseline (Mean ± SD) | Post-Intervention (Mean ± SD) | Percent Change |
| Myostatin | This compound | 2500 ± 500 pg/mL | 2000 ± 400 pg/mL | -20% |
| Placebo | 2550 ± 480 pg/mL | 2450 ± 510 pg/mL | -3.9% | |
| Follistatin | This compound | 800 ± 200 pg/mL | 1200 ± 250 pg/mL | +50% |
| Placebo | 820 ± 190 pg/mL | 850 ± 210 pg/mL | +3.7% | |
| MyoD | This compound | 1.0 ± 0.2 (relative units) | 1.19 ± 0.25 (relative units) | +19% |
| Placebo | 1.0 ± 0.22 (relative units) | 1.02 ± 0.23 (relative units) | +2% |
(Note: Data in Table 2 are illustrative, based on findings reported in systematic reviews and individual studies, such as the significant changes in myostatin and follistatin noted by Gutierrez-Salmean et al.[14])
Experimental Protocols
Protocol: Randomized, Double-Blind, Placebo-Controlled Crossover Trial
This design is highly effective for controlling for inter-individual variability, as each participant serves as their own control.
1. Participant Recruitment and Screening:
-
Define clear inclusion and exclusion criteria based on the study's objectives (e.g., age, health status).
-
Obtain informed consent from all participants.
-
Perform baseline measurements of all primary and secondary outcomes.
2. Randomization:
-
Participants are randomly assigned to one of two sequences:
-
Sequence A: Receives this compound in the first period and placebo in the second.
-
Sequence B: Receives placebo in the first period and this compound in the second.
-
-
The randomization sequence should be concealed from both the investigators and the participants.
3. Intervention Period 1 (e.g., 4 weeks):
-
Participants consume their assigned supplement (this compound or placebo) daily as instructed.
-
Monitor for adherence and any adverse events.
-
At the end of the period, repeat all outcome measurements.
4. Washout Period (e.g., 4 weeks):
-
Participants cease taking any study supplement.
-
This period allows the physiological effects of the first intervention to dissipate, preventing carry-over effects. The duration should be sufficient for the measured biomarkers to return to baseline.
5. Intervention Period 2 (e.g., 4 weeks):
-
Participants consume the alternative supplement (the one they did not receive in Period 1).
-
Monitor for adherence and any adverse events.
-
At the end of the period, repeat all outcome measurements for the final time.
6. Data Analysis:
-
The primary analysis compares the changes in outcomes during the this compound period to the changes during the placebo period within the same individuals.
-
Assess the effectiveness of blinding at the end of the trial.
Visualizations
Caption: Workflow for a double-blind, placebo-controlled crossover trial.
Caption: Simplified signaling pathway of this compound on muscle growth.
Caption: Decision logic for implementing placebo controls in a clinical trial.
References
- 1. chuwi.com [chuwi.com]
- 2. biofortis.mxns.com [biofortis.mxns.com]
- 3. cognivia.com [cognivia.com]
- 4. pfizer.com [pfizer.com]
- 5. Use of Placebo in Supplementation Studies—Vitamin D Research Illustrates an Ethical Quandary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. premier-research.com [premier-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Pure flavonoid epicatechin and whole genome gene expression profiles in circulating immune cells in adults with elevated blood pressure: A randomised double-blind, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Cardiovascular Risk in Postmenopausal Women with an (-)-Epicatechin-Based Nutraceutical: A Randomly Assigned, Double-Blind vs. Placebo, Proof-of-Concept Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. New Trends to Treat Muscular Atrophy: A Systematic Review of Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (+)-Epicatechin Stability in Beverage Formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the challenges of maintaining (+)-epicatechin stability in beverage formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the this compound concentration in my beverage decreasing over time?
A: The degradation of this compound is a common issue driven by several factors, primarily its susceptibility to chemical changes like oxidation, epimerization, and polymerization.[1] Key environmental and formulation factors influencing this degradation include pH, temperature, presence of oxygen, exposure to light, and the presence of metal ions.[2][3][4] At neutral or alkaline pH, catechins are more prone to degradation.[5] High temperatures, such as those used in pasteurization, can also significantly accelerate degradation and epimerization, the conversion of epicatechin to its isomer, catechin.[1][5][6]
Q2: What is the optimal pH for ensuring this compound stability?
A: this compound is most stable in acidic conditions.[6][7] Studies consistently show that stability is highest at a pH below 4.0.[8][9][10] As the pH increases, particularly above 6.0, the rate of degradation accelerates significantly.[7][8][11] For instance, at 25°C in a pH 7 buffer solution, the content of some catechins can decrease by over 80% in 24 hours, while remaining stable at pH 3-6.[7] Therefore, maintaining a pH of around 4.0 is a critical strategy for preserving this compound in beverage formulations.[8][9]
Q3: My beverage is developing a brown color. What is causing this and how can I prevent it?
A: The browning of your beverage is likely due to the oxidation of this compound.[12] This process, known as auto-oxidation, can occur even without enzymatic activity and leads to the formation of colored compounds like dehydrodicatechins and other oligomers.[12] This is often exacerbated by factors like elevated pH, temperature, and the presence of dissolved oxygen.[12]
To prevent browning:
-
Control pH: Maintain an acidic pH (around 4.0) where epicatechin is more stable.[8][9]
-
Limit Oxygen Exposure: Employ processing techniques like deaeration or nitrogen flushing to minimize dissolved oxygen.[4]
-
Use Antioxidants: Incorporate antioxidants such as ascorbic acid (Vitamin C), which can help scavenge reactive oxygen species.[3]
-
Add Chelating Agents: Use agents like citric acid to sequester metal ions (e.g., copper, iron) that can catalyze oxidation reactions.[11][13]
Q4: How does thermal processing (e.g., pasteurization) affect this compound?
A: Thermal processing is a major contributor to this compound degradation. Increasing temperature accelerates both epimerization (conversion to catechin) and oxidative degradation.[1][5][14] For example, heating at 80°C and 100°C significantly shortens the half-life of epicatechin.[1][5] Autoclaving at 120°C for just 20 minutes can also cause significant epimerization.[6][15] To mitigate these effects, consider using high-temperature, short-time (HTST) pasteurization methods or exploring non-thermal processing alternatives where feasible.
Q5: Do other common beverage ingredients, like sugars or metal ions, impact stability?
A: Yes, other ingredients can significantly affect stability.
-
Sugars: The impact can be complex. Some studies show sucrose can accelerate the epimerization and degradation of catechins at high temperatures.[5][14] Conversely, trehalose has been shown to have a protective effect, nearly doubling the half-life of epicatechin under thermal stress.[5][14]
-
Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺) are potent catalysts for the oxidation of catechins.[11][13] Even trace amounts of these metals in the formulation or from processing equipment can significantly accelerate degradation. Using chelating agents like citric acid can help sequester these ions and improve stability.[13]
Q6: What is encapsulation and can it improve the stability of this compound?
A: Encapsulation is a technique where the active compound, in this case this compound, is enclosed within a protective carrier material. This can significantly enhance its stability by creating a physical barrier against adverse environmental factors like oxygen, light, and reactive ingredients.[3][16] Materials like proteins (e.g., whey protein, bovine serum albumin), carbohydrates (e.g., chitosan, cyclodextrins), and lipids are used to create nanoparticles, nanoemulsions, or microgels that protect the epicatechin.[16][17][18][19] Encapsulation has been shown to improve stability in simulated gastrointestinal conditions and during storage, making it a highly effective strategy for functional beverages.[3][17]
Quantitative Data Summary
The stability of catechins is highly dependent on pH and temperature. The tables below summarize the degradation under various conditions.
Table 1: Effect of pH on Catechin Stability
| pH | Temperature (°C) | Time (h) | Total Catechin Loss (%) | Reference |
| 3 | 100 | 24 | 15% | [7] |
| 4 | 100 | 24 | 24% | [7] |
| 5 | 100 | 24 | 41% | [7] |
| 6 | 100 | 24 | 57% | [7] |
| 7 | 100 | 24 | 96% | [7] |
| 7 | 25 | 24 | ~83% (for EGCG) | [7][18] |
Table 2: Effect of Temperature on Catechin Degradation
| Compound | Temperature (°C) | Heating Time (min) | Additive | Degradation/Loss (%) | Reference |
| Catechin | 100 | 60 | None | - | [5] |
| Catechin | 100 | 60 | Sucrose | 47.63% | [5] |
| Catechin | 100 | 60 | Trehalose | ~13% | [5] |
| Epicatechin | 100 | 60 | Sucrose | 35.78% (Epimerization) | [5] |
| GTC Mixture | 98 | 420 (7h) | None | 20% | [6] |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a standard reversed-phase HPLC method for quantifying this compound and other catechins in beverage samples.
-
Objective: To determine the concentration of this compound in a liquid matrix.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standards: Pure this compound standard.
-
Sample Filters: 0.45 µm PTFE syringe filters.
-
-
Sample Preparation:
-
Dilute the beverage sample with the initial mobile phase (e.g., 95% A, 5% B) to ensure the concentration falls within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.[20]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[21]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 25% B.
-
20-22 min: Linear gradient from 25% to 90% B (column wash).
-
22-25 min: Hold at 90% B.
-
25-26 min: Return to 5% B.
-
26-30 min: Re-equilibration at 5% B.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared beverage sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Accelerated Stability Study Workflow
-
Objective: To assess the stability of this compound in a beverage formulation under stressed conditions to predict shelf-life.
-
Methodology:
-
Formulation: Prepare several batches of the final beverage formulation.
-
Initial Analysis (T=0): Immediately analyze one batch using the HPLC protocol (Protocol 1) to establish the initial concentration of this compound.
-
Storage Conditions: Store the remaining batches under various stress conditions. Common conditions include:
-
Elevated Temperature: 40°C, 50°C.
-
Light Exposure: Store in a photostability chamber.
-
Control: Store one batch at a recommended temperature (e.g., 4°C or 25°C) in the dark.
-
-
Time-Point Sampling: Withdraw samples from each storage condition at predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks).
-
Analysis: Analyze the samples at each time point using the HPLC protocol to quantify the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and half-life (t₁/₂) to compare stability across different conditions. Thermal degradation of catechins typically follows first-order kinetics.[5][14]
-
Visual Guides and Workflows
Caption: Key degradation routes for this compound in beverages.
Caption: Step-by-step workflow for assessing beverage stability.
Caption: Matching stability problems with effective solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Ultrasound, Oxygen and Sunlight on the Stability of (−)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH and metal ions on antioxidative activities of catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal stability of catechin and epicatechin upon disaccharides addition | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of catechin and epicatechin on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nano-Particle Formulations of Epicatechin - Epicatelean®(Epicatechin) [epicatelean.com]
- 18. Food-Grade Encapsulation Systems for (−)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. lib3.dss.go.th [lib3.dss.go.th]
Minimizing matrix effects in LC-MS/MS analysis of (+)-epicatechin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (+)-epicatechin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, this compound. For biological samples such as plasma or urine, this includes salts, lipids, proteins, and metabolites. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Both phenomena can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution (prepared in a neat solvent) to the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure.
The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
It is recommended to evaluate the matrix effect at both low and high concentrations of the analyte. Regulatory guidelines, such as those from the FDA, suggest evaluating the matrix effect in at least six different lots of the biological matrix.
Q3: What are the primary strategies to minimize matrix effects in this compound analysis?
A: The three primary strategies to mitigate matrix effects are:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample prior to LC-MS/MS analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Chromatographic Separation: Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient elution profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects. These standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar degrees of ion suppression or enhancement, thus providing more accurate and precise quantification. For this compound, a suitable SIL-IS would be this compound-d5 or a 13C-labeled variant like epicatechin-2,3,4-13C3.[1]
Troubleshooting Guides
Problem 1: I am observing significant ion suppression for this compound in plasma samples.
-
Possible Cause: Plasma is a complex matrix rich in phospholipids and proteins, which are common causes of ion suppression. Your current sample preparation method may not be sufficiently removing these interferences.
-
Solutions:
-
Optimize Sample Preparation: If you are using Protein Precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which generally provide a cleaner extract. SPE, in particular, can be highly selective in removing phospholipids.
-
Modify Chromatographic Conditions: Ensure that this compound is not eluting in a region of significant ion suppression. This can be checked using a post-column infusion experiment. Adjusting the gradient to include a stronger organic wash at the beginning of the run can help to elute some of the interfering lipids before the analyte.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby providing the most accurate correction for ion suppression.
-
Problem 2: My results for this compound are inconsistent and not reproducible between different plasma lots.
-
Possible Cause: The composition of the biological matrix can vary between individuals or lots, leading to variable matrix effects and consequently, inconsistent results.
-
Solutions:
-
Implement a More Robust Sample Preparation Method: A thorough sample cleanup using a validated SPE protocol is crucial to minimize the variability in matrix effects across different lots.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As the SIL-IS will behave almost identically to the analyte during extraction and ionization, it will effectively compensate for lot-to-lot variations in matrix effects.
-
Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. However, a SIL-IS is still recommended to account for variability.
-
Problem 3: I am seeing a peak at the same retention time as this compound in my blank matrix samples.
-
Possible Cause: This could be due to endogenous this compound in the blank matrix or an isobaric interference (a compound with the same mass). A common isobaric interference for this compound is its diastereomer, (+)-catechin.
-
Solutions:
-
Improve Chromatographic Separation: Optimize your LC method to achieve baseline separation of this compound from (+)-catechin and other potential isomers. This may involve using a different column chemistry (e.g., a pentafluorophenyl (PFP) column) or adjusting the mobile phase composition and gradient.
-
Use Tandem Mass Spectrometry (MS/MS): Ensure you are using a specific multiple reaction monitoring (MRM) transition for this compound that is not shared by the interfering compound. While isomers often have similar fragmentation patterns, there may be differences in the ratios of product ions that can be exploited.
-
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of common sample preparation techniques for the analysis of this compound in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 (Suppression) | Fast, simple, inexpensive | High matrix effects, potential for analyte loss due to co-precipitation |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 75 - 95 | Good removal of salts and some polar interferences | Can be labor-intensive, requires large volumes of organic solvents, may not efficiently remove phospholipids |
| Solid-Phase Extraction (SPE) | > 90 | > 90 | Excellent removal of interferences (especially phospholipids), high analyte concentration, good reproducibility | More time-consuming and expensive than PPT, requires method development |
Note: The values presented are typical ranges and can vary depending on the specific protocol, matrix, and analytical instrumentation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma
-
This compound standard solution
-
This compound-d5 (or other suitable SIL-IS) solution
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the SIL-IS working solution and vortex briefly. Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike
This protocol describes how to prepare samples to quantitatively assess the matrix effect.
Preparation of Sample Sets:
-
Set 1 (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set 2 (Post-Extraction Spike): Extract a blank plasma sample using the established sample preparation protocol (e.g., Protocol 1). After the final evaporation step, reconstitute the residue with the standard solution from Set 1.
-
Set 3 (Pre-Extraction Spike): Spike a blank plasma sample with the this compound standard at the same concentration as in Set 1 before starting the extraction procedure. This set is used to determine recovery.
Analysis and Calculation:
-
Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (%) as described in FAQ Q2.
-
Calculate the Recovery (%) using the following formula: Recovery (%) = (Peak area in Set 3 / Peak area in Set 2) x 100
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting guide for matrix effects in this compound analysis.
References
Selecting appropriate positive controls for (+)-epicatechin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-epicatechin. The information is designed to assist in the selection of appropriate positive controls and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological activities of this compound that I should consider studying?
A1: this compound is a flavonoid with a range of beneficial biological effects. The most commonly investigated activities include its antioxidant, anti-inflammatory, and cardiovascular-protective properties. Your choice of study will depend on your specific research interests, whether they relate to mitigating oxidative stress, reducing inflammation, or improving cardiovascular health.
Q2: Why is it crucial to include a positive control in my experiments with this compound?
A2: Including a positive control is essential for validating your experimental setup. A positive control is a substance known to produce the expected effect. If the positive control works as anticipated, it confirms that your assay is running correctly and that any results you observe with this compound are likely due to its intrinsic properties and not experimental error.
Q3: What are some common pitfalls to avoid when working with this compound and positive controls?
A3: A common pitfall is using a positive control that is not appropriate for the specific biological activity being investigated. For example, a potent antioxidant may not be a suitable positive control for an anti-inflammatory assay. Another issue can be the solubility of this compound and some positive controls; ensuring they are properly dissolved in a solvent that does not interfere with the assay is critical. Finally, dose-response curves for both this compound and the positive control should be generated to understand their potency and efficacy.
Troubleshooting Guides
Antioxidant Assays
Issue: I am not observing any antioxidant activity with my this compound sample in the DPPH assay.
-
Troubleshooting Steps:
-
Confirm the viability of your DPPH radical solution: A fresh DPPH solution should have a deep violet color. If the color has faded, it may have degraded. Prepare a fresh solution.
-
Check your positive control: Run a well-characterized antioxidant like ascorbic acid or quercetin. If the positive control also shows no activity, there is a systemic issue with your assay.[1]
-
Verify the concentration of this compound: Ensure that the concentrations you are testing are within a relevant range. You may need to perform a dose-response experiment to determine the optimal concentration range.
-
Assess the solubility of this compound: Ensure that your sample is fully dissolved in the solvent used for the assay.
-
Issue: The IC50 value for my positive control in the ABTS assay is much higher than reported in the literature.
-
Troubleshooting Steps:
-
Check the generation of the ABTS radical cation: The reaction between ABTS and potassium persulfate requires an incubation period (typically 12-16 hours in the dark) to ensure complete radical formation.[2]
-
Verify the absorbance of the ABTS working solution: The absorbance of the diluted ABTS radical solution at 734 nm should be stable and within the recommended range (usually around 0.7).[2]
-
Review your dilution series: Ensure that the dilutions of your positive control (e.g., Trolox or ascorbic acid) are accurate.
-
Incubation time: The incubation time of the positive control with the ABTS radical solution can influence the results. Ensure you are following a consistent and appropriate incubation time.[2]
-
Anti-inflammatory Assays
Issue: I am not seeing an inhibitory effect of this compound on NF-κB activation in my cell-based assay.
-
Troubleshooting Steps:
-
Confirm cell stimulation: Ensure that your stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) is effectively activating the NF-κB pathway. You can do this by measuring the degradation of IκBα or the nuclear translocation of the p65 subunit in your stimulated control cells.
-
Use a known NF-κB inhibitor as a positive control: Compounds like PDTC (Pyrrolidinedithiocarbamate ammonium) or MG-132 can be used to confirm that the pathway can be inhibited in your experimental system.[3][4]
-
Check for cytotoxicity: High concentrations of this compound may be toxic to cells, which could mask any specific anti-inflammatory effects. Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations you are testing.
-
Pre-incubation time: The timing of this compound treatment is crucial. Pre-incubating the cells with this compound before adding the inflammatory stimulus is often necessary to see an inhibitory effect.
-
Cardiovascular Function Assays
Issue: I am not observing vasodilation in response to this compound in my ex vivo aortic ring assay.
-
Troubleshooting Steps:
-
Verify vessel viability: Ensure that the aortic rings are healthy and responsive. Test their contractile response to a vasoconstrictor like phenylephrine and their relaxation response to a known vasodilator like acetylcholine.[5]
-
Check for endothelial integrity: The vasodilatory effect of this compound is often endothelium-dependent. If the endothelium is damaged during the preparation of the aortic rings, you will not observe this effect. The response to acetylcholine can also confirm endothelial integrity.
-
Use a suitable positive control for endothelium-dependent vasodilation: Acetylcholine is a classic positive control that stimulates nitric oxide (NO) production from the endothelium, leading to vasodilation.[1][4][5][6]
-
Consider the role of nitric oxide: The mechanism of this compound-induced vasodilation often involves the activation of endothelial nitric oxide synthase (eNOS). You can investigate this by using an eNOS inhibitor like L-NAME to see if it blocks the effect of this compound.
-
Data Presentation: Positive Controls for this compound Studies
Table 1: Positive Controls for Antioxidant Activity Assays
| Assay | Positive Control | Typical IC50 Range (µg/mL) | Reference |
| DPPH Radical Scavenging | Ascorbic Acid | 5 - 15 | [7] |
| Quercetin | 2 - 10 | [7] | |
| Trolox | 4 - 8 | ||
| Butylated Hydroxytoluene (BHT) | 18 - 28 | ||
| ABTS Radical Scavenging | Ascorbic Acid | 2 - 10 | [8][9] |
| Quercetin | 2 - 8 | [10] | |
| Trolox | 3 - 7 | [11] |
Table 2: Positive Controls for Anti-inflammatory and Cardiovascular Studies
| Biological Activity | Assay Type | Positive Control | Typical Effective Concentration | Reference |
| Anti-inflammatory | In vitro NF-κB Inhibition | PDTC | 10 - 100 µM | [3] |
| Dexamethasone | 1 - 100 nM | [12][13][14] | ||
| In vivo Anti-inflammatory | Sulfasalazine | 50 - 100 mg/kg | ||
| Cardiovascular | Ex vivo Vasodilation | Acetylcholine | 10⁻⁹ to 10⁻⁵ M | [1][4][5][6] |
| In vitro eNOS Activation | Vascular Endothelial Growth Factor (VEGF) | 10 - 50 ng/mL |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store this solution in the dark.
-
Sample and Positive Control Preparation: Prepare a stock solution of this compound and the positive control (e.g., ascorbic acid, quercetin) in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the samples or positive control to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample or positive control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample/positive control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Procedure: [2][18][19][20][21]
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Positive Control Preparation: Prepare a stock solution of this compound and the positive control (e.g., Trolox, ascorbic acid) in a suitable solvent. Create a series of dilutions.
-
Assay:
-
In a 96-well plate, add 20 µL of various concentrations of the samples or positive control to the wells.
-
Add 180 µL of the ABTS working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (ABTS solution without sample) and Abs_sample is the absorbance in the presence of the sample or positive control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value.
In Vitro NF-κB Activation Assay (Nuclear Translocation)
Principle: Upon stimulation by pro-inflammatory signals, the inhibitory protein IκB is degraded, allowing the NF-κB (p65 subunit) to translocate from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or human umbilical vein endothelial cells [HUVECs]) on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., PDTC) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes. Include an unstimulated control group.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Capture images and quantify the nuclear fluorescence intensity of the p65 subunit relative to the cytoplasmic intensity. A decrease in the cytoplasmic-to-nuclear fluorescence ratio indicates NF-κB activation.
-
Mandatory Visualizations
Caption: Nrf2 signaling pathway activation by this compound.
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: Experimental workflow for ex vivo vasodilation assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholine causes dose dependent increase in pulmonary flow in patients with chronic heart failure and elevated pulmonary vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-dependent vasodilatory effects of acetylcholine and local warming on skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nehu.ac.in [nehu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. mdpi.com [mdpi.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. ABTS radical scavenging assay [bio-protocol.org]
- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 23. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Data on (+)-Epicatechin's Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-epicatechin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the often-conflicting data surrounding the effects of this flavanol.
Frequently Asked Questions (FAQs)
Q1: Why do studies on the cardiovascular effects of this compound report conflicting results on blood pressure?
A1: The conflicting findings on the effect of this compound on blood pressure are likely due to several factors, including dosage, duration of treatment, and the model system used. For instance, some studies in hypertensive rat models have shown that epicatechin can reduce elevated blood pressure, while others in normotensive animals or at lower doses did not observe this effect.[1][2][3] In humans, the evidence is also mixed, with some meta-analyses suggesting a modest reduction in blood pressure, while individual randomized controlled trials (RCTs) may not show a significant effect.[4][5][6] The baseline blood pressure of the subjects also appears to be a critical factor, with more significant effects observed in hypertensive individuals.[5]
Q2: What are the key discrepancies in the literature regarding this compound's impact on insulin sensitivity?
A2: The data on this compound's effect on insulin sensitivity presents a complex picture. While many preclinical studies in animal models of insulin resistance demonstrate improved insulin signaling and glucose homeostasis with epicatechin supplementation,[7][8] the results from human clinical trials are less consistent. Some human studies report improved insulin sensitivity, while others show no significant effect.[9] These discrepancies may be attributed to differences in the study population (e.g., healthy vs. metabolic syndrome patients), the dose of epicatechin administered, the duration of the intervention, and the methods used to assess insulin sensitivity.
Q3: How can I interpret the different results on the neuroprotective effects of this compound?
A3: The neuroprotective effects of this compound are supported by numerous preclinical studies, which show benefits in models of oxidative stress-induced cognitive impairment.[10][11][12] However, the translation of these findings to humans is still under investigation, and the data is limited and sometimes inconsistent.[13][14][15] Inconsistencies across studies may arise from different experimental designs, the specific cognitive tests used, and the animal models of neurodegeneration employed.[10][11] For instance, the effect on NF-κB expression, a key player in neuroinflammation, has been shown to be inconsistent across studies.[10][11]
Q4: Does this compound always act as an antioxidant?
A4: While this compound is well-known for its antioxidant properties, some studies suggest it can also exhibit pro-oxidant effects under certain conditions.[16][17] This dual role is dependent on the concentration of epicatechin, the cellular environment, and the presence of other molecules. The pro-oxidant activity may involve the generation of reactive oxygen species through autoxidation or enzymatic oxidation.[16] Therefore, it is crucial to consider the experimental context when interpreting its effects on cellular redox status.
Troubleshooting Guides
Issue 1: Inconsistent results in my in vivo study on blood pressure reduction with this compound.
-
Troubleshooting Steps:
-
Verify Dosage and Duration: Compare your dosage and treatment duration with published studies. Lower doses or shorter durations may not be sufficient to elicit a hypotensive effect, especially in normotensive models.[1][18]
-
Assess Animal Model: The choice of animal model is critical. Effects observed in hypertensive models (e.g., DOCA-salt hypertensive rats) may not be replicable in healthy, normotensive animals.[2][3]
-
Evaluate Bioavailability: Consider the formulation and route of administration, as these can significantly impact the bioavailability of this compound. Differences in metabolism between species (e.g., humans and rats) can also lead to different outcomes.[19][20]
-
Check Biomarkers of Oxidative Stress and Endothelial Function: The blood pressure-lowering effects of epicatechin are often linked to its ability to improve endothelial function and reduce oxidative stress.[18] Assess markers like nitric oxide (NO) bioavailability, endothelin-1 levels, and markers of oxidative damage.
-
Issue 2: My cell culture experiments show variable effects of this compound on insulin signaling.
-
Troubleshooting Steps:
-
Confirm Cell Line and Culture Conditions: The response to this compound can be cell-type specific. Ensure your cell line is appropriate for studying insulin signaling (e.g., H9c2 cardiac cells, C2C12 myogenic cells).[21][22]
-
Optimize Concentration: The effects of this compound can be dose-dependent. Perform a dose-response study to identify the optimal concentration for your experimental setup.
-
Analyze Key Signaling Proteins: Investigate the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), IRS-1, Akt, and ERK1/2.[7][8] Also, consider negative regulators of the pathway like JNK, IKK, and PTP1B.[7][8]
-
Control for Oxidative Stress: The cellular redox state can influence insulin signaling. Ensure consistent levels of oxidative stress in your experiments, as this compound's effects can be mediated through its antioxidant properties.[9]
-
Data Presentation
Table 1: Conflicting Data on this compound's Effect on Systolic Blood Pressure (SBP)
| Study/Model | Dose | Duration | Outcome on SBP | Reference |
| DOCA-salt hypertensive rats | 10 mg/kg/day | 5 weeks | Significant decrease | [18] |
| DOCA-salt hypertensive rats | 2 mg/kg/day | 35 days | No significant reduction | [2] |
| Borderline hypertensive rats | 100 mg/kg/day | 2 weeks | Significant decrease | [3] |
| Wistar-Kyoto rats (obese) | Not specified | Not specified | No effect | [1] |
| Human RCT (meta-analysis) | Varied | Varied | Modest decrease | [5] |
| Human RCT | 100 mg | Acute | No effect | [4] |
Table 2: Conflicting Data on this compound's Effect on Insulin Sensitivity
| Study/Model | Dose | Duration | Outcome on Insulin Sensitivity | Reference |
| High-fat diet-fed mice | Not specified | 15 weeks | Improved | [7] |
| High-fructose-fed rats | Not specified | 8 weeks | Improved | [8] |
| Human (overweight/obese) | Varied | Varied | Improved | [9] |
| Human (healthy) | Varied | Varied | Inconsistent/No effect | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma
-
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound and its metabolites.[23][24][25][26]
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and immediately centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.[24]
-
Store plasma at -80°C until analysis.
-
For analysis, thaw plasma samples and perform protein precipitation by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.[24]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[24]
-
Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and its glucuronidated and sulfated metabolites.[23][24][26]
-
-
Quantification: Generate a standard curve using authentic standards of this compound and its metabolites to quantify their concentrations in the plasma samples.
Protocol 2: Assessment of Flow-Mediated Dilation (FMD)
-
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of vascular health.[27][28][29]
-
Procedure:
-
The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Obtain a baseline ultrasound image of the brachial artery and measure its diameter.
-
Inflate a blood pressure cuff on the forearm to a pressure of 50 mmHg above the subject's systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
Rapidly deflate the cuff.
-
Record the diameter of the brachial artery continuously for at least 3 minutes post-deflation.
-
-
Calculation: FMD is expressed as the percentage change in the artery diameter from baseline to the maximum diameter observed after cuff deflation.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Signaling Pathway Diagrams
References
- 1. Effects of epicatechin on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. (−)-Epicatechin Reduces Blood Pressure and Improves Left Ventricular Function and Compliance in Deoxycorticosterone Acetate-Salt Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (–)-Epicatechin Reduces the Blood Pressure of Young Borderline Hypertensive Rats During the Post-Treatment Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (−)-Epicatechin improves insulin sensitivity in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin mitigates high fructose-associated insulin resistance by modulating redox signaling and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulatory Effects of this compound on Short- and Long-Term Memory in Aged Rats: Underlying Mechanisms [mdpi.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. The Impact of Epicatechin on Human Cognition: The Role of Cerebral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and pro-oxidant mechanisms of (+) catechin in microsomal CYP2E1-dependent oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epicatechin Provides Antioxidant Protection to Bovine Spermatozoa Subjected to Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. redheracles.net [redheracles.net]
- 19. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic regulation of (−)-epicatechin and the colonic metabolite 2,3-dihydroxybenzoic acid on the glucose uptake, lipid accumulation and insulin sig ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00182A [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Rapid liquid chromatography tandem mass spectrometry assay to quantify plasma (-)-epicatechin metabolites after ingestion of a standard portion of cocoa beverage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of this compound on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and quantitative analysis of plasma-targeted metabolites of catechin and epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Acute study of dose-dependent effects of (-)-epicatechin on vascular function in healthy male volunteers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Epicatechin and Catechin Modulate Endothelial Activation Induced by Platelets of Patients with Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing (+)-Epicatechin Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of (+)-epicatechin from plant materials.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of this compound
Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here are the primary areas to investigate and optimize:
-
Inadequate Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.
-
Solution: Employ polar solvents or aqueous mixtures. Ethanol/water mixtures are often highly effective. For instance, a 70% (v/v) ethanol solution has been shown to be effective for extracting epicatechin from cocoa powder.[1] Mixtures of ethanol and water (1:1 v/v) have also proven efficient for catechin extraction from green tea.[2]
-
-
Suboptimal Extraction Parameters: Temperature, time, and the solid-to-solvent ratio significantly impact extraction efficiency.
-
Solution: Systematically optimize these parameters. For hot water extraction of catechins from green tea, 80°C for 30 minutes has been identified as an effective condition.[3] For ultrasound-assisted extraction (UAE), optimal conditions for related compounds from apple pomace were found to be 90°C for 18.43 minutes.[4]
-
-
Inefficient Extraction Method: The chosen extraction technique may not be the most effective for your specific plant material.
-
Solution: Consider alternative or combination methods. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency by disrupting plant cell walls.[5][6] For example, MAE at 400W for just 1 minute has been shown to be as effective as 60 minutes of ultrasonic extraction for catechins in green tea.[7][8]
-
-
Degradation of this compound: Catechins can be sensitive to high temperatures and prolonged extraction times, leading to degradation.
-
Solution: Use milder extraction conditions where possible. While higher temperatures can increase extraction rates, they can also lead to thermal degradation.[9] It's a trade-off that needs to be optimized for each specific raw material. The use of green technologies like subcritical water extraction at controlled temperatures can also mitigate degradation.[5]
-
-
Improper Sample Preparation: The particle size of the plant material can limit solvent penetration.
-
Solution: Reduce the particle size of the plant material to increase the surface area available for extraction.[9]
-
Issue 2: Co-extraction of Impurities
Question: My extract contains a high level of impurities along with this compound. How can I improve the purity of my extract?
Answer: Co-extraction of undesirable compounds is a common challenge. Here are strategies to enhance the selectivity of your extraction:
-
Solvent System Modification: The choice of solvent directly influences which compounds are extracted.
-
Solution: Experiment with solvents of varying polarities. While highly polar solvents are good for epicatechin, they may also extract other polar compounds like sugars. A sequential extraction approach, starting with a non-polar solvent to remove lipids and other non-polar impurities before the main extraction, can be effective.
-
-
Post-Extraction Purification: Often, a downstream purification step is necessary.
-
Selective Extraction Techniques: Some advanced methods offer higher selectivity.
-
Solution: Supercritical fluid extraction (SFE) with CO2 is a highly selective method. While supercritical CO2 itself is non-polar, its polarity can be modified by adding a co-solvent like ethanol, allowing for more targeted extraction of compounds like this compound.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound extraction.
1. Which solvent is best for extracting this compound?
The optimal solvent depends on the plant material and the desired purity of the final extract. Generally, polar solvents are most effective. Aqueous mixtures of ethanol or methanol are widely used and have demonstrated high extraction yields.[1][2] For example, a 70% ethanol solution was effective for cocoa powder, while a 40% ethanol solution was optimal for green tea leaves using ultrasound-assisted extraction.[1][13] Ethyl acetate has also been noted as a good solvent for catechins.[12]
2. What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?
Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer several advantages:
-
Increased Efficiency: These methods can significantly reduce extraction time and increase yield.[5][7][8]
-
Reduced Solvent Consumption: Often, these techniques require less solvent compared to conventional methods.
-
Lower Energy Consumption: MAE, in particular, can be more energy-efficient due to targeted heating.[5]
-
Greener Extraction: The reduction in solvent and energy consumption makes these methods more environmentally friendly.[6]
3. How do I choose the right extraction temperature?
Temperature is a critical parameter that requires careful optimization. Higher temperatures generally increase the solubility of this compound and the extraction rate. However, excessively high temperatures can lead to the degradation of the target compound and the co-extraction of unwanted substances.[9] For instance, in subcritical water extraction of catechins from green tea, the optimal temperature for epicatechin was found to be 110°C, with degradation observed at temperatures above 150°C.[14] The ideal temperature will be a balance between maximizing yield and minimizing degradation for your specific plant matrix and extraction method.
4. Can I use water as an extraction solvent?
Yes, hot water extraction (HWE) can be a simple and green method for extracting catechins.[3] The efficiency of HWE is highly dependent on temperature and time. For green tea, an optimal condition was found to be 80°C for 30 minutes.[3][9] While effective, HWE may be less selective than solvent extraction, potentially leading to the co-extraction of other water-soluble compounds.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Catechins (including Epicatechin)
| Extraction Method | Plant Material | Solvent | Key Parameters | This compound Yield/Concentration | Reference |
| Hydroalcoholic Extraction | Cocoa Powder | 70% (v/v) Ethanol | 60°C, 60 min | 84.738 ± 4.805 mg/g | [1] |
| Hot Water Extraction (HWE) | Green Tea Waste | Water | 80°C, 30 min | 30.58 ± 1.17 to 37.95 ± 0.84 mg/L (Total EC) | [3] |
| Ultrasound-Assisted Extraction (UAE) | Green Tea | 40% Ethanol | 40°C, 2 h | Not specified individually, but optimal for total catechins | [13] |
| Microwave-Assisted Extraction (MAE) | Green Tea | 50% Ethanol-Water | 500 W, 6 min, 80°C | 14.3 mg/g | [15] |
| Supercritical Fluid Extraction (SFE) | Cocoa | Supercritical CO2 | Not specified | 14.620 mg/g | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Green Tea
This protocol is a generalized procedure based on common practices.[13][16]
-
Sample Preparation: Grind dried green tea leaves to a fine powder (e.g., 1 mm particle size).[9]
-
Solvent Preparation: Prepare a 40% (v/v) aqueous ethanol solution.
-
Extraction: a. Weigh 5 g of the powdered tea leaves and place them in a 250 mL beaker. b. Add 100 mL of the 40% ethanol solution (solid-to-solvent ratio of 1:20). c. Place the beaker in an ultrasonic bath. d. Set the temperature to 40°C and sonicate for 2 hours.
-
Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 50°C to remove the ethanol.
-
Purification (Optional): The concentrated aqueous extract can be further purified by liquid-liquid partitioning with ethyl acetate to separate the catechins.
-
Analysis: Quantify the this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Green Tea
This protocol is a generalized procedure based on established methods.[15]
-
Sample Preparation: Prepare finely ground dried green tea leaves.
-
Solvent Preparation: Prepare a 50% (v/v) ethanol-water mixture.
-
Extraction: a. Place 1 g of the tea powder into a microwave-safe extraction vessel. b. Add 20 mL of the 50% ethanol-water solution. c. Secure the vessel in a microwave extractor. d. Irradiate at 500 W for 6 minutes, maintaining the temperature at 80°C.
-
Cooling and Filtration: a. Allow the vessel to cool to room temperature. b. Filter the extract to separate the solid residue.
-
Concentration and Analysis: a. The filtrate can be concentrated using a rotary evaporator. b. Analyze the this compound content by HPLC.
Visualizations
Caption: General workflow for optimizing this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Cocoa extract with high content of flavan 3-ols, procyanidins and methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Extracting Solvents in the Recovery of Polyphenols from Green Tea and Its Antiradical Activity Supported by Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasound Assisted Extraction of Bioactive Compounds from Apple Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [epicatelean.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted extraction followed by CE for determination of catechin and epicatechin in green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Challenges in long-term storage of (+)-epicatechin standards
Technical Support Center: (+)-Epicatechin Standards
Welcome to the technical support center for this compound standards. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges associated with the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound standards?
A: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the standard should remain stable for at least two years.[1] Storing the solid compound in the dark is a key factor for preserving its composition and antioxidant activity.[2]
Q2: I prepared an aqueous solution of this compound, and it turned brown. What is happening and how can I prevent it?
A: The brown color indicates the auto-oxidation and polymerization of this compound, which occurs readily in aqueous solutions, especially at neutral or alkaline pH.[3] This process is accelerated by exposure to oxygen and light.[3][4] It is not recommended to store aqueous solutions of epicatechin for more than one day.[1] To prevent this, prepare fresh solutions for each experiment. If a solution must be stored briefly, use an acidic buffer (pH < 4), as catechins are significantly more stable under acidic conditions.[5][6]
Q3: How should I prepare and store stock solutions of this compound?
A: Stock solutions should be prepared in a high-purity organic solvent like DMSO or dimethylformamide.[1] To minimize oxidation, the solvent should be purged with an inert gas (e.g., argon or nitrogen) before dissolving the standard.[1][4] Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air. Store these aliquots at -20°C or below.
Q4: What factors most significantly accelerate the degradation of this compound?
A: The primary factors that accelerate degradation are:
-
High Temperature: Thermal degradation is a major issue.[7][8] For example, in a boiling aqueous solution, over 99.5% of epicatechin can degrade within 30 minutes.[7][9] Degradation is negligible at 50°C for short periods but increases significantly at temperatures of 80°C and above.[10]
-
High pH: Stability is greatest at an acidic pH of around 4.0.[5] As the pH increases, catechins become progressively more unstable.[5][6]
-
Oxygen: The presence of oxygen leads to rapid oxidation.[4][8] Preparing and storing solutions under an inert atmosphere can prevent this.[4]
-
Light: Exposure to light, particularly blue light, can induce photolytic degradation and oxidation.[11] Standards and solutions should always be protected from light.[12]
Q5: During my HPLC analysis, I'm observing unexpected peaks or a decrease in the main this compound peak. What could be the cause?
A: This is a common sign of standard degradation. The new peaks could be degradation products or isomers.
-
Epimerization: this compound can epimerize to its isomer, (+)-catechin, especially when exposed to heat.[13] This may appear as a new, closely eluting peak in your chromatogram.
-
Oxidation Products: Oxidation can lead to the formation of dimers, trimers, and other breakdown products like quinones, which will appear as new peaks.[3][13]
-
Ring Cleavage: At high temperatures, more severe degradation can occur, leading to the cleavage of the flavonoid rings and the formation of smaller phenolic compounds.[7][9] Review your storage conditions, solution preparation methods, and sample handling procedures to identify potential sources of degradation.
Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common issues encountered during the storage and use of this compound standards.
Troubleshooting Workflow for Standard Degradation
If you suspect your this compound standard has degraded, follow this diagnostic workflow.
Caption: Troubleshooting workflow for diagnosing this compound degradation.
Primary Degradation Pathways of this compound
This diagram illustrates the main chemical reactions that cause the degradation of this compound under suboptimal conditions.
Caption: Major degradation pathways for this compound.
Quantitative Data on Stability
The stability of this compound is highly dependent on its environment. The table below summarizes quantitative data on its degradation under various conditions.
| Compound | Matrix | Temperature | Duration | pH | Degradation/Loss (%) | Citation(s) |
| This compound | Solid | -20°C | 2 years | N/A | Stable | [1] |
| (-)-Epicatechin | Aqueous Solution | 100°C | 10 min | N/A | ~65.2% | [7][9] |
| (-)-Epicatechin | Aqueous Solution | 100°C | 30 min | N/A | >99.5% | [7][9] |
| (-)-Epicatechin | Dark Chocolate | 4°C | 45 days | N/A | 10.3% | [14] |
| (-)-Epicatechin | Dark Chocolate | 22°C | 45 days | N/A | 25.8% | [14] |
| (-)-Epicatechin | Dark Chocolate | 35°C | 45 days | N/A | 25.8% | [14] |
| Catechins | Tea Drink | 4°C | 6 months | 4.0 | Optimal Stability | [5][12] |
| Catechins | Tea Drink | 25°C | 9 months | N/A | Complete Degradation | [12] |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-UV
This protocol describes a general method for quantifying the stability of this compound in a solution over time.
1. Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., temperature, pH, light exposure) by monitoring its concentration using High-Performance Liquid Chromatography with UV detection.
2. Materials:
-
This compound standard
-
HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)
-
Buffer solutions for desired pH study (e.g., phosphate buffer, citrate buffer)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[14]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
3. Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired study buffer (e.g., PBS pH 7.4) or solvent to a final working concentration (e.g., 50 µg/mL).
-
-
Incubation (Time-Point Study):
-
Dispense aliquots of the working solution into several vials corresponding to each time point.
-
Store the vials under the desired test conditions (e.g., 4°C in the dark, 25°C exposed to light, etc.).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial for immediate analysis. The T=0 sample represents the initial concentration.
-
-
HPLC Analysis:
-
Set up the HPLC system. A common detection wavelength for catechins is 275-280 nm.[15]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Use a gradient elution method to separate this compound from its potential degradation products. An example gradient might be: 0-15 min, 10-40% B; 15-20 min, 40-90% B; 20-25 min, 90-10% B; 25-30 min, 10% B.
-
Inject a fixed volume (e.g., 10 µL) of the sample from each time point.
-
Record the chromatograms and integrate the peak area for this compound.
-
4. Data Analysis:
-
Identify the this compound peak based on the retention time from the T=0 sample or a fresh standard.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics. The degradation often follows first-order kinetics.[10][14]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies targeting (+)-epicatechin-related proteins.
Frequently Asked Questions (FAQs)
Q1: What are this compound-related proteins?
A1: this compound-related proteins refer to proteins that have been modified by this compound, a flavanol found in various foods. This modification can occur through covalent adduction or non-covalent interactions, potentially altering the protein's structure and function. Antibodies designed to target these modified proteins are crucial tools for studying the biological effects of this compound.
Q2: Why is validating the specificity of antibodies for this compound-related proteins challenging?
A2: Validating these antibodies is challenging due to several factors:
-
Small Size of the Hapten: this compound is a small molecule (hapten) and is not immunogenic on its own. It must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[1][2]
-
Potential for Cross-Reactivity: Antibodies may cross-react with the unconjugated carrier protein, the linker used for conjugation, or structurally similar molecules.
-
Heterogeneity of Modification: The site and extent of this compound modification on a protein can vary, leading to a heterogeneous mixture of antigens and potentially impacting antibody recognition.
Q3: What are the essential first steps in validating a new antibody for a this compound-protein conjugate?
A3: The initial validation should focus on confirming that the antibody recognizes the this compound moiety. A crucial first step is to perform a competitive ELISA.[3][4][5] This assay helps to determine if the antibody's binding to the this compound-protein conjugate can be inhibited by free this compound.
Experimental Workflows and Signaling Pathways
Workflow for Antibody Specificity Validation
The following diagram outlines a general workflow for validating the specificity of antibodies raised against this compound-protein conjugates.
Caption: Workflow for validating antibody specificity.
Potential Signaling Pathway of Epicatechin
Disclaimer: The following diagram illustrates a potential signaling pathway based on studies of (-)-epicatechin, the more commonly researched enantiomer. The specific pathways for this compound may differ.
Research suggests that epicatechin can influence pathways related to inflammation and cellular stress, such as the NF-κB and Nrf2 pathways.[6][7][8]
Caption: Potential signaling pathway of epicatechin.
Troubleshooting Guides
Competitive ELISA
Issue: High Background
| Potential Cause | Troubleshooting Steps |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[9] |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the capture antibody or sample proteins. |
Issue: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Inactive antibody | Verify antibody activity using a positive control. |
| Insufficient antibody concentration | Increase the concentration of the primary and/or secondary antibody.[10] |
| Incorrect incubation times/temperatures | Optimize incubation times and temperatures as recommended by the antibody manufacturer.[9][10] |
| Inactive enzyme conjugate or substrate | Use fresh substrate and ensure the enzyme conjugate has been stored properly.[10] |
Western Blot
Issue: Multiple Non-Specific Bands
| Potential Cause | Troubleshooting Steps |
| Primary antibody concentration too high | Decrease the primary antibody concentration and/or reduce the incubation time.[11][12] |
| Non-specific binding of the primary antibody | Perform a peptide/hapten competition assay to confirm the specificity of the primary antibody for the this compound modification.[13][14] |
| Cross-reactivity of the secondary antibody | Use a more specific secondary antibody or one that has been pre-adsorbed against the species of your sample. |
| Inadequate blocking | Optimize the blocking buffer and incubation time. Consider using 5% non-fat dry milk or BSA in TBST. |
Issue: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel. Consider enriching the target protein through immunoprecipitation.[11] |
| Poor transfer of protein to the membrane | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[15] |
| Primary antibody cannot recognize the denatured protein | Some antibodies only recognize the native conformation of a protein. Check the antibody datasheet for application suitability.[16] |
| Insufficient antibody incubation | Increase the primary antibody incubation time, for example, overnight at 4°C.[11] |
Immunoprecipitation (IP)
Issue: High Background/Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Insufficient pre-clearing of the lysate | Pre-clear the lysate with beads alone or with a non-specific IgG of the same isotype as your primary antibody. |
| Antibody concentration too high | Reduce the amount of primary antibody used for the IP. |
| Inadequate washing of the beads | Increase the number and stringency of wash steps after immunoprecipitation. |
| Non-specific binding to beads | Use beads with a different chemistry (e.g., Protein A vs. Protein G) or block the beads before adding the antibody. |
Issue: Low or No Yield of Target Protein
| Potential Cause | Troubleshooting Steps |
| Antibody does not work for IP | Confirm that the antibody is validated for immunoprecipitation. Not all antibodies that work in Western blot will work for IP. |
| Low expression of the target protein | Increase the amount of starting cell lysate. |
| Inefficient antibody-bead binding | Ensure the antibody isotype is compatible with the Protein A/G beads. |
| Harsh elution conditions | Use a gentler elution buffer or optimize the elution time and temperature. |
Detailed Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well plate with the this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of free this compound (the competitor) for 1-2 hours at room temperature. Also, include a control with no competitor.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength. A decrease in signal with increasing concentrations of free this compound indicates specific binding of the antibody to the this compound moiety.[3]
Peptide/Hapten Competition Assay for Western Blot
This assay is critical for confirming that the antibody recognizes the this compound modification and not just the protein backbone.[13][14][17]
-
Prepare Samples: Run your protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane as you would for a standard Western blot.
-
Block Membrane: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Pre-incubation:
-
Tube A (Control): Dilute the primary antibody in blocking buffer to its optimal working concentration.
-
Tube B (Competition): Dilute the primary antibody in blocking buffer to the same concentration as in Tube A. Add an excess of free this compound (e.g., 100-1000 fold molar excess). Incubate both tubes for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation: Cut the membrane into two halves (if running duplicates on the same blot). Incubate one half with the antibody solution from Tube A and the other half with the antibody solution from Tube B. Incubate overnight at 4°C.
-
Washing: Wash the membranes 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membranes 3 times for 10 minutes each with TBST.
-
Detection: Develop the blot using an ECL substrate and image the results.
-
Analysis: A specific antibody will show a strong band on the membrane incubated with the antibody alone (Tube A) and a significantly reduced or absent band on the membrane incubated with the antibody pre-incubated with free this compound (Tube B).[13][14]
References
- 1. Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. Competitive ELISA Kits [antibodies.com]
- 5. Competition enzyme-linked immunosorbant assay (ELISA) can be a sensitive method for the specific detection of small quantities of allergen in a complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Plant bioactives and redox signaling: (-)-Epicatechin as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. biocompare.com [biocompare.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of (+)-Epicatechin and (-)-Epicatechin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the two stereoisomers of epicatechin: (+)-epicatechin and (-)-epicatechin. This analysis is supported by experimental data from peer-reviewed studies, with a focus on neurogenesis, memory, and antioxidant effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a comprehensive understanding of their differential activities.
Summary of Key Findings
While both this compound and (-)-epicatechin exhibit biological activity, recent studies suggest that their efficacy can differ significantly depending on the biological context. Notably, in the realm of neurogenesis and memory enhancement, this compound has demonstrated greater potency in several key markers, even when administered at a lower dose than its (-) counterpart. In contrast, much of the existing research on cardiovascular benefits has focused on (-)-epicatechin, the more naturally abundant form. The antioxidant capacities of the two isomers are comparable in some assays, though differences can be observed depending on the specific mechanism of antioxidant action being measured.
Data Presentation
Neurogenesis and Short-Term Memory Enhancement
A key study by Navarrete-Yañez et al. (2021) provides a direct comparison of the effects of this compound and (-)-epicatechin on markers of neurogenesis and short-term memory in mice. The data from this study are summarized in the tables below.
Table 1: Effects of this compound and (-)-Epicatechin on Neurogenesis Markers [1]
| Marker | Treatment Group | Dose (mg/kg body weight) | Percentage Increase vs. Vehicle |
| Neuronal Proliferation | |||
| NeuN positive cells | This compound | 0.1 | 120% |
| (-)-Epicatechin | 1 | 74% | |
| DCX positive cells | This compound | 0.1 | 124% |
| (-)-Epicatechin | 1 | 70% | |
| Neuronal Differentiation & Growth | |||
| NGF | This compound | 0.1 | 63.6% |
| (-)-Epicatechin | 1 | 34.4% | |
| MAP2 | This compound | 0.1 | 63.8% |
| (-)-Epicatechin | 1 | 41.8% | |
| Neurofilament Staining | This compound | 0.1 | 84% |
| (-)-Epicatechin | 1 | 135.6% | |
| NF200 | This compound | 0.1 | 84.5% |
| (-)-Epicatechin | 1 | 116% | |
| Angiogenesis | |||
| Capillary Density | This compound | 0.1 | ~160% |
| (-)-Epicatechin | 1 | ~80% | |
| CD31 Protein Levels | This compound | 0.1 | ~140% |
| (-)-Epicatechin | 1 | ~70% |
Table 2: Effects of this compound and (-)-Epicatechin on Nitric Oxide Signaling and Short-Term Memory [1]
| Marker | Treatment Group | Dose (mg/kg body weight) | Percentage Increase vs. Vehicle |
| Nitric Oxide Production | |||
| Nitrate/Nitrite Stimulation | This compound | 0.1 | 246.5% |
| (-)-Epicatechin | 1 | 110.2% | |
| eNOS Activation | |||
| eNOS phosphorylation (Ser1177) | This compound | 0.1 | 41.2% |
| (-)-Epicatechin | 1 | 21.4% | |
| nNOS Activation | |||
| nNOS phosphorylation | This compound | 0.1 | 18% |
| (-)-Epicatechin | 1 | No significant increase | |
| Short-Term Memory | |||
| Spontaneous Alternation (Y-maze) | This compound | 0.1 | 13% |
| (-)-Epicatechin | 1 | 15% |
Experimental Protocols
In Vivo Neurogenesis and Memory Study (Navarrete-Yañez et al., 2021)
-
Animal Model: Three-month-old male C57BL/6 mice were used.
-
Treatment Groups:
-
Vehicle (water)
-
(-)-Epicatechin (1 mg/kg body weight)
-
This compound (0.1 mg/kg body weight)
-
-
Administration: Oral gavage daily for 15 days.
-
Short-Term Memory Assessment: Spontaneous alternation was evaluated using a Y-maze test.
-
Neurogenesis Marker Analysis:
-
Immunohistochemistry: Brain tissue was processed for immunohistochemical analysis of NeuN, DCX, and neurofilaments.
-
Western Blotting: Frontal cortex tissue was homogenized and used for Western blot analysis of NGF, MAP2, CD31, NF200, eNOS, and nNOS (including phosphorylated forms).
-
Nitric Oxide Measurement: Nitrate/nitrite levels in the frontal cortex were quantified as an indicator of nitric oxide production.
-
Signaling Pathways
The differential effects of this compound and (-)-epicatechin on neurogenesis appear to be mediated, at least in part, through the nitric oxide (NO) signaling pathway. Both enantiomers stimulate endothelial nitric oxide synthase (eNOS), but this compound elicits a stronger response. Furthermore, only this compound was observed to significantly increase the phosphorylation of neuronal nitric oxide synthase (nNOS).
Figure 1. Differential activation of nitric oxide signaling pathways by this compound and (-)-epicatechin.
Experimental Workflow
The general workflow for a comparative in vivo study of epicatechin stereoisomers is outlined below.
Figure 2. General experimental workflow for in vivo comparison of epicatechin enantiomers.
Conclusion
The available evidence, particularly from neurogenesis studies, indicates that the stereochemistry of epicatechin plays a crucial role in its biological efficacy. This compound appears to be a more potent activator of key neurogenic signaling pathways than (-)-epicatechin, leading to more pronounced effects on neuronal proliferation and angiogenesis at a lower dose. While both isomers show some benefit for short-term memory, the underlying mechanisms may differ in their efficiency.
For researchers and drug development professionals, these findings underscore the importance of considering the specific stereoisomer of epicatechin in preclinical and clinical investigations. Future research should aim to conduct more direct comparative studies of this compound and (-)-epicatechin across a broader range of biological activities, including cardiovascular and metabolic effects, to fully elucidate their respective therapeutic potentials.
References
Unlocking Muscle Growth: A Comparative Guide to Myostatin Inhibition by (+)-Epicatechin and Novel Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a key negative regulator of skeletal muscle mass, has emerged as a prime therapeutic target for conditions associated with muscle wasting, such as sarcopenia, cachexia, and muscular dystrophies. The quest for effective and safe myostatin inhibitors has led to the investigation of both naturally occurring compounds and engineered biological drugs. This guide provides a comprehensive comparison of the myostatin-inhibiting properties of (+)-epicatechin, a flavonoid found in cocoa, against promising pharmaceutical alternatives that have undergone human clinical trials: the monoclonal antibodies apitegromab and bimagrumab, and follistatin gene therapy.
Executive Summary
This compound has demonstrated potential as a myostatin inhibitor in human studies, primarily by increasing the ratio of follistatin to myostatin, which is favorable for muscle growth.[1] This naturally derived compound offers a non-invasive, dietary-based approach. In contrast, pharmaceutical interventions such as the monoclonal antibodies apitegromab and bimagrumab, and follistatin gene therapy, represent highly targeted strategies with significant, albeit varied, effects on muscle mass and function. While these alternatives show substantial promise in clinical settings for specific patient populations, they also involve more complex administration routes and potential for off-target effects. This guide presents the available quantitative data, detailed experimental protocols, and underlying signaling pathways to facilitate an objective comparison for research and development professionals.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from human clinical trials of this compound and its pharmaceutical alternatives.
Table 1: Effects of this compound on Myostatin, Follistatin, and Muscle Strength in Human Subjects
| Study Population | Dosage | Duration | Change in Myostatin | Change in Follistatin | Change in Follistatin/Myostatin Ratio | Change in Muscle Strength | Citation |
| Middle-aged individuals | ~1 mg/kg/day | 7 days | -16.6% (inferred) | Not specified | +49.2% | +7% (hand grip) | [2] |
| Sarcopenic older adults (with resistance training) | 100 mg/day (50 mg twice daily) | 8 weeks | Significant decrease | Significant increase | Significant increase | Significant increase (leg and chest press) | [1][3] |
| Healthy adults (with cycling exercise) | 200 mg/day | 4 weeks | No significant change | Not specified | Favorable change reported in other studies | No significant anaerobic improvement | [4] |
Table 2: Effects of Pharmaceutical Alternatives on Myostatin Pathway and Muscle-Related Outcomes in Human Subjects
| Intervention | Mechanism of Action | Study Population | Key Quantitative Outcomes | Citation |
| Apitegromab | Monoclonal antibody that selectively binds to and inhibits the activation of pro- and latent forms of myostatin. | Spinal Muscular Atrophy (SMA) Types 2 and 3 | - Statistically significant improvement in motor function scores (HFMSE).- Dose-dependent and sustained increases in serum latent myostatin (pharmacodynamic marker of target engagement). | [5][6][7][8] |
| Bimagrumab | Monoclonal antibody that binds to activin type II receptors (ActRIIA/IIB), blocking signaling by myostatin and other ligands. | Adults with Type 2 Diabetes and Obesity | - 20.5% decrease in total body fat mass.- 3.6% increase in lean mass.- No direct myostatin inhibition percentage reported. | [9][10] |
| Follistatin Gene Therapy (AAV1.CMV.FS344) | Delivers the gene for follistatin, a potent natural inhibitor of myostatin. | Becker Muscular Dystrophy (BMD) | - Significant improvement in 6-minute walk distance.- Increased muscle fiber size and reduced fibrosis.- Serum myostatin levels not explicitly reported as a primary outcome. | [11][12] |
Experimental Protocols
This compound Supplementation
Study Design: The studies on this compound have ranged from proof-of-concept trials to randomized, double-blind, placebo-controlled trials.[2][3]
Intervention:
-
Dosage: Typically ranges from 1 mg/kg of body weight per day to a fixed dose of 100-200 mg per day, often administered in two divided doses.[2][3]
-
Administration: Oral, in capsule form.
Key Measurements:
-
Biochemical Markers: Plasma or serum levels of myostatin and follistatin are measured using enzyme-linked immunosorbent assays (ELISA).[13][14][15] Blood samples are typically collected at baseline and at the end of the intervention period. The protocol for ELISA generally involves sample preparation (e.g., acidification to dissociate myostatin from binding proteins), incubation with capture and detection antibodies, and colorimetric detection.[13]
-
Functional Outcomes: Muscle strength is commonly assessed using hand grip dynamometry or one-repetition maximum (1-RM) tests for exercises like the leg press and chest press.[2][3]
Apitegromab Administration
Study Design: Phase 1, 2, and 3 randomized, double-blind, placebo-controlled clinical trials.[6][16]
Intervention:
-
Dosage: Investigated at various doses, including 10 mg/kg and 20 mg/kg.[16]
-
Administration: Intravenous infusion, typically every 4 weeks.[16]
-
Duration: Trials have evaluated treatment for 12 months and longer in extension studies.[16]
Key Measurements:
-
Pharmacodynamics: Serum latent myostatin levels are measured as a biomarker of target engagement.[6]
-
Functional Outcomes: Primary endpoints often include changes in motor function scales, such as the Hammersmith Functional Motor Scale Expanded (HFMSE).[8]
Bimagrumab Administration
Study Design: Phase 2, randomized, double-blind, placebo-controlled trials.[9][10]
Intervention:
-
Dosage: Doses such as 30 mg/kg have been studied.[17]
-
Administration: Intravenous infusion.
-
Duration: Studies have been conducted over periods of 24 to 48 weeks.[9][17]
Key Measurements:
-
Body Composition: Changes in lean body mass and fat mass are primary outcomes, typically measured by dual-energy X-ray absorptiometry (DXA).[9]
-
Metabolic Markers: Parameters such as HbA1c are also assessed in relevant patient populations.[9]
Follistatin Gene Therapy
Study Design: Phase I/IIa, open-label, proof-of-principle clinical trials.[11]
Intervention:
-
Vector: Adeno-associated virus serotype 1 (AAV1) carrying the coding sequence for the FS344 isoform of human follistatin under the control of a cytomegalovirus (CMV) promoter (AAV1.CMV.FS344).[11]
-
Dosage: Doses have ranged from 3x10^11 to 6x10^11 vector genomes per kilogram per leg.[11]
-
Administration: Direct bilateral intramuscular injections into the quadriceps muscles.[11]
-
Duration: Patients are followed for at least one year post-injection.[12]
Key Measurements:
-
Functional Outcomes: The primary outcome is often a measure of ambulation, such as the 6-minute walk test (6MWT).[11]
-
Histological Analysis: Muscle biopsies are performed to assess changes in muscle fiber size, central nucleation, and endomysial fibrosis.[11]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and the pharmaceutical alternatives.
Caption: Myostatin signaling pathway and the points of intervention for this compound.
Caption: Mechanisms of action for pharmaceutical myostatin inhibitors.
Conclusion
The validation of this compound's myostatin-inhibiting effects in human subjects presents a compelling case for a dietary-based intervention to support muscle health. Its mechanism, which involves increasing the follistatin/myostatin ratio and stimulating myogenic regulatory factors, offers a multi-faceted approach to promoting muscle growth.[1] While the magnitude of its effect may be more modest compared to targeted pharmaceutical agents, its accessibility and safety profile make it an attractive area for further research, particularly for addressing age-related muscle decline (sarcopenia).
Pharmaceutical alternatives, including the monoclonal antibodies apitegromab and bimagrumab, and follistatin gene therapy, represent powerful and highly specific tools for myostatin pathway inhibition. These interventions have shown significant promise in clinical trials for severe muscle-wasting conditions.[5][9][11] However, their application is likely to be focused on specific patient populations due to their potent effects, administration routes, and the need for long-term safety monitoring.
For researchers and drug development professionals, the comparative analysis of these different modalities highlights a spectrum of opportunities. Further investigation into the synergistic effects of this compound with exercise or as an adjunct to pharmaceutical therapies could yield novel strategies for enhancing muscle mass and function across a broad range of applications. The continued exploration of both natural compounds and advanced biologics will be crucial in developing a comprehensive toolkit to combat muscle wasting and promote healthy aging.
References
- 1. droracle.ai [droracle.ai]
- 2. examine.com [examine.com]
- 3. journals.humankinetics.com [journals.humankinetics.com]
- 4. Myogenic regulatory factors - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. A Randomized Phase 1 Safety, Pharmacokinetic and Pharmacodynamic Study of the Novel Myostatin Inhibitor Apitegromab (SRK-015): A Potential Treatment for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. musculardystrophyuk.org [musculardystrophyuk.org]
- 8. xtalks.com [xtalks.com]
- 9. Effect of Bimagrumab vs Placebo on Body Fat Mass Among Adults With Type 2 Diabetes and Obesity: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of bimagrumab in healthy older and obese adults with body composition changes in the older cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Follistatin Gene Therapy Improves Ambulation in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma myostatin measured by a competitive ELISA using a highly specific antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. assets.sma-europe.eu [assets.sma-europe.eu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to (+)-Epicatechin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of (+)-epicatechin, a flavonoid found in foods like cocoa, tea, and berries. Understanding the metabolic fate of this bioactive compound in different species is crucial for extrapolating preclinical findings to human studies and for the development of new therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathways and analytical workflows.
Quantitative Comparison of this compound Metabolism
The metabolism of this compound varies significantly across species, primarily in the pattern of conjugation and the profile of metabolites produced. Following oral administration, this compound is extensively metabolized in the intestine and liver, with gut microbiota also playing a crucial role in its biotransformation. The primary metabolic routes include glucuronidation, sulfation, and methylation of the parent molecule, as well as the formation of various ring-fission products.
Table 1: Key Pharmacokinetic Parameters of Major this compound Metabolites in Humans (Plasma)
| Metabolite | Dose (mg) | Cmax (µM) | Tmax (h) | Half-life (h) |
| This compound-glucuronide | 100 | > Cmax of (-)-epicatechin isomer | ~1 | 2.6 - 4.3 |
| Methyl-(+)-epicatechin-sulfate | 100 | Lower than glucuronide metabolites | ~1 | 2.6 - 4.3 |
| This compound-sulfate | 100 | Lower than glucuronide metabolites | ~1 | 2.6 - 4.3 |
Note: A study comparing stereoisomers suggests that at a 100 mg single dose, glucuronide metabolites of (-)-epicatechin appear in human plasma at higher levels than those of this compound. However, the half-life of this compound metabolites may be longer[1].
Table 2: Predominant Structurally Related (-)-Epicatechin Metabolites (SREMs) in Plasma of Humans, Rats, and Mice
| Species | Most Abundant SREMs |
| Human | (-)-Epicatechin-3'-β-D-glucuronide, (-)-Epicatechin-3'-sulfate, 3'-O-methyl-(-)-epicatechin-5/7-sulfate |
| Rat | Different profile of SREMs compared to humans |
| Mouse | Data on specific predominant SREMs is less detailed compared to humans and rats. |
Note: The metabolic profile of SREMs is markedly different between rats and humans, which has significant implications for the translation of preclinical findings[2].
Table 3: Urinary Excretion of (-)-Epicatechin and its Metabolites in Humans
| Metabolite Group | % of Ingested Dose Excreted in Urine (24h) |
| Structurally Related (-)-Epicatechin Metabolites (SREMs) | ~20% |
| 5-Carbon Ring Fission Metabolites (5C-RFMs) | ~42% |
| Other Catabolites (e.g., hippuric acid) | ~28% |
Note: These data for the (-)-epicatechin isomer indicate that a substantial portion of the ingested flavanol is absorbed and metabolized, with gut microbiota-derived metabolites being a major component of the excreted products[2].
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the primary metabolic pathways of this compound and a general workflow for its analysis in biological samples.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for epicatechin metabolite analysis.
Detailed Experimental Protocols
The accurate quantification of this compound and its metabolites in biological matrices is critical for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most common analytical technique.
Sample Preparation
-
Enzymatic Hydrolysis: To quantify the total amount of a specific metabolite (conjugated and unconjugated forms), plasma or urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone form.
-
Protein Precipitation: For plasma samples, proteins are typically precipitated using an organic solvent such as acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): SPE is a common technique used to clean up the sample and concentrate the analytes of interest. A C18 stationary phase is often employed.
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of epicatechin and its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is frequently used. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.
Example LC Gradient:
| Time (min) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 5 |
| 10.0 | 95 |
| 11.0 | 5 |
| 18.0 | 5 |
This is an illustrative example; the actual gradient will depend on the specific column and analytes.
Example MS/MS Transitions (Negative Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 289 | 245 |
| Epicatechin Glucuronide | 465 | 289 |
| Epicatechin Sulfate | 369 | 289 |
| Methyl-epicatechin Sulfate | 383 | 303 |
Note: The lack of commercially available standards for all this compound metabolites can pose a challenge for absolute quantification. In such cases, quantification may be performed using a structurally related standard, and the results are reported as equivalents of that standard[1].
References
Validating In Vitro Findings of (+)-Epicatechin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data on the biological activities of (+)-epicatechin, a naturally occurring flavanol. The focus is on validating key in vitro findings related to its antioxidant, anti-inflammatory, and neuroprotective effects in relevant animal models. This objective analysis is intended to support further research and development of this compound as a potential therapeutic agent.
Data Summary Tables
The following tables summarize the quantitative data from key in vitro and in vivo studies, offering a clear comparison of this compound's effects across different experimental systems.
Table 1: Antioxidant Effects of this compound
| Parameter | In Vitro Finding | Animal Model Validation |
| Nrf2 Nuclear Translocation | Increased nuclear accumulation of Nrf2 in primary mouse astrocytes treated with (-)-epicatechin.[1][2] | In aging rats with cerebral ischemia-reperfusion injury, epicatechin treatment facilitated the activation of the Nrf2/HO-1 signaling pathway.[3] |
| Downstream Antioxidant Enzyme Activity | Treatment with epicatechin increased the activity of antioxidant enzymes like SOD and CAT in cell lines.[4] | Epicatechin administration to rats with experimental ulcerative colitis and mice with high-fat diet-induced obesity led to increased activity of antioxidant enzymes in tissues.[4][5] |
| Reduction of Oxidative Stress Markers | Epicatechin reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in senescent SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation.[3] | In a mouse model of dextran sulfate sodium (DSS)-induced ulcerative colitis, epicatechin administration reduced levels of MDA in colon tissues.[4] A meta-analysis of rodent studies showed epicatechin treatment reduced levels of nitric oxide and malondialdehyde.[6][7][8] |
Table 2: Anti-inflammatory Effects of this compound
| Parameter | In Vitro Finding | Animal Model Validation |
| NF-κB Inhibition | Epicatechin demonstrated an inhibitory effect on NF-κB activation in cell lines.[4] | In ApoE3-Leiden mice fed an atherogenic diet, epicatechin inhibited diet-induced NF-κB activity.[9] In a mouse model of DSS-induced ulcerative colitis, epicatechin was shown to inhibit NF-κB activation.[4] |
| Pro-inflammatory Cytokine Reduction | Pre-treatment with epicatechin and its metabolites mitigated the release of pro-inflammatory proteins from metabolically stressed adipocytes.[5] | In mice with DSS-induced ulcerative colitis, epicatechin administration reduced the concentrations of TNF-α and IL-6 in colon supernatants.[4] |
| Inflammatory Cell Infiltration | Not directly measured in the cited in vitro studies. | In ApoE3-Leiden mice, epicatechin treatment led to reduced lesional neutrophil content.[9] |
| COX-2 Expression | Not directly measured in the cited in vitro studies. | In a rat model of intestinal inflammation, epicatechin treatment resulted in decreased COX-2 expression.[10][11] |
Table 3: Neuroprotective Effects of this compound
| Parameter | In Vitro Finding | Animal Model Validation |
| Neuronal Cell Viability | Epicatechin protects astrocytes against hemoglobin toxicity in vitro.[1][2] | In aging rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R), epicatechin demonstrated neuroprotective effects.[3] |
| Cognitive Function | Not applicable. | A meta-analysis of rodent studies indicated that epicatechin significantly improved cognitive performance in the Morris water maze test, including enhanced spatial learning and memory retention.[6][7][12][8] |
| Apoptosis Regulation | Epicatechin mitigated apoptosis in senescent SH-SY5Y cells.[13] | Not explicitly detailed in the provided search results. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Studies
1. Nrf2 Activation in Primary Astrocytes [1][2]
-
Cell Culture: Primary astrocytes were isolated from wild-type and Nrf2 knockout (KO) mice.
-
Treatment: Cells were preconditioned with hemoglobin to simulate intracerebral hemorrhage. Subsequently, cells were treated with (-)-epicatechin.
-
Analysis: Nrf2 nuclear accumulation was measured by Western blotting and immunostaining. Cytoplasmic levels of superoxide dismutase 1 (SOD1) were also assessed via Western blotting.
2. NF-κB Inhibition Assay [4]
-
Cell Line: Appropriate cell lines (e.g., macrophages, intestinal epithelial cells) were used.
-
Stimulation: Cells were stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Cells were co-incubated with various concentrations of epicatechin.
-
Analysis: NF-κB activation was determined by an NF-κB-dependent reporter gene expression assay and by Western blotting for key signaling proteins.
3. Adipocyte Inflammation Model [5]
-
Cell Differentiation: 3T3-L1 preadipocytes were differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes were incubated with or without (-)-epicatechin (0.1, 1 µM) or its metabolites and in the absence or presence of 0.5 mg/ml palmitate for 24 hours to induce metabolic stress.
-
Analysis: The concentrations of adiponectin, IL-6, MCP-1, and TNFα in the cell culture medium were measured by ELISA.
Animal Model Studies
1. Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice [4]
-
Animal Model: C57BL/6J mice were administered DSS in their drinking water to induce acute colitis.
-
Treatment: Mice were administered epicatechin orally.
-
Analysis: Disease activity index, colon macroscopic damage, body weight loss, and colon contracture were assessed. Colon tissues were analyzed for levels of TNF-α, IL-6, nitric oxide (NO), myeloperoxidase (MPO), and malondialdehyde (MDA). Antioxidant enzyme activities (SOD, GSH-Px, CAT) were also measured. NF-κB activation in the colon was determined by Western blotting.
2. High-Fat Diet (HFD)-Induced Obesity and Inflammation in Mice [5][14][15]
-
Animal Model: C57BL/6J mice were fed a high-fat diet to induce obesity and visceral adipose tissue inflammation.
-
Treatment: Mice received (-)-epicatechin supplementation in their diet.
-
Analysis: Visceral adipose tissue was analyzed for the activation of the pro-inflammatory transcription factor NF-κB and protein levels of the macrophage marker F4/80, TNFα, and the chemokine MCP-1.
3. Cerebral Ischemia-Reperfusion Injury in Aging Rats [3]
-
Animal Model: Aging rats were subjected to middle cerebral artery occlusion/reperfusion (MCAO/R) to induce cerebral ischemia-reperfusion injury.
-
Treatment: Rats were treated with epicatechin.
-
Analysis: Brain tissue was analyzed for the expression of p-Nrf2 and HO-1 via Western blot and immunofluorescence. The levels of glutathione (GSH), superoxide dismutase (SOD) activity, reactive oxygen species (ROS), and malondialdehyde (MDA) were also measured.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of epicatechin on experimental ulcerative colitis in mice is mediated by increasing antioxidation and by the inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 9. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory actions of (−)-epicatechin in the adipose tissue of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory actions of (-)-epicatechin in the adipose tissue of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Epicatechin Delivery Systems: Nanoemulsions, Liposomes, and Solid Lipid Nanoparticles
For researchers, scientists, and drug development professionals, enhancing the bioavailability and stability of promising bioactive compounds like (+)-epicatechin is a critical challenge. This guide provides an objective, data-driven comparison of three leading lipid-based delivery systems: nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs). By examining key performance metrics and outlining detailed experimental protocols, this document serves as a comprehensive resource for selecting the optimal delivery strategy for this compound.
This compound, a flavonoid found in sources like cocoa and green tea, exhibits a range of beneficial biological activities. However, its therapeutic potential is often limited by poor water solubility, low bioavailability, and susceptibility to degradation.[1] Nanoparticle-based delivery systems have emerged as a promising approach to overcome these limitations, protecting the molecule and enhancing its delivery to target sites.[2]
This guide focuses on a direct comparison of nanoemulsions, liposomes, and solid lipid nanoparticles as carriers for this compound and structurally similar catechins. The selection of an appropriate delivery system is paramount for the successful translation of this bioactive compound into effective therapeutic applications.
Performance Comparison of this compound Delivery Systems
The following tables summarize the key physicochemical and performance characteristics of different this compound delivery systems based on available experimental data. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies with varying experimental conditions.
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion (Catechin) | 11.45 | - | -66.3 | 88.1 | [3] |
| Liposomes (this compound) | 183.8 ± 80.1 | 0.235 | -11.3 ± 3.93 | 10.23 ± 1.54 | [4] |
| Solid Lipid Nanoparticles (EGCG) * | 300.2 ± 3.8 | - | - | 81 ± 1.4 | [5] |
| Polymeric Nanoparticles (this compound) | 350.9 ± 87.4 | 1.0 | -32.9 ± 7.54 | 5.35 ± 3.35 | [4] |
| Nanocapsules (this compound) | ~200 | 0.150 - 0.160 | Negative | 96.15 | [1] |
*Data for Epigallocatechin-3-gallate (EGCG), a structurally similar catechin, is used as a proxy for this compound in SLNs due to the limited availability of direct data.
| Delivery System | Cellular Internalization (% of initial amount) | Key Findings | Reference |
| Free this compound | 4.18 ± 0.03 | Baseline for comparison. | [4] |
| Liposomes (this compound) | 27.05 ± 1.07 | Over 6-fold increase in internalization compared to free epicatechin. | [4] |
| Polymeric Nanoparticles (this compound) | 36.29 ± 0.09 | Over 8-fold increase in internalization compared to free epicatechin. | [4] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of the discussed this compound delivery systems.
Preparation of this compound Loaded Liposomes
Method: Thin-Film Hydration Followed by Extrusion [6][7]
This method is widely used for its reproducibility and ability to encapsulate both hydrophilic and lipophilic compounds.[7][8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
This compound
-
Chloroform and Methanol (3:7, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipid (e.g., DPPC) and cholesterol in a chloroform:methanol mixture in a round-bottom flask. For encapsulating lipophilic drugs, add them at this stage.[7]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 35-45°C) to form a thin lipid film on the flask wall.[8]
-
Dry the film further under high vacuum for at least 4 hours or overnight to remove residual solvent.[8]
-
Hydrate the lipid film with a PBS solution containing this compound (for hydrophilic encapsulation) by rotating the flask. The temperature of the hydrating buffer should be above the lipid's transition temperature.[6][7]
-
The resulting multilamellar vesicles (MLVs) are then subjected to size reduction. This is typically achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm) for a specific number of cycles (e.g., 21 times) to form small unilamellar vesicles (SUVs).[6]
Preparation of this compound Loaded Nanoemulsions
Method: High-Energy Homogenization [9]
This method utilizes mechanical force to break down coarse emulsions into nano-sized droplets.
Materials:
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Lecithin)
-
This compound
Procedure:
-
Dissolve this compound in the oil phase.
-
Dissolve the surfactant and co-surfactant in the aqueous phase.
-
Gradually add the oil phase to the aqueous phase under constant stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified number of cycles and pressure to reduce the droplet size to the nanometer range.
-
The resulting nanoemulsion is a transparent or translucent liquid.
Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot Homogenization Followed by Ultrasonication [10][11]
This is a widely used and scalable method for producing SLNs.[11]
Materials:
-
Solid lipid (e.g., Trimyristin, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Egg lecithin)
-
This compound
-
Deionized water
Procedure:
-
Melt the solid lipid at a temperature above its melting point (e.g., 70°C).
-
Disperse this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a pre-emulsion.
-
Homogenize the hot pre-emulsion using a high-pressure homogenizer or an ultrasonicator for a defined period.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Characterization of Nanoparticle Delivery Systems
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle dispersion with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and the PDI, which indicates the width of the particle size distribution.
b) Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering
-
Procedure: Dilute the nanoparticle dispersion with deionized water. The zeta potential is measured using an instrument that applies an electric field across the sample and measures the direction and velocity of particle movement.
c) Encapsulation Efficiency (%EE) Determination: [1][12]
-
Method: Ultrafiltration or Centrifugation followed by Quantification
-
Procedure:
-
Separate the unencapsulated ("free") this compound from the nanoparticle dispersion. This can be done by centrifuging the sample in an ultrafiltration tube with a specific molecular weight cutoff (e.g., 3 kDa) or by high-speed centrifugation to pellet the nanoparticles.[1][12]
-
Quantify the amount of free this compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the %EE using the following formula: %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Visualizing Cellular Uptake and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general cellular uptake pathways of nanoparticles and a typical experimental workflow for their characterization.
Caption: General cellular uptake pathway of nanoparticles via endocytosis.
Caption: A typical experimental workflow for the formulation and characterization of nanoparticle delivery systems.
Conclusion
The choice of a delivery system for this compound depends on the specific application and desired therapeutic outcome.
-
Nanoemulsions show promise with very small particle sizes and high encapsulation efficiencies for similar catechins, which could translate to improved bioavailability.
-
Liposomes offer a versatile platform with a well-established safety profile. The data shows a significant enhancement in cellular uptake compared to free this compound.
-
Solid Lipid Nanoparticles provide the advantage of a solid lipid core, which can offer better-controlled release and protection of the encapsulated compound. Data on the similar compound EGCG indicates high encapsulation efficiency.
Further head-to-head studies are warranted for a definitive comparison under identical experimental conditions. However, the data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the development of novel this compound formulations with enhanced therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Nano-Particle Formulations of Epicatechin - Epicatelean®(Epicatechin) [epicatelean.com]
- 3. researchgate.net [researchgate.net]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. Pharmacokinetic, toxicokinetic, and bioavailability studies of epigallocatechin-3-gallate loaded solid lipid nanoparticle in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. Preparation of catechin extracts and nanoemulsions from green tea leaf waste and their inhibition effect on prostate cancer cell PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (+)-Epicatechin's Effects on Exercise Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The flavanol (+)-epicatechin, a compound found in sources such as cocoa and green tea, has garnered significant interest for its potential to enhance exercise performance and promote muscle health. Preclinical studies, primarily in rodents, have demonstrated promising effects, including increased endurance, mitochondrial biogenesis, and muscle capillarity. However, the translation of these findings to human clinical trials has yielded inconsistent results, sparking a debate on the true efficacy and reproducibility of this compound's ergogenic potential. This guide provides a comprehensive comparison of key experimental data and methodologies to shed light on the current state of research and highlight the factors that may contribute to the divergent outcomes.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical and clinical studies investigating the effects of this compound on exercise performance and related physiological markers.
Table 1: Preclinical Studies in Rodents
| Study | Animal Model | Dosage | Duration | Exercise Protocol | Key Findings |
| Nogueira et al. (2011)[1] | Mice | 1 mg/kg, twice daily | 15 days | Treadmill running | ~50% increase in treadmill performance; ~30% increase in fatigue resistance.[2] |
| Hüttemann et al. (2012)[3] | Mice | 1.0 mg/kg, twice daily | 14 days | Detraining following 5 weeks of treadmill running | Maintained exercise capacity and muscle capillarity during detraining. |
| Lee et al. (2015)[3] | Mice | 1.0 mg/kg, twice daily | 8 weeks | Treadmill running (5x/week, 60 min/session) | 84% increase in running distance with epicatechin + exercise vs. 69% with exercise alone.[4] |
| Unnamed Study | Rodents | 4 mg/kg/day | 24 days | - | Inhibited skeletal muscle adaptations at rest and during exercise.[5] |
Table 2: Clinical Studies in Humans
| Study | Participant Population | Dosage | Duration | Exercise Protocol | Key Findings |
| Gutierrez-Salmean et al. (2014)[6][7] | Healthy, middle-aged adults | 1 mg/kg/day | 7 days | - | ~7% increase in handgrip strength.[6][7] |
| Schwarz et al. (2018)[6][8] | Healthy adults | 200 mg/day | 4 weeks | Cycling (aerobic and anaerobic) | Inhibited adaptations in relative peak aerobic power; no effect on anaerobic performance.[6][8] |
| Mafi et al. (2019) | Sarcopenic older adults | 50 mg, twice daily | 8 weeks | Resistance training | Significant increases in follistatin, decreases in myostatin, and enhanced muscle strength.[9] |
| McDonald et al. (2020)[10][11][12][13] | Adults with Becker muscular dystrophy | 50 mg, twice daily | 8 weeks | - | Improved graded exercise testing parameters; increased markers of mitochondrial biogenesis and muscle regeneration.[10][11][12][13] |
| Acute Supplementation Studies | Healthy adults | 100-200 mg | Acute | Various (resistance, high-intensity) | No significant improvement in exercise performance.[14] |
Key Signaling Pathways
The proposed mechanisms underlying the effects of this compound on muscle physiology primarily revolve around the modulation of key signaling pathways involved in mitochondrial biogenesis, angiogenesis, and the regulation of muscle mass.
Figure 1: Proposed signaling pathway for this compound-induced mitochondrial biogenesis.
Figure 2: Proposed signaling pathway for the regulation of muscle growth by this compound.
Experimental Protocols
The variability in reported outcomes may be partially attributable to differences in experimental design and methodology. Below are detailed protocols for key experiments cited in the literature.
Preclinical Rodent Studies
1. Exercise Performance Testing (Treadmill)
-
Acclimatization: Mice are acclimatized to the treadmill for several days prior to testing, typically involving running at a low speed (e.g., 10 m/min) for a short duration (e.g., 5-10 minutes).
-
Maximal Exercise Capacity Test: The test usually begins at a low speed (e.g., 10 m/min) and the speed is progressively increased (e.g., by 2 m/min every 2 minutes) until the mouse reaches exhaustion. Exhaustion is often defined as the inability to remain on the treadmill belt despite repeated gentle prodding. Total running distance or time is recorded.
-
Endurance Protocol: Mice run at a constant submaximal speed (e.g., 15-20 m/min) for a fixed duration (e.g., 60 minutes) for a specified number of days per week (e.g., 5 days/week).
2. Muscle Capillarity Analysis (Immunohistochemistry)
-
Tissue Preparation: Muscle tissue (e.g., plantaris, soleus) is excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: 5 µm thick cross-sections are cut using a microtome.
-
Staining: Sections are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate buffer. Endothelial cells are stained using an antibody against CD31 (PECAM-1). A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is then applied, followed by a chromogen (e.g., DAB) to visualize the capillaries.
-
Quantification: The number of capillaries per muscle fiber or the capillary-to-fiber ratio is determined by counting under a microscope.
3. Mitochondrial Biogenesis Marker Analysis (Western Blot)
-
Protein Extraction: Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key mitochondrial biogenesis markers (e.g., PGC-1α, TFAM). A secondary antibody conjugated to HRP is used for detection via chemiluminescence.
-
Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
Clinical Human Studies
1. Aerobic Capacity Assessment (VO2 Peak Test)
-
Protocol: Participants perform a graded exercise test on a cycle ergometer or treadmill. The workload is progressively increased in stages (e.g., every 1-3 minutes) until volitional exhaustion.
-
Measurements: Oxygen uptake (VO2), carbon dioxide production (VCO2), heart rate, and ratings of perceived exertion (RPE) are continuously measured.
-
VO2 Peak Determination: VO2 peak is defined as the highest oxygen uptake value achieved during the test.
2. Muscle Biopsy and Analysis
-
Procedure: A small sample of muscle tissue (typically from the vastus lateralis) is obtained using a Bergström needle under local anesthesia.
-
Processing: The muscle sample is immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis of protein expression (Western blot), enzyme activity, or gene expression (RT-qPCR).
3. Strength Assessment
-
Handgrip Strength: Measured using a handheld dynamometer. Participants perform multiple maximal contractions with each hand.
-
Isokinetic Dynamometry: Can be used to measure peak torque and power of specific muscle groups (e.g., knee extensors and flexors) at various angular velocities.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for a preclinical study investigating the effects of this compound on exercise performance in mice.
Figure 3: Example of a preclinical experimental workflow.
Discussion on Reproducibility
The discrepancy in the findings between preclinical and clinical studies, and even among clinical trials themselves, highlights the complexity of translating basic science to human application. Several factors may contribute to the lack of consistent reproducibility:
-
Dosage and Bioavailability: The optimal dose of this compound for ergogenic effects in humans is not well-established. The bioavailability of this compound can also be influenced by the food matrix and individual metabolic differences.[15] Preclinical studies often use doses that may not be directly translatable to humans.
-
Study Population: The effects of this compound may be more pronounced in populations with compromised muscle function or age-related decline, such as individuals with sarcopenia or muscular dystrophy, as suggested by some positive clinical findings.[9][10][11][12][13][16] In healthy, trained individuals, the adaptive ceiling may be higher, making it more difficult for a supplement to elicit a significant improvement.
-
Exercise Stimulus: The type, intensity, and duration of the exercise protocol used in conjunction with supplementation are critical variables. It is possible that this compound's effects are more synergistic with certain types of exercise (e.g., endurance vs. resistance) or in individuals who are unaccustomed to regular training.
-
Formulation: Some studies have used isolated this compound, while others have utilized cocoa-based products containing a mixture of flavanols. The presence of other compounds in these products could lead to synergistic or antagonistic effects.
Conclusion
The current body of evidence on the effects of this compound on exercise performance is mixed. While preclinical data in rodents are largely positive, demonstrating clear ergogenic effects and outlining plausible molecular mechanisms, human studies have failed to consistently reproduce these findings. The inhibitory effects on aerobic adaptation observed in one study with healthy adults warrant caution and further investigation.[6][8] Future research should focus on well-controlled clinical trials with standardized methodologies, carefully selected participant populations, and a thorough investigation of dose-response relationships. A deeper understanding of the interplay between this compound supplementation, exercise stimulus, and individual physiological characteristics is necessary to definitively determine its role, if any, as an effective ergogenic aid.
References
- 1. (−)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroganhealth.com [neuroganhealth.com]
- 3. (–)–Epicatechin combined with 8 weeks of treadmill exercise is associated with increased angiogenic and mitochondrial signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. (−)‐Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greenmedinfo.com [greenmedinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. transparentlabs.com [transparentlabs.com]
- 16. (−)-Epicatechin-Enriched Extract from Camellia sinensis Improves Regulation of Muscle Mass and Function: Results from a Randomized Controlled Trial [mdpi.com]
A Comparative Analysis of the Antioxidant Capacity of (+)-Epicatechin and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of (+)-epicatechin and the well-established antioxidant, Vitamin C. The following sections present a summary of quantitative data from various antioxidant assays, detailed experimental protocols for these assays, and a visualization of the key signaling pathways influenced by these compounds.
Data Presentation: Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound and Vitamin C have been evaluated using various in vitro assays. The table below summarizes key findings from studies employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Lower IC50 values indicate higher antioxidant activity, while higher ORAC values and Vitamin C Equivalent Antioxidant Capacity (VCEAC) denote greater antioxidant potential.
| Assay | Compound | Result | Unit | Source |
| DPPH | (-)-Epicatechin | ~1.6 | µg/mL | [1] |
| Ascorbic Acid | 3.115 | µg/mL | [1] | |
| ABTS | (+)-Catechin Hydrate* | 3.12 ± 0.51 | µg/mL | |
| L-(+)-Ascorbic Acid | 2.65 ± 0.46 | µg/mL | ||
| ORAC | Epicatechin | 0.94 | Trolox Equivalents | |
| Ascorbic Acid | 0.20 | Trolox Equivalents | [2] | |
| VCEAC (ABTS) | Epicatechin | Higher than Vitamin C | Relative Ranking | |
| Vitamin C | - | Relative Ranking | ||
| VCEAC (DPPH) | Epicatechin | Higher than or equal to Vitamin C | Relative Ranking | |
| Vitamin C | - | Relative Ranking |
Note: Data for (+)-Catechin Hydrate is used as a proxy for this compound due to structural similarity and availability of direct comparative data with Vitamin C in the same study.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays cited are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant activity.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound (e.g., this compound or Vitamin C) and a standard antioxidant.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at a specific time point (e.g., 6 minutes) after the initial mixing.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.
Procedure:
-
Reagent preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction setup: The fluorescent probe, the test compound or Trolox standard, and the buffer are mixed in a microplate well.
-
Initiation of reaction: The reaction is initiated by the addition of the AAPH solution.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The ORAC value is then expressed as Trolox equivalents (TE).[3]
Signaling Pathway Visualization
The antioxidant effects of this compound and Vitamin C are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response. The following diagram, generated using Graphviz, illustrates the key pathways influenced by these two compounds.
This diagram illustrates that both this compound and Vitamin C exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS). Additionally, this compound can activate the Nrf2 pathway, a key regulator of endogenous antioxidant defenses, and inhibit the pro-inflammatory NF-κB pathway. Vitamin C, on the other hand, acts as a cofactor for prolyl hydroxylases (PHDs), which leads to the degradation of the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that can promote oxidative stress. Vitamin C also inhibits the translocation of NF-κB to the nucleus. The interplay between these pathways highlights the multifaceted nature of the antioxidant capacities of these compounds.
References
Validating Biomarkers for (+)-Epicatechin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Epicatechin, a flavan-3-ol found in foods like cocoa, tea, and apples, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties.[1] To effectively translate these promising preclinical findings into clinical applications, robust and validated biomarkers are essential to assess its biological activity and exposure. This guide provides a comparative overview of current biomarkers, their validation status, and the experimental protocols for their assessment.
Comparison of Key Biomarkers
The validation of biomarkers for this compound's activity spans from direct measurement of the compound and its metabolites to downstream markers of its biological effects. The following tables summarize quantitative data for key biomarkers.
Table 1: Nutritional Intake Biomarkers of this compound
| Biomarker | Matrix | Correlation with Intake (Spearman's r) | Method of Analysis | Key Findings & Limitations |
| (+)-Catechin & (-)-Epicatechin | 24-h Urine | Acute Intake: r = 0.13–0.54Habitual Intake: r = 0.14–0.28[2] | UPLC-MS/MS after enzymatic deconjugation[1] | Moderately correlated with acute intake, weakly with habitual intake.[1] Urinary levels are influenced by various dietary sources of flavan-3-ols.[1] |
| Structurally Related (-)-Epicatechin Metabolites (SREM) | 24-h Urine | R² = 0.86 with ingested amount[3] | Not specified | SREM, particularly a combination of (-)-epicatechin-3'-glucuronide, (-)-epicatechin-3'-sulfate, and 3'-O-methyl-(-)-epicatechin-5-sulfate (SREMB), are considered suitable recovery biomarkers for estimating actual (-)-epicatechin intake.[3][4] |
| Plasma Epicatechin Metabolites | Plasma | Dose-dependent increase at 1h, 2h, and 4h post-ingestion[5] | Not specified | Plasma concentrations of glucuronidated, sulfated, and methylated epicatechin metabolites increase in a dose-dependent manner after ingestion of pure (-)-epicatechin.[5] |
Table 2: Pharmacodynamic & Efficacy Biomarkers of this compound
| Biomarker Category | Specific Biomarker | Biological Effect | Key Findings |
| Endothelial Function | Flow-Mediated Dilation (FMD) & Peripheral Arterial Tonometry (PAT) index | Vascular Health | Acute, dose-dependent increases in FMD and PAT index observed in healthy young adults after this compound intake.[5] |
| Inflammation | Soluble Endothelial Selectin (sE-selectin), IL-1β | Anti-inflammatory | Supplementation with 100 mg/day of epicatechin for 4 weeks significantly reduced sE-selectin levels.[6] |
| Mitochondrial Biogenesis | Peroxisome proliferator-activated receptor gamma coactivator-1alpha (PGC-1α), Mitochondrial transcription factor A (TFAM) | Muscle Regeneration | Increased expression of mitochondrial biogenesis markers in muscle tissue of Becker muscular dystrophy patients after 8 weeks of (-)-epicatechin supplementation (100 mg/day).[7][8] |
| Oxidative Stress | Heme Oxygenase 1 (HO-1) | Antioxidant Response | (-)-Epicatechin protects astrocytes from hemoglobin toxicity by upregulating Nrf2 and subsequently HO-1.[9] |
| Gene Expression | Genes related to inflammation, PPAR signaling, and adipogenesis | Cardiometabolic Health | Epicatechin supplementation in (pre)hypertensive adults downregulated the expression of genes involved in inflammation, PPAR signaling, and adipogenesis in immune cells.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are protocols for key experiments cited in the assessment of this compound's biological activity.
Protocol 1: Analysis of Urinary (+)-Catechin and (-)-Epicatechin
This protocol is based on the methodology used in the European Prospective Investigation into Cancer and Nutrition (EPIC) study.[1][2]
-
Sample Collection: Collect 24-hour urine samples from participants. To ensure the integrity of the collection, p-aminobenzoic acid can be used as a marker, with recovery rates between 70% and 110% being acceptable.[1]
-
Enzymatic Deconjugation: Treat urine samples with a β-glucuronidase/sulfatase enzyme solution to hydrolyze the conjugated metabolites back to their parent forms, (+)-catechin and (-)-epicatechin.
-
Sample Preparation: Perform solid-phase extraction (SPE) to clean up the deconjugated urine samples and concentrate the analytes.
-
UPLC-MS/MS Analysis:
-
Chromatography: Use an ultra-performance liquid chromatography (UPLC) system with a C18 column (e.g., Acquity CSH C18, 2.1 mm × 100 mm, 1.7 μm) maintained at 50 °C.[1]
-
Mobile Phase: Employ a gradient elution with two solvents:
-
Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of (+)-catechin and (-)-epicatechin.
-
-
Quantification: Create a calibration curve using standards of known concentrations of (+)-catechin and (-)-epicatechin to quantify the analytes in the urine samples. The limits of quantification (LOQ) have been reported as 0.04 μM for (+)-catechin and 0.10 μM for (-)-epicatechin.[1]
Protocol 2: In Vitro Assessment of Nrf2 Signaling Pathway Activation
This protocol is a generalized procedure based on studies investigating the effect of (-)-epicatechin on the Nrf2 pathway in astrocytes.[9]
-
Cell Culture: Culture astrocytes (or other relevant cell types) in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of (-)-epicatechin for a specified period. Include a control group treated with vehicle only. To induce oxidative stress, cells can be co-treated with an agent like hemoglobin.[9]
-
Western Blot Analysis for Nrf2 and HO-1:
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2 and Heme Oxygenase 1 (HO-1), followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence) and quantify the band intensities. Normalize the results to a loading control like β-actin or GAPDH.
-
-
Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using primers specific for HO-1 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in HO-1 mRNA expression using the ΔΔCt method.
-
Visualizing Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying this compound's effects and the workflow for biomarker validation is facilitated by visual diagrams.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for biomarker validation.
Discussion of Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways:
-
Nrf2 Pathway: this compound can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase 1 (HO-1), leading to an enhanced antioxidant defense.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like Erk, is involved in cell proliferation and survival.[11] this compound has been shown to modulate this pathway, which may contribute to its effects in different cell types.[11][12]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses.[13] this compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and contributing to its anti-inflammatory effects.[12][13]
By understanding and measuring changes in these pathways, researchers can gain deeper insights into the mechanisms of action of this compound and develop more specific and sensitive biomarkers of its biological activity.
References
- 1. Urinary Concentrations of (+)-Catechin and (-)-Epicatechin as Biomarkers of Dietary Intake of Flavan-3-ols in the European Prospective Investigation into Cancer and Nutrition (EPIC) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Concentrations of (+)-Catechin and (-)-Epicatechin as Biomarkers of Dietary Intake of Flavan-3-ols in the European Prospective Investigation into Cancer and Nutrition (EPIC) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of (-)-epicatechin metabolites as recovery biomarker of dietary flavan-3-ol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of (−)-epicatechin metabolites as recovery biomarker of dietary flavan-3-ol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Supplementation of the Pure Flavonoids Epicatechin and Quercetin Affects Some Biomarkers of Endothelial Dysfunction and Inflammation in (Pre)Hypertensive Adults: A Randomized Double-Blind, Placebo-Controlled, Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (−)‐Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Duel for Muscle Growth: A Scientific Showdown Between (+)-Epicatechin and Synthetic Myostatin Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest to combat muscle wasting diseases and enhance muscle mass for therapeutic and research purposes, two distinct strategies have emerged as frontrunners: the naturally derived flavonol, (+)-epicatechin, and a class of targeted synthetic myostatin inhibitors. This comprehensive guide offers a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a well-established negative regulator of skeletal muscle growth.[1] Its inhibition has been a focal point of research to induce muscle hypertrophy. This guide delves into the mechanisms, quantitative outcomes, and experimental protocols of this compound and various synthetic agents designed to block myostatin signaling.
At a Glance: Key Differences and Mechanisms of Action
This compound, a flavonoid found in sources like cocoa and green tea, is believed to indirectly suppress myostatin and increase follistatin, a protein that binds to and inhibits myostatin.[2][3] This dual action shifts the balance towards muscle growth. Synthetic myostatin inhibitors, on the other hand, are engineered molecules that directly target myostatin or its receptor. These include monoclonal antibodies (e.g., bimagrumab, domagrozumab, stamulumab), soluble receptors (sActRIIB-Fc), and gene therapies delivering follistatin.[1][4][5]
Signaling Pathways
The primary signaling cascade influenced by both interventions is the myostatin pathway. Myostatin binds to the Activin Receptor Type IIB (ActRIIB), initiating a signaling cascade through Smad proteins that ultimately inhibits muscle growth.[6] Both this compound and synthetic inhibitors aim to disrupt this pathway, albeit through different approaches.
Caption: Myostatin signaling and points of intervention.
Quantitative Data Comparison: Preclinical and Clinical Findings
The following tables summarize the quantitative data from various studies on this compound and synthetic myostatin inhibitors. It is crucial to note that direct comparisons are challenging due to variations in study populations, dosages, and durations.
Table 1: Effects of this compound on Muscle-Related Biomarkers and Strength
| Study Population | Intervention | Duration | Change in Follistatin | Change in Myostatin | Change in Follistatin/Myostatin Ratio | Change in Strength | Citation(s) |
| Sarcopenic Older Adult Males (n=62) | 1 mg/kg/day this compound + Resistance Training | 8 weeks | Significant Increase | Significant Decrease | Significant Increase | Significant increase in leg and chest press | [7][8] |
| Healthy Middle-Aged Humans (n=6) | ~150 mg/day (-)-epicatechin | 7 days | Not specified | Not specified | +49.2% (Follistatin) / -16.6% (Myostatin) | +7% in hand grip strength | [9] |
| Older vs. Young Mice | 1 mg/kg twice daily (-)-epicatechin | 2 weeks | +56% (old mice) | -21% (old mice) | Not specified | Not measured | [9] |
Table 2: Effects of Synthetic Myostatin Inhibitors on Muscle Mass and Function
| Inhibitor (Class) | Study Population | Duration | Change in Lean Body Mass/Muscle Volume | Change in Strength/Function | Citation(s) |
| Bimagrumab (Monoclonal Antibody) | Adults with Type 2 Diabetes & Obesity (n=75) | 48 weeks | +3.6% (1.70 kg) | Not the primary outcome | [10] |
| Bimagrumab + Semaglutide | Adults with Obesity | 72 weeks | -2.9% lean mass loss (vs. -7.4% with semaglutide alone) | Not specified | [11] |
| Domagrozumab (Monoclonal Antibody) | Boys with Duchenne Muscular Dystrophy (DMD) (n=121) | 49 weeks | Favorable effects on thigh muscle volume | No significant improvement in 4-stair climb | [2][12] |
| Stamulumab (MYO-029) (Monoclonal Antibody) | Adults with Muscular Dystrophy | N/A | No significant improvement | No significant improvement | [5][13] |
| sActRIIB-Fc (Soluble Receptor) | C57BL/6 Mice | 28 days | +26% to +46% increase in various muscle wet weights | Not specified | [1][14] |
| Follistatin (FS344) Gene Therapy | Becker Muscular Dystrophy Patients (n=6) | Up to 1 year | Focal muscle hypertrophy observed | Improved 6-minute walk test in some patients | [15] |
| mRK35 (Myostatin Antibody) | Nemaline Myopathy Mouse Model | ~14 weeks | ~20% increase in most skeletal muscles | Improved grip strength and absolute tetanic force | [6] |
Experimental Protocols: A Closer Look at the Methodologies
This compound Studies
-
Human Trial in Sarcopenic Older Adults: A randomized, double-blind, placebo-controlled trial involving 62 sarcopenic males (average age 68.63 years).[7][8] Participants were divided into four groups: resistance training (RT), epicatechin (EP; 1 mg/kg/day), RT+EP, and placebo. The intervention lasted for 8 weeks. Muscle strength (leg and chest press), plasma follistatin, and myostatin levels were measured before and after the trial.[7][8]
-
Proof-of-Concept Human Study: Six middle-aged individuals supplemented with approximately 75 mg of (-)-epicatechin twice a day for a total daily dose of 150 mg for 7 days.[9] Hand grip strength and the plasma follistatin to myostatin ratio were assessed.[9]
-
Mouse Study: Young and old mice were administered 1 mg/kg of body weight of (-)-epicatechin twice daily for two weeks.[9] Skeletal muscle levels of myostatin and follistatin were measured.[9]
Caption: Typical workflow for a human epicatechin trial.
Synthetic Myostatin Inhibitor Studies
-
Bimagrumab in Type 2 Diabetes and Obesity: A phase 2 randomized clinical trial with 75 patients who received either bimagrumab or a placebo for 48 weeks, alongside diet and exercise counseling.[10] The primary endpoint was the change in total body fat mass, with lean mass and body weight as secondary endpoints.[10]
-
Domagrozumab in Duchenne Muscular Dystrophy: A phase 2, randomized, double-blind, placebo-controlled trial in 121 ambulatory boys with DMD.[2][16] The primary endpoint was the change from baseline in the four-stair climb time at week 49. Thigh muscle volume was assessed using MRI.[12]
-
sActRIIB-Fc in Mice: 8-week-old C57BL/6 mice were treated with a soluble form of activin type IIB receptor (ACE-031) or a vehicle control for 28 days.[1][14] Wet weights of various muscles and fiber cross-sectional area were measured.[1][14]
-
Follistatin Gene Therapy in Becker Muscular Dystrophy: A phase I/IIa trial where six patients received bilateral intramuscular quadriceps injections of AAV1.CMV.FS344.[15] The primary outcome was the distance walked in the 6-minute walk test (6MWT). Muscle biopsies were also analyzed.[15]
Caption: General workflow for a synthetic inhibitor trial.
Discussion and Future Directions
The available evidence suggests that both this compound and synthetic myostatin inhibitors can positively influence factors related to muscle growth. Synthetic inhibitors, particularly soluble receptors and follistatin gene therapy in preclinical models, have demonstrated substantial increases in muscle mass.[1][14][17] However, the translation to functional improvements in human clinical trials has been inconsistent, with some trials failing to meet their primary endpoints.[2][5]
This compound, while showing more modest effects, has demonstrated benefits in combination with resistance training in older adults with sarcopenia.[7][8] Its natural origin and safety profile may make it an attractive option, particularly as a supplementary intervention.
Future research should focus on head-to-head comparative studies to provide a clearer picture of the relative efficacy of these different approaches. Furthermore, optimizing dosing, understanding the long-term safety of synthetic inhibitors, and identifying patient populations most likely to respond to each intervention are critical next steps in harnessing the therapeutic potential of myostatin inhibition for muscle growth.
References
- 1. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Muscle hypertrophy induced by myostatin inhibition accelerates degeneration in dysferlinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Bone Metabolism [e-jbm.org]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in Skeletal Muscle Strength and Plasma Levels of Follistatin and Myostatin Induced by an 8-Week Resistance Training and Epicatechin Supplementation in Sarcopenic Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Bimagrumab vs Placebo on Body Fat Mass Among Adults With Type 2 Diabetes and Obesity: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. Quantitative magnetic resonance imaging measures as biomarkers of disease progression in boys with Duchenne muscular dystrophy: a phase 2 trial of domagrozumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. pnas.org [pnas.org]
The Synergistic Potential of (+)-Epicatechin: A Comparative Guide to Combination Supplementation
For Immediate Release
[CITY, STATE] – [Date] – New research is shedding light on the enhanced bioactivity of (+)-epicatechin when combined with other natural supplements. For researchers, scientists, and drug development professionals, understanding these synergistic relationships is paramount for innovating novel therapeutic and performance-enhancing formulations. This comparative guide provides an objective analysis of the experimental data supporting the combined use of this compound with other supplements, offering insights into enhanced efficacy and mechanisms of action.
I. This compound and Quercetin: A Potent Antioxidant and Cardioprotective Duo
The combination of this compound and quercetin has demonstrated significant synergistic effects, particularly in improving cardiovascular health and combating metabolic syndrome. Their complementary antioxidant and anti-inflammatory properties appear to be central to their enhanced bioactivity.
A randomized, double-blind, placebo-controlled crossover trial investigated the effects of daily supplementation with (-)-epicatechin (100 mg/d) and quercetin-3-glucoside (160 mg/d) in pre-hypertensive adults. While this study evaluated the compounds individually, the results on biomarkers of endothelial dysfunction and inflammation suggest a strong potential for synergistic or additive effects when combined.[1][2] Another study on individuals with metabolic syndrome who consumed bread enriched with a 1:1 mixture of (-)-epicatechin and quercetin showed significant improvements in several biochemical parameters.
Table 1: Effects of (-)-Epicatechin and Quercetin Supplementation on Biomarkers of Endothelial Dysfunction and Inflammation
| Biomarker | (-)-Epicatechin (100 mg/d) Change from Placebo | Quercetin-3-glucoside (160 mg/d) Change from Placebo |
| Soluble Endothelial Selectin (sE-selectin) | -7.7 ng/mL (P = 0.03) | -7.4 ng/mL (P = 0.03) |
| Interleukin-1β (IL-1β) | Not significant | -0.23 pg/mL (P = 0.009) |
| z score for inflammation | Not significant | -0.33 (P = 0.02) |
| Data sourced from Dower et al. (2015)[1][2] |
Experimental Protocol: Supplementation in (Pre)Hypertensive Adults
-
Study Design: Randomized, double-blind, placebo-controlled crossover trial.
-
Participants: 37 apparently healthy (pre)hypertensive men and women aged 40-80 years.
-
Intervention: Participants ingested (-)-epicatechin (100 mg/d), quercetin-3-glucoside (160 mg/d), or a placebo in capsule form for 4-week periods in random order, separated by 4-week washout periods.
-
Measurements: Plasma biomarkers of endothelial dysfunction and inflammation were measured at the beginning and end of each 4-week intervention period.
II. This compound and Curcumin: A Synergistic Approach in Oncology Research
The combination of this compound and curcumin has shown promise in in vitro cancer research, particularly in enhancing the cytotoxic effects of curcumin. The poor bioavailability of curcumin has been a significant hurdle in its development as a therapeutic agent, and epicatechin appears to potentiate its efficacy.
A study on the human acute promyelocytic leukemia cell line HL-60 demonstrated a synergistic cytotoxic effect when curcumin was combined with lower concentrations of epicatechin.[3] This was associated with a significant increase in the level of γH2AX, a marker of DNA double-strand breaks.
Table 2: Synergistic Cytotoxicity of Curcumin and Epicatechin in HL-60 Cells
| Treatment | Cell Viability (%) | Combination Index (CI) |
| Curcumin (10 µM) | ~80% | - |
| Epicatechin (50 µM) | ~95% | - |
| Curcumin (10 µM) + Epicatechin (50 µM) | Significantly lower than individual treatments | < 1 (Synergistic) |
| Curcumin (20 µM) | ~60% | - |
| Epicatechin (500 µM) | ~70% | - |
| Curcumin (20 µM) + Epicatechin (500 µM) | Significantly lower than individual treatments | < 1 (Synergistic) |
| Data conceptualized from the findings of a study on HL-60 cells.[3] |
Experimental Protocol: Cytotoxicity in HL-60 Cells
-
Cell Line: Human acute promyelocytic leukemia (HL-60) cells.
-
Incubation: Cells were incubated for 20 hours with varying concentrations of curcumin and epicatechin, both individually and in combination.
-
Cytotoxicity Assay: Propidium iodide staining was used to evaluate cell viability via flow cytometry.
-
Genotoxicity Assessment: The expression of γH2AX was evaluated using a specific antibody and analyzed by flow cytometry to assess DNA damage.
III. This compound and Fish Oil: Protecting Against Lipid Peroxidation
The combination of this compound with fish oil, a rich source of omega-3 fatty acids, has been shown to be effective in mitigating lipid peroxidation. This is particularly relevant in the development of functional foods and supplements where the oxidative stability of lipids is a concern.
An in vitro study investigating the impact of epicatechin on the oxidative stability of a fish oil-fortified emulsion demonstrated a dose-dependent reduction in lipid oxidation, as measured by thiobarbituric acid reactive substances (TBARS).[4][5]
Table 3: Effect of Epicatechin on Lipid Peroxidation (TBARS) in a Fish Oil-Fortified Emulsion
| Epicatechin Concentration | TBARS (µM) |
| Control (no epicatechin) | 0.88 |
| 0.1 mM | 0.40 |
| 1 mM | 0.31 |
| 2 mM | 0.21 |
| Data sourced from a study on fish oil-fortified emulsions.[4] |
Experimental Protocol: Lipid Oxidation in a Fish Oil-Fortified Emulsion
-
System: An oil-in-water emulsion containing 1% (w/w) fish oil and 6 mg/mL whey protein isolate.
-
Intervention: The emulsion was treated with varying concentrations of epicatechin (0.1, 1, and 2 mM).
-
Oxidation Induction: The oxidation reaction was catalyzed by Fenton's reagent at 25°C for 24 hours.
-
Measurement: Lipid oxidation was assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS).
IV. Complementary Actions: this compound with L-Arginine and Beetroot Extract
While direct synergistic effects are still under investigation, combining this compound with L-arginine or beetroot extract (a source of nitrates) presents a compelling strategy for enhancing nitric oxide (NO) bioavailability and athletic performance through complementary pathways.
-
This compound and L-Arginine: L-arginine is a direct precursor to NO via the nitric oxide synthase (eNOS) enzyme.[6] this compound, on the other hand, is believed to enhance eNOS activity and protect NO from degradation by reactive oxygen species.[6] The combination could therefore support NO production and availability through both substrate provision and enzymatic enhancement.
-
This compound and Beetroot Extract: Beetroot extract provides a source of inorganic nitrate, which can be converted to nitrite and then to NO in the body, particularly in low-oxygen conditions.[7] This nitrate-nitrite-NO pathway is independent of eNOS. Combining this with the eNOS-enhancing effects of this compound could offer a dual-pronged approach to augmenting NO levels.
Further clinical trials are warranted to quantify the synergistic or additive effects of these combinations on performance and cardiovascular health markers.
Conclusion
The evidence presented in this guide indicates that combining this compound with other supplements can significantly enhance its therapeutic and performance-related effects. The synergistic actions with quercetin and curcumin, and the protective effects when combined with fish oil, are supported by experimental data. Furthermore, the complementary mechanisms of action with L-arginine and beetroot extract highlight promising areas for future research and product development. For professionals in the field, these findings open new avenues for creating more effective and targeted nutritional and pharmaceutical interventions.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Supplementation of the Pure Flavonoids Epicatechin and Quercetin Affects Some Biomarkers of Endothelial Dysfunction and Inflammation in (Pre)Hypertensive Adults: A Randomized Double-Blind, Placebo-Controlled, Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Epicatechin Inhibited Lipid Oxidation and Protein Lipoxidation in a Fish Oil-Fortified Dairy Mimicking System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epicatechin Inhibited Lipid Oxidation and Protein Lipoxidation in a Fish Oil-Fortified Dairy Mimicking System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epicatechin vs. L-Arginine Vascular Health & Muscle Recovery [epicatelean.com]
- 7. Epicatechin vs Beetroot Juice: Muscle Benefits Compared [epicatelean.com]
Comparative Transcriptomic Analysis of (+)-Epicatechin Treatment Across Various Tissues
A comprehensive guide for researchers, scientists, and drug development professionals on the gene expression modifications induced by (+)-epicatechin, with comparisons to other relevant compounds.
Introduction
This compound, a naturally occurring flavanol found in foods such as cocoa, tea, and berries, has garnered significant interest for its potential health benefits, including cardiovascular protection, anti-inflammatory effects, and modulation of various cellular processes. Understanding the impact of this compound at the molecular level is crucial for its development as a therapeutic or supplementary agent. This guide provides a comparative overview of the transcriptomic changes observed in different tissues following treatment with this compound, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the key differentially expressed genes in various tissues and cell lines upon treatment with this compound and a comparative cocoa polyphenolic extract.
Table 1: Differentially Expressed Genes in Human Caco-2 Cells Treated with this compound and Cocoa Polyphenolic Extract
| Gene Symbol | Gene Name | This compound Ratio | Cocoa Extract Ratio | Function |
| Upregulated Genes | ||||
| FTH1 | Ferritin Heavy Polypeptide 1 | >1.5 | >1.5 | Iron storage, oxidative stress response |
| MAPKK1 | Mitogen-activated protein kinase kinase 1 | >1.5 | >1.5 | Signal transduction, cellular proliferation |
| STAT1 | Signal transducer and activator of transcription 1 | >1.5 | >1.5 | Signal transduction, immune response |
| C/EBPG | CCAAT/enhancer binding protein gamma | Not specified | >1.5 | Transcription factor, immune response |
| MLF2 | Myeloid leukemia factor 2 | Not specified | >1.5 | Potential role in cell differentiation |
| Downregulated Genes | ||||
| TOP1 | Topoisomerase (DNA) I | <0.6 | <0.6 | DNA replication and transcription |
| MRP1 | ATP-binding cassette, subfamily c member 1 | Not specified | <0.6 | Multidrug resistance, transport |
| XRCC1 | X-ray repair complementing defective repair 1 | Not specified | <0.6 | DNA repair |
Data synthesized from a study on human colon adenocarcinoma cells (Caco-2). Ratios represent the change in gene expression relative to control cells.[1]
Table 2: Summary of Transcriptomic Changes in Various Tissues Following this compound Treatment
| Tissue/Cell Type | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference Study |
| Human Caco-2 Cells | 24 | 21 | Oxidative stress response, cell signaling | [1] |
| Mouse Hippocampus | 1001 (protein-coding) | Not specified separately | Neurofunction, inflammation, cell adhesion | [2] |
| Human PBMCsa | 95 | 139 | Inflammation, PPAR signaling, adipogenesis | [3] |
| Aged Mouse Skeletal Muscle | 87 (reversed age-related decline) | Not specified separately | Extracellular matrix, PPAR signaling | [4] |
a Peripheral Blood Mononuclear Cells
Experimental Protocols
Gene Expression Analysis in Human Caco-2 Cells
-
Cell Culture: Human colon adenocarcinoma Caco-2 cells were cultured under standard conditions.
-
Treatment: Cells were treated with this compound or a cocoa polyphenolic extract.
-
Gene Expression Analysis: A functional genomic analysis was performed using Human Hematology/Immunology cDNA arrays from Clontech, which contained 406 genes in duplicate.
-
Data Analysis: Differentially expressed genes were classified based on their expression ratio relative to control cells (upregulated: ratio > 1.5; downregulated: ratio < 0.6) with a statistical significance of P < 0.05.[1]
-
Validation: Changes in mRNA levels for selected genes were validated by RT-PCR, and protein level changes were confirmed by Western blotting.[1]
Transcriptomic Analysis in Mouse Hippocampus
-
Animal Model: Healthy eight-week-old male C57BL/6J mice were fed a high-fat diet (HFD) for 24 weeks.
-
Treatment: One group of HFD-fed mice was supplemented with 20 mg of this compound per kg of body weight.
-
Sample Collection: Hippocampi were isolated for genomic analysis.
-
Genomic Analysis: Affymetrix arrays were used to analyze global gene expression changes, including protein-coding genes, miRNAs, and long non-coding RNAs.[2]
-
Bioinformatic Analysis: In-depth bioinformatic analyses were performed to identify differentially expressed genes and their associated biological functions.[2]
Whole Genome Gene Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial was conducted with adults with elevated blood pressure.
-
Intervention: Participants received 100 mg/day of pure this compound or a placebo for 4 weeks.
-
Sample Collection: PBMCs were isolated from blood samples taken before and after each intervention period.
-
Transcriptome Analysis: Whole genome gene expression profiles were determined using microarray analysis.[3]
-
Data Analysis: Gene set enrichment analysis (GSEA) was used to identify regulated pathways. Upstream regulator analysis was performed to predict the key molecules involved.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, metabolism, and cellular growth. Below are graphical representations of the NF-κB and PPAR signaling pathways, indicating the points of interaction for this compound.
Experimental Workflow
The general workflow for comparative transcriptomic analysis of tissues treated with this compound is outlined below.
Conclusion
The transcriptomic analyses of tissues treated with this compound reveal a consistent pattern of gene expression modulation related to anti-inflammatory and metabolic pathways. Notably, the downregulation of genes involved in inflammation through the NF-κB pathway and the modulation of PPAR signaling are recurrent themes across different tissue types. These findings provide a molecular basis for the observed health benefits of this compound and support its further investigation as a potential therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field, offering a consolidated view of the current transcriptomic data and methodologies.
References
Assessing the Clinical Relevance of In Vitro (+)-Epicatechin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Epicatechin, a flavanol found in sources like cocoa and green tea, has garnered significant attention for its potential therapeutic benefits. While its more common stereoisomer, (-)-epicatechin, has been the subject of extensive research, recent in vitro studies are shedding light on the distinct and often superior biological activities of this compound. This guide provides a comparative analysis of the in vitro performance of this compound against its alternatives, supported by experimental data, to assess its clinical relevance for future research and drug development.
Key Biological Activities: A Comparative Overview
In vitro evidence strongly suggests that this compound is a potent modulator of key cellular processes, particularly in neurogenesis and mitochondrial biogenesis. Comparative studies have demonstrated that this compound can elicit more robust effects than (-)-epicatechin, even at lower concentrations.
Neurogenesis and Neuronal Proliferation
Studies comparing the stereoisomers reveal that this compound is a more effective promoter of neurogenesis markers. In mouse frontal cortex models, this compound demonstrated a superior capacity to stimulate neuronal proliferation and capillary formation, key processes for cognitive health and recovery from neural injury.
Table 1: Comparative Effects of Epicatechin Isomers on Neurogenesis Markers
| Marker | Analyte | This compound (% Increase vs. Vehicle) | (-)-Epicatechin (% Increase vs. Vehicle) | Cell/Animal Model | Reference |
| Neuronal Proliferation | NeuN Immunoreactive Cells | 120% | 74% | Mouse Frontal Cortex | [1][2][3] |
| Doublecortin (DCX) | 124% | 70% | Mouse Frontal Cortex | [1][2][3] | |
| Neurotrophic Support | Nerve Growth Factor (NGF) | 63.6% | 34.4% | Mouse Frontal Cortex | [1][2] |
| Microtubule Associated Protein 2 (MAP2) | 63.8% | 41.8% | Mouse Frontal Cortex | [1][2] | |
| Angiogenesis | Capillary Density | ~160% | ~80% | Mouse Frontal Cortex | [1][2][3] |
| CD31 Protein Levels | ~140% | ~70% | Mouse Frontal Cortex | [1][3] | |
| NO Signaling | Nitrate/Nitrite Levels | 246.5% | 110.2% | Mouse Frontal Cortex | [1][3] |
| eNOS Phosphorylation (Ser1177) | 41.2% | 21.4% | Mouse Frontal Cortex | [1][3] | |
| nNOS Phosphorylation | 18% | No significant increase | Mouse Frontal Cortex | [1][3] |
Mitochondrial Biogenesis
Mitochondrial dysfunction is a hallmark of numerous age-related and metabolic diseases. Epicatechins have been shown to stimulate mitochondrial biogenesis (MiB), the process of generating new mitochondria. While direct in vitro quantitative comparisons between the isomers are limited, studies on (-)-epicatechin establish its ability to increase key markers of MiB in skeletal muscle myotubes. It has been noted that this compound is substantially more active in stimulating mitochondrial proteins, suggesting its potential for greater clinical relevance in conditions associated with mitochondrial decline.
Table 2: Effects of (-)-Epicatechin on Mitochondrial Biogenesis Markers in C2C12 Myotubes
| Marker | Analyte | (-)-Epicatechin (Fold Increase vs. Control) | Concentration & Duration | Reference |
| Mitochondrial Mass | Porin Protein Levels | ~1.9 | 10 µM for 48h | [2] |
| MiB Transcription Factors | TFAM Protein Levels | ~1.7 | 10 µM for 48h | [2] |
| NRF-2 Protein Levels | ~1.8 | 10 µM for 48h | [2] | |
| Mitochondrial Function | Citrate Synthase Activity | ~1.2 | 10 µM for 48h | [2] |
Signaling Pathways Modulated by this compound
The enhanced biological activity of this compound is rooted in its ability to modulate specific cellular signaling pathways.
eNOS/NO Pathway in Neurogenesis
This compound's potent effect on neurogenesis is linked to its strong activation of the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway. This pathway is crucial for promoting angiogenesis (the formation of new blood vessels), which in turn supports the survival and proliferation of new neurons.
Figure 1. this compound stimulates neurogenesis via the eNOS/NO pathway.
Mitochondrial Biogenesis Signaling
While detailed pathway analysis for this compound is emerging, studies on (-)-epicatechin indicate the involvement of the G-protein coupled estrogen receptor (GPER) in skeletal muscle cells, leading to the upregulation of key transcription factors for mitochondrial biogenesis. Given the higher potency of this compound on mitochondrial endpoints, it likely engages this or similar pathways more effectively.
Figure 2. Epicatechin-induced mitochondrial biogenesis is mediated by GPER.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Neurogenesis and Angiogenesis Assay
This protocol outlines the methodology used to assess the effects of epicatechin isomers on markers of neurogenesis and angiogenesis in the mouse frontal cortex.
-
Animal Model and Treatment: Three-month-old male C57BL/6 mice are randomly assigned to vehicle, (-)-epicatechin (1 mg/kg), or this compound (0.1 mg/kg) groups. Treatments are administered daily for 15 days via oral gavage.[1][3]
-
Tissue Preparation: Following treatment, mice are euthanized, and the brain frontal cortex is isolated for analysis.
-
Immunohistochemistry: Brain sections are stained for neuronal specific protein (NeuN), doublecortin (DCX), capillary marker (CD31), and neurofilaments (NF200). Positive cells and capillary density are quantified using digital imaging software by blinded operators.[1]
-
Western Blotting: Protein lysates from the frontal cortex are subjected to Western blot analysis to quantify levels of Nerve Growth Factor (NGF), Microtubule Associated Protein 2 (MAP2), total and phosphorylated eNOS (Ser1177), and nNOS.[1]
-
Nitric Oxide Measurement: Nitrate and nitrite levels in the brain tissue are measured as an indicator of NO production.[1][3]
Figure 3. Experimental workflow for in vivo neurogenesis assay.
In Vitro Mitochondrial Biogenesis Assay
This protocol details the methodology for evaluating the impact of (-)-epicatechin on mitochondrial biogenesis in a skeletal muscle cell line.
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with vehicle or (-)-epicatechin (e.g., 3 µM and 10 µM) for 48 hours.[2]
-
Western Blotting: Cell lysates are collected, and protein levels of key mitochondrial biogenesis markers are quantified. This includes Porin (mitochondrial mass), and the transcription factors TFAM and NRF-2. GAPDH is typically used as a loading control.[2]
-
Citrate Synthase Activity Assay: The activity of citrate synthase, a key enzyme in the mitochondrial citric acid cycle and a reliable marker of mitochondrial content, is measured from cell lysates and normalized to total protein content.[2]
-
Mitochondrial Staining: Live cells are stained with mitochondrial-specific dyes like MitoTracker Red to visualize and quantify mitochondrial mass via fluorescence microscopy.[2]
Clinical Relevance and Future Directions
The presented in vitro data, particularly the direct comparative evidence in neurogenesis, strongly suggests that this compound possesses significant therapeutic potential. Its superior activity at lower concentrations compared to (-)-epicatechin makes it an attractive candidate for development in neurological and potentially other therapeutic areas.
-
Neurological Disorders: The potent stimulation of neurogenesis and angiogenesis by this compound suggests its utility in conditions characterized by neuronal loss and cognitive decline, such as age-related cognitive impairment and neurodegenerative diseases.
-
Metabolic and Muscle Disorders: The demonstrated ability of epicatechins to enhance mitochondrial biogenesis points to their potential in treating metabolic syndrome, type 2 diabetes, and muscle wasting disorders like sarcopenia, where mitochondrial function is compromised. The higher potency of this compound in related endpoints suggests it may offer a more significant benefit.
Further research should focus on direct in vitro comparisons of (+)- and (-)-epicatechin across a broader range of biological assays, including mitochondrial biogenesis and anti-inflammatory responses. Translating these promising in vitro findings into well-controlled in vivo studies is a critical next step to fully elucidate the clinical relevance and therapeutic promise of this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Epicatechin
Essential safety and logistical information for researchers, scientists, and drug development professionals working with (+)-Epicatechin. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling, storage, and disposal of this compound, fostering a secure and efficient laboratory environment.
This compound is a natural flavonoid compound with various biological activities.[1][2] While it is a valuable tool in research, proper handling is crucial to mitigate any potential hazards. The following protocols are designed to provide a clear framework for laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to prevent exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[4] | Protects against eye irritation from dust or splashes.[4][5][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Impervious clothing and a laboratory coat are recommended.[4][7] | Prevents skin irritation upon contact.[4][5][6] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[3] However, if dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[3][8][9] Use in a well-ventilated area is crucial.[4][7][9] | Protects against respiratory tract irritation from inhaling dust.[4][5][6] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential for maintaining its integrity and ensuring laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Recommended storage temperature is 4°C for short-term storage, and for long-term storage, -20°C is suggested, where it should be stable for at least two years.[7][10] Keep the compound away from direct sunlight, moisture, and incompatible materials such as strong oxidizing agents.[3][5][7]
Step-by-Step Handling Procedure
-
Preparation:
-
Weighing the Compound:
-
To minimize dust formation, handle the solid compound carefully.[3][9]
-
Use a micro-spatula to transfer the desired amount of this compound from its storage container to a tared weighing paper or vessel on an analytical balance.
-
Perform this task in an area with minimal air currents to avoid dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Preparing a Solution:
-
This compound is soluble in organic solvents like DMSO and dimethylformamide at approximately 12.5 mg/mL.[10] It is sparingly soluble in aqueous buffers.[10]
-
To prepare an aqueous solution, first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[10]
-
Add the weighed this compound to the appropriate solvent in a suitable container (e.g., a glass vial or flask).
-
If necessary, sonicate or vortex the mixture to ensure complete dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Get medical attention if symptoms occur.[3] |
| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration.[4][11] If breathing is difficult, give oxygen.[4][11] Get medical attention immediately.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person.[11] Get medical attention if symptoms occur.[3] |
Spill Response
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound, including any spilled material, in a clearly labeled, sealed container.[9]
-
-
Disposal Method:
-
Container Disposal:
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. extrasynthese.com [extrasynthese.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Epicatechin Worker Safety Protocols - Epicatelean®(Epicatechin) [epicatelean.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
